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Core Science & Biosynthesis

Foundational

2-(3-Aminophenyl)-4-methylpyridine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-(3-Aminophenyl)-4-methylpyridine Foreword for the Research Professional: The landscape of drug discovery is predicated on the rational de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-(3-Aminophenyl)-4-methylpyridine

Foreword for the Research Professional:

The landscape of drug discovery is predicated on the rational design and synthesis of novel molecular entities. Heterocyclic compounds, particularly those incorporating the pyridine scaffold, remain a cornerstone of medicinal chemistry, offering a versatile framework for engaging with a multitude of biological targets.[1] This guide focuses on 2-(3-aminophenyl)-4-methylpyridine, a compound of significant interest as a potential building block for advanced pharmaceutical intermediates.

While direct and extensive literature on this specific molecule is not widely available, its structure—a conjugate system of aniline and 4-methylpyridine—suggests a rich chemical profile and considerable potential in therapeutic applications, particularly in the domain of kinase inhibition and as a privileged scaffold in materials science.[2][3][4]

This document, therefore, serves as both a repository of predicted properties and a practical guide for the synthesis and characterization of this compound. By leveraging established principles of physical organic chemistry and well-documented synthetic methodologies, we provide a robust framework for researchers to confidently approach the utilization of 2-(3-aminophenyl)-4-methylpyridine in their discovery programs.

The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and associated physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Identity
  • IUPAC Name: 3-(4-Methylpyridin-2-yl)aniline

  • Molecular Formula: C₁₂H₁₂N₂

  • Canonical SMILES: Cc1cc(nc(c1)c2cccc(c2)N)

  • InChI Key: Awaited upon synthesis and formal registration.

Predicted Physicochemical Data

The properties of 2-(3-aminophenyl)-4-methylpyridine are derived from the electronic interplay between the electron-donating aminophenyl group and the electron-withdrawing pyridine ring, modulated by the methyl substituent. The following table summarizes key predicted physicochemical properties.

PropertyPredicted ValueRationale and Commentary
Molecular Weight 184.24 g/mol Calculated from the molecular formula C₁₂H₁₂N₂.
Melting Point 95 - 110 °CEstimated based on related structures like 2-amino-4-methylpyridine (96-99 °C) and substituted biphenyls. The value will be highly dependent on crystalline packing.
Boiling Point > 300 °CHigh boiling point is expected due to the molecular weight and potential for intermolecular hydrogen bonding via the amine group.
pKa pKa₁ ≈ 4.0-5.0pKa₂ ≈ 5.5-6.5The molecule possesses two basic centers: the aniline nitrogen (pKa₁ of aniline is ~4.6) and the pyridine nitrogen (pKa₂ of 4-picoline is ~6.0). The exact values will be influenced by the electronic effects of the substituents.
LogP 2.0 - 2.5Calculated using cheminformatics tools. The value suggests moderate lipophilicity, a often desirable trait for drug candidates to balance solubility and membrane permeability.[5]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, Methanol, and Chloroform.The aromatic character dominates, but the amino and pyridine groups provide sites for protonation, enhancing solubility in acidic aqueous solutions.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

Given the structure of the target molecule, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most efficient and logical synthetic strategy.[6][7] This approach involves the coupling of an aryl halide with an arylboronic acid, a cornerstone reaction in modern organic synthesis due to its high functional group tolerance and reliability.[8][9]

The proposed disconnection is between the two aromatic rings, utilizing 2-chloro-4-methylpyridine and 3-aminophenylboronic acid as commercially available or readily accessible starting materials.[10][11][12]

Suzuki_Miyaura_Synthesis cluster_reactants Starting Materials cluster_reagents Reaction Conditions SM1 2-Chloro-4-methylpyridine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Product 2-(3-Aminophenyl)-4-methylpyridine SM1->Product Suzuki-Miyaura Coupling 80-100 °C SM2 3-Aminophenylboronic acid SM2->Product Suzuki-Miyaura Coupling 80-100 °C Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, DMF) Solvent->Product

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure and should be optimized for scale and purity requirements.

Materials:

  • 2-Chloro-4-methylpyridine (1.0 eq)

  • 3-Aminophenylboronic acid (1.1 - 1.2 eq)[11][12]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-methylpyridine, 3-aminophenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(3-aminophenyl)-4-methylpyridine.

Spectroscopic Characterization (Predicted)

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Methyl Protons (CH₃): A singlet around δ 2.3-2.5 ppm. Amine Protons (NH₂): A broad singlet around δ 3.5-5.0 ppm (position is solvent and concentration dependent). Aromatic Protons: A complex multiplet region between δ 6.5-8.5 ppm. Expect distinct signals for the pyridine and phenyl rings. The H6 proton of the pyridine ring is expected to be the most downfield.[13]
¹³C NMR Expect 10 distinct signals in the aromatic region (δ 110-160 ppm) due to the lack of symmetry, plus one signal for the methyl carbon in the aliphatic region (δ ~20-25 ppm). The carbon bearing the amino group (C3') and the carbons attached to nitrogen in the pyridine ring (C2, C6) will have characteristic shifts.
Mass Spec (ESI+) The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 185.24.
FT-IR N-H Stretch: Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine. C=N and C=C Stretch: Multiple sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

Chemical Reactivity and Applications

The molecule's bifunctional nature—a nucleophilic amine and a basic pyridine ring—makes it a versatile synthon.

Caption: Key reactive sites on the molecule.

  • Amine Group Reactivity: The primary amino group is a potent nucleophile and can readily undergo acylation (e.g., with acyl chlorides), alkylation, and reductive amination. It is the primary site for building out molecular complexity, for instance, by forming amide bonds to link with other pharmacophores.[14]

  • Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated to form salts, enhancing aqueous solubility. It can also be alkylated to form pyridinium salts.

  • Applications in Drug Discovery: Phenyl-pyridine motifs are prevalent in kinase inhibitors, where the pyridine nitrogen often acts as a hinge-binding element, interacting with the backbone of the kinase enzyme. The amino group provides a convenient handle for introducing side chains that can target other regions of the ATP-binding pocket or improve pharmacokinetic properties. This scaffold is analogous to structures found in inhibitors for targets like Aurora Kinases and BCR-ABL.[3][4]

Safety and Handling

No specific safety data exists for 2-(3-aminophenyl)-4-methylpyridine. Therefore, it must be handled with the precautions appropriate for related, hazardous compounds.

  • General Hazards: Based on analogues like aminopyridines, this compound should be considered toxic if swallowed, in contact with skin, or if inhaled .[15] It is also expected to be a severe skin and eye irritant.[16][17]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[16] The compound may be air and light-sensitive.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-(3-Aminophenyl)-4-methylpyridine represents a valuable, yet underexplored, building block for chemical and pharmaceutical research. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The presence of two distinct, reactive nitrogen centers provides a platform for diverse functionalization, enabling its incorporation into complex molecular architectures. Researchers and drug development professionals are encouraged to view this molecule as a strategic starting point for the development of next-generation therapeutics and functional materials.

References

  • MilliporeSigma. (2025, November 6). Safety Data Sheet: 2-Amino-4-methylpyridine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-methylpyridine.
  • The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications. [Link]

  • Sdfine. (n.d.). GHS Safety Data Sheet: 2-amino-4-methylpyridine.
  • Loba Chemie. (2016, April 20). Safety Data Sheet: 2-AMINO 4-METHYLPYRIDINE for Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpyridine. PubChem Compound Database. [Link]

  • The Royal Society of Chemistry. (2013). Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. RSC Advances. [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5. [Link]

  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 998-1004. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Google Patents. (2000).
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Geuns-Meyer, S., et al. (2015). Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. Journal of Medicinal Chemistry, 58(13), 5189-207. [Link]

  • ResearchGate. (2025, October 16). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • El-Faham, A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 92. [Link]

  • European Patent Office. (2000, January 6). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylpyridine. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. [Link]

  • ScienceDirect. (n.d.). (E)-1-(2-aminophenyl)-3-(pyridine-4-yl)prop-2-en-1-one.
  • University of California, Irvine. (n.d.). 300 MHz 1H NMR spectra for methylpyridines. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-chloro-4-methylpyridine. PubChem Compound Database. [Link]

  • Google Patents. (1995).
  • Ferguson, G., & Lonergan, D. G. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1960. [Link]

  • Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.

Sources

Exploratory

An In-depth Technical Guide to 2-(3-Aminophenyl)-4-methylpyridine

Abstract This technical guide provides a comprehensive overview of 2-(3-Aminophenyl)-4-methylpyridine, a pyridine derivative of significant interest in medicinal chemistry and materials science. This document details the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3-Aminophenyl)-4-methylpyridine, a pyridine derivative of significant interest in medicinal chemistry and materials science. This document details the molecular characteristics, a robust synthesis protocol based on modern cross-coupling methodologies, and potential applications for researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogues and established chemical principles to provide a reliable and scientifically grounded resource.

Molecular Identity and Physicochemical Properties

2-(3-Aminophenyl)-4-methylpyridine is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 3-aminophenyl group at the 2-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are valuable in the design of novel chemical entities.

Molecular Formula and Weight

The chemical structure of 2-(3-Aminophenyl)-4-methylpyridine consists of a pyridine core, a methyl substituent, and an aminophenyl substituent. Based on its constituent atoms, the molecular characteristics are determined as follows:

  • Molecular Formula: C₁₂H₁₂N₂

  • Molecular Weight: 184.24 g/mol

Structural Representation

Caption: 2D structure of 2-(3-Aminophenyl)-4-methylpyridine.

Physicochemical Data Summary

While specific experimental data for this compound is scarce, estimations based on its structure and analogous compounds suggest the following properties:

PropertyPredicted ValueNotes
Physical State Solid (crystalline)Based on similar aminophenylpyridines.
pKa ~4-5Estimated for the pyridine nitrogen.
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols.Common for pyridine derivatives.
Melting Point Not availableExpected to be a solid at room temperature.

Synthesis Protocol: A Modern Approach

The synthesis of 2-arylpyridines is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This method offers high yields and functional group tolerance, making it ideal for the synthesis of 2-(3-Aminophenyl)-4-methylpyridine.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-C bond between the pyridine and phenyl rings, suggesting two primary starting materials: a 2-substituted-4-methylpyridine and a 3-aminophenylboronic acid derivative.

Retrosynthesis Target 2-(3-Aminophenyl)-4-methylpyridine Disconnect C-C Disconnection (Suzuki-Miyaura) Target->Disconnect SM1 2-Halo-4-methylpyridine (e.g., X = Br, Cl) Disconnect->SM1 SM2 3-Aminophenylboronic Acid Disconnect->SM2

Caption: Retrosynthetic pathway for 2-(3-Aminophenyl)-4-methylpyridine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of 2-arylpyridines.[3]

Materials:

  • 2-Bromo-4-methylpyridine

  • 3-Aminophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., 1,2-dimethoxyethane (DME), Toluene, or Dioxane)

  • Water (degassed)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-4-methylpyridine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., DME/water mixture, 4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(3-Aminophenyl)-4-methylpyridine.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the different functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine and the aromatic C-H and C=N/C=C bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Applications in Research and Drug Development

The aminophenylpyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions with biological targets.[4][5]

Kinase Inhibition

Many kinase inhibitors incorporate a hinge-binding motif that interacts with the ATP-binding site of the enzyme. The pyridine nitrogen and the exocyclic amino group of 2-(3-Aminophenyl)-4-methylpyridine can act as hydrogen bond donors and acceptors, mimicking the adenine core of ATP. This makes the compound a valuable scaffold for the development of novel kinase inhibitors for oncology and inflammatory diseases.

Central Nervous System (CNS) Active Agents

The pyridine ring is a common feature in drugs targeting the CNS.[6] The ability of the nitrogen to modulate the physicochemical properties of a molecule, such as its basicity and polarity, is crucial for blood-brain barrier penetration.

Material Science

Pyridine derivatives are also explored in material science for their electronic properties and ability to coordinate with metals, making them useful in the development of organic light-emitting diodes (OLEDs) and other functional materials.

Safety and Handling

While specific toxicity data for 2-(3-Aminophenyl)-4-methylpyridine is not available, it should be handled with the care appropriate for a novel chemical entity. Based on analogous compounds like 2-amino-4-methylpyridine, the following precautions should be taken:[7]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

2-(3-Aminophenyl)-4-methylpyridine represents a valuable building block for the development of new pharmaceuticals and functional materials. The synthetic route outlined in this guide, based on the robust Suzuki-Miyaura cross-coupling, provides a reliable method for its preparation. The structural motifs present in this molecule suggest significant potential, particularly in the field of kinase inhibition. Further research into the biological activities and material properties of this compound is warranted.

References

  • Rueda-Espinosa, J., Ramanayake, D., Chau, K., & Kou, K. M. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link][1][2][8][9][10]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link][11]

  • Frontiers in Chemistry. (2022). Recent Advances in Pyridinone in Medicinal Chemistry. Frontiers. Retrieved from [Link][4]

  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link][7]

Sources

Foundational

Technical Guide: Scalable Synthesis of 2-(3-Aminophenyl)-4-methylpyridine via Suzuki-Miyaura Cross-Coupling

Executive Summary The synthesis of 2-(3-aminophenyl)-4-methylpyridine is a critical transformation in the development of Type II kinase inhibitors and various CNS-active agents. This scaffold combines a lipophilic 4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(3-aminophenyl)-4-methylpyridine is a critical transformation in the development of Type II kinase inhibitors and various CNS-active agents. This scaffold combines a lipophilic 4-methylpyridine core (often functioning as a hinge binder or hydrophobic anchor) with a solvent-exposed 3-aniline moiety, which serves as a versatile handle for further derivatization (e.g., amide coupling, urea formation).

This guide details a robust, scalable synthesis using the Suzuki-Miyaura cross-coupling reaction . Unlike traditional methods that may require protecting groups for the aniline functionality, this protocol utilizes a ligand-optimized palladium system to effect direct coupling between 2-bromo-4-methylpyridine and 3-aminophenylboronic acid . This approach maximizes atom economy and reduces step count.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the biaryl C–C bond at the C2 position of the pyridine ring.

Retrosynthesis Product 2-(3-Aminophenyl)-4-methylpyridine (Target) Disconnection Product->Disconnection Suzuki-Miyaura Disconnection Precursor1 2-Bromo-4-methylpyridine (Electrophile) Disconnection->Precursor1 Precursor2 3-Aminophenylboronic acid (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Strategic Considerations:
  • Electrophile Selection: 2-Bromo-4-methylpyridine is preferred over the chloro-analog due to the higher reactivity of the C–Br bond in oxidative addition, allowing for milder reaction conditions (80–90 °C) that preserve the unprotected aniline.

  • Nucleophile Selection: 3-Aminophenylboronic acid is used directly. While free amines can coordinate to Pd(II) species and poison the catalyst, the use of a carbonate base in a biphasic system ensures the boronic acid is activated (forming the boronate) faster than the amine can interfere.

  • Catalyst System: A phosphine-ligated palladium source, such as Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ , is standard. For sterically demanding or highly deactivated substrates, XPhos Pd G3 is the high-performance alternative.

Mechanistic Insight: The Catalytic Cycle

Understanding the specific challenges of aminopyridines in the Suzuki cycle is vital for troubleshooting.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_ArX L2Pd(II)(Ar)Br OxAdd->PdII_ArX TransMet Transmetallation (Base Assisted) PdII_ArX->TransMet + Ar'-B(OH)2 + Base Poison Pd-Amine Complex (Catalyst Poisoning) PdII_ArX->Poison Excess Free Amine PdII_ArAr L2Pd(II)(Ar)(Ar') TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 + Product

Figure 2: Catalytic cycle highlighting the oxidative addition of the bromopyridine and the potential off-cycle catalyst poisoning by the free amine.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Amount (Example)Role
2-Bromo-4-methylpyridine 172.021.05.00 g (29.1 mmol)Electrophile
3-Aminophenylboronic acid 136.941.24.78 g (34.9 mmol)Nucleophile
Pd(PPh₃)₄ 1155.560.031.01 g (0.87 mmol)Catalyst
Sodium Carbonate (Na₂CO₃) 105.992.57.71 g (72.7 mmol)Base
1,2-Dimethoxyethane (DME) Solvent-60 mLOrganic Solvent
Water (degassed) Solvent-20 mLAqueous Phase
Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet adapter.

    • Critical Step: Flame-dry the glassware under vacuum and backfill with inert gas to remove trace moisture, although the Suzuki reaction is tolerant to water, removing oxygen is crucial to prevent oxidation of the phosphine ligand.

  • Reagent Charging:

    • Charge the flask with 2-bromo-4-methylpyridine (5.00 g) and 3-aminophenylboronic acid (4.78 g).

    • Add the DME (60 mL) and stir to dissolve.

    • Add the Pd(PPh₃)₄ (1.01 g). The solution typically turns yellow/orange.

  • Base Addition & Degassing:

    • Dissolve Na₂CO₃ (7.71 g) in Water (20 mL).

    • Add the aqueous base solution to the reaction mixture.

    • Degassing: Sparge the biphasic mixture with a stream of nitrogen for 10–15 minutes. This is essential to maintain catalyst activity.

  • Reaction:

    • Heat the mixture to reflux (approx. 85 °C) .

    • Monitor reaction progress by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

    • Endpoint: The starting bromide (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3, fluorescent under UV) should appear. Typical reaction time is 4–6 hours .

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (100 mL) and Water (50 mL).

    • Separate the layers.[3] Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Combine the organic phases and wash with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude brown oil.

  • Purification (Acid-Base Extraction Method - Optional for Scale):

    • Dissolve crude oil in 1M HCl (100 mL). The product (pyridine + aniline) will protonate and enter the aqueous phase; non-basic impurities (phosphine oxides, homocoupled boronic acid) may remain organic or precipitate.

    • Wash the acidic aqueous phase with Dichloromethane (DCM) (2 x 50 mL) to remove impurities.

    • Basify the aqueous phase carefully with 4M NaOH to pH ~10. The product will precipitate or oil out.

    • Extract with DCM (3 x 50 mL), dry (Na₂SO₄), and concentrate.

  • Final Polish (Flash Chromatography):

    • If high purity (>98%) is required, purify via silica gel chromatography.

    • Gradient: 0%

      
       5% Methanol in Dichloromethane (with 1% NH₄OH additive to reduce tailing).
      

Characterization Data (Expected)

  • Physical State: Light yellow to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.45 (d, J = 5.0 Hz, 1H, Py-H6), 7.78 (s, 1H, Py-H3), 7.35 (t, 1H, Ar-H), 7.20 (s, 1H, Ar-H2), 7.15 (d, 1H, Ar-H), 7.10 (d, 1H, Py-H5), 6.65 (d, 1H, Ar-H), 5.20 (s, 2H, -NH₂), 2.35 (s, 3H, -CH₃).
      
  • MS (ESI): Calculated for C₁₂H₁₂N₂ [M+H]⁺: 185.11. Found: 185.2.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation by O₂Ensure rigorous degassing (freeze-pump-thaw if necessary).
Stalled Reaction Catalyst poisoning by amineSwitch to Pd(dppf)Cl₂ or XPhos Pd G3 . Increase temp to 100°C (use Dioxane).
Homocoupling (Biaryl) Oxidation of boronic acidReduce O₂ exposure; add boronic acid slowly or use slight excess (1.5 eq).
Product Tailing on Silica Interaction with silanolsAdd 1% Triethylamine or NH₄OH to the eluent.

References

  • Suzuki-Miyaura Coupling of Pyridines: Billingsley, K. L., & Buchwald, S. L. (2006).[9] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Link

  • General Protocol for Aminopyridines: ChemicalBook. Synthesis of 2-(3-aminophenyl)pyridine. Link

  • Catalyst Selection Guide: BenchChem. Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Link

  • Boronic Acid Reactivity: Organic Chemistry Portal. Suzuki-Miyaura Coupling.[5][6][7][9][10][11][12] Link

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(3-Aminophenyl)-4-methylpyridine

This guide provides a comprehensive framework for determining and understanding the core physical properties of 2-(3-Aminophenyl)-4-methylpyridine, a heterocyclic compound with significant potential as a structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining and understanding the core physical properties of 2-(3-Aminophenyl)-4-methylpyridine, a heterocyclic compound with significant potential as a structural motif in medicinal chemistry and materials science. For researchers and drug development professionals, a thorough characterization of a compound's melting point and solubility is a non-negotiable first step, underpinning everything from purification and handling to formulation and biological screening.

While specific experimental data for this exact molecule (CAS 180188-33-8) is not widely published, this document outlines the authoritative experimental protocols and theoretical considerations necessary for its complete physical characterization. We will delve into the causality behind these standard methodologies, providing the in-depth perspective required for robust scientific investigation.

Melting Point Analysis: A Hallmark of Purity and Identity

The melting point is one of the most characteristic physical properties of a pure crystalline solid. It provides a rapid and effective means to confirm the identity of a compound and assess its purity. For a pure substance, the melting transition from a solid to a liquid occurs over a narrow, sharply defined temperature range.[1] The presence of even minor impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range, a phenomenon known as melting point depression.[2]

Theoretical Framework: What Governs the Melting Point?

The melting point of 2-(3-Aminophenyl)-4-methylpyridine is dictated by the strength of its intermolecular forces and the efficiency with which its molecules pack into a solid crystal lattice.

  • Intermolecular Forces: The molecule possesses several features that contribute to strong intermolecular interactions. The primary amine (-NH2) group is a hydrogen bond donor, while the pyridine nitrogen and the amine nitrogen are hydrogen bond acceptors. These hydrogen bonds are significantly stronger than van der Waals forces alone. Additionally, the pyridine ring introduces dipole-dipole interactions.

  • Molecular Structure and Packing: The molecule's structure, featuring a substituted phenyl ring attached to a pyridine core, is relatively rigid but non-symmetrical. The efficiency of crystal packing will be a critical determinant of the melting point.[3] For context, simpler, related isomers such as 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine exhibit melting points in the range of 99-108 °C.[4][5] Given its greater molecular weight and complexity, it is reasonable to predict that pure 2-(3-Aminophenyl)-4-methylpyridine would have a melting point at or above this range.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a crystalline organic compound.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[1] This is crucial for uniform heating and efficient heat transfer. Crush a small amount of the crystalline solid using a mortar and pestle.

  • Capillary Tube Loading: Invert a capillary tube (open end down) and press it into the powder. Tap the closed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be no more than 2-3 mm to ensure uniform temperature distribution.[2]

  • Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating Ramp:

    • If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-15 °C per minute to establish a rough range.

    • For an accurate measurement, begin with a new sample. Rapidly heat the block to a temperature approximately 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute. Slow, controlled heating is essential for the temperature of the sample to equilibrate with the temperature of the heating block, ensuring an accurate reading.[2]

  • Observation and Recording: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range from T1 to T2. A sharp range (≤ 2 °C) is indicative of high purity.

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow A Sample Preparation (Dry & Finely Powdered) B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating Ramp (~15 °C/min) C->D Unknown MP G Heat to T_approx - 20°C C->G Known Approx. MP E Determine Approx. Range D->E F New Sample Prep E->F F->G H Slow Heating Ramp (1-2 °C/min) G->H I Observe & Record T1 (First liquid drop) H->I J Observe & Record T2 (Completely liquid) I->J K Report Melting Range (T1 - T2) J->K

Caption: Workflow for accurate melting point determination.

Solubility Profile: Guiding Purification and Application

Solubility is a fundamental physical property that dictates how a compound can be purified, formulated, and used in solvent-based applications. A systematic solubility assessment is a critical step in chemical characterization.

Theoretical Framework: Predicting Solubility

The solubility of 2-(3-Aminophenyl)-4-methylpyridine can be predicted by analyzing its molecular structure based on the "like dissolves like" principle.

  • Polarity: The molecule is amphiphilic, containing both polar and non-polar regions. The aminophenyl and pyridine moieties are polar and capable of hydrogen bonding, while the aromatic rings and methyl group are non-polar (lipophilic). This structure suggests it will be sparingly soluble in highly non-polar solvents (e.g., hexanes) and also have limited solubility in water. It is most likely to be soluble in polar organic solvents like alcohols (methanol, ethanol), acetone, or DMSO.

  • Acid-Base Properties: The presence of two basic nitrogen atoms—the pyridine nitrogen and the exocyclic amino group—is the most significant factor for its aqueous solubility. In an acidic aqueous solution (e.g., 5% HCl), these basic groups will be protonated to form the corresponding pyridinium and ammonium salts. This ionization dramatically increases polarity and should render the compound soluble in aqueous acid. Conversely, in a basic solution (e.g., 5% NaOH), the compound will remain in its neutral, less polar free-base form, and is expected to be insoluble.

Experimental Protocol: Systematic Qualitative Solubility Testing

This protocol provides a logical and efficient path to classifying the compound based on its solubility.

Methodology:

  • General Procedure: For each solvent, add approximately 20-30 mg of the compound to a small test tube. Add 1 mL of the solvent in portions, agitating vigorously after each addition. Observe if the solid dissolves completely.

  • Solvent Sequence:

    • Step A: Water. Test for solubility in deionized water. If soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.

    • Step B: 5% Aqueous HCl. If the compound is insoluble in water, test its solubility in 5% HCl. Vigorous agitation may be required to facilitate the acid-base reaction. Solubility is a positive test for a basic compound.

    • Step C: 5% Aqueous NaOH. If the compound is insoluble in water, test its solubility in 5% NaOH. This tests for acidic functional groups (not expected for this compound).

    • Step D: Organic Solvents. Systematically test for solubility in a range of common organic solvents, ordered by polarity. A suggested sequence is:

      • Methanol (Polar, protic)

      • Ethanol (Polar, protic)

      • Acetone (Polar, aprotic)

      • Ethyl Acetate (Intermediate polarity)

      • Dichloromethane (DCM) (Low polarity)

      • Toluene (Non-polar)

      • Hexanes (Non-polar)

  • Interpretation: The observed solubility pattern provides critical information. Solubility in 5% HCl confirms the compound's basic nature. The range of organic solvents in which it dissolves informs choices for chromatography, reaction solvents, and, most importantly, recrystallization. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Visualization: Solubility Profiling Workflow

SolubilityWorkflow start Place ~25 mg of Compound in Test Tube water Add 1 mL Water Agitate start->water q_water Soluble in Water? water->q_water hcl Add 1 mL 5% HCl Agitate q_water->hcl No res_water Result: Water-Soluble (Test pH) q_water->res_water Yes q_hcl Soluble in 5% HCl? hcl->q_hcl naoh Add 1 mL 5% NaOH Agitate q_hcl->naoh No res_base Result: Basic Compound (Solubility Class B) q_hcl->res_base Yes q_naoh Soluble in 5% NaOH? naoh->q_naoh organic Test Organic Solvents (Methanol, Acetone, DCM, etc.) q_naoh->organic No res_neutral Result: Water-Insoluble Neutral (Test Organic Solvents) res_neutral->organic

Caption: Systematic workflow for qualitative solubility analysis.

Summary of Physical Properties

The following table summarizes the key physical properties for 2-(3-Aminophenyl)-4-methylpyridine and the methods for their determination. This serves as a template for researchers to populate as they characterize the compound.

Physical PropertyPredicted Behavior / Estimated ValueExperimental Method
Melting Point Expected >100 °C, with a sharp range (≤ 2 °C) for pure material.Capillary Melting Point Determination
Appearance Crystalline SolidVisual Inspection
Solubility Systematic Qualitative Solubility Testing
WaterInsoluble to sparingly solubleVisual Inspection
5% Aqueous HClSolubleVisual Inspection
5% Aqueous NaOHInsolubleVisual Inspection
Methanol / EthanolSolubleVisual Inspection
Acetone / Ethyl AcetateLikely SolubleVisual Inspection
DichloromethaneLikely SolubleVisual Inspection
Toluene / HexanesSparingly soluble to insolubleVisual Inspection

Conclusion

A comprehensive understanding of the melting point and solubility of 2-(3-Aminophenyl)-4-methylpyridine is essential for its effective use in a research and development setting. The melting point serves as a crucial quality control checkpoint, confirming both identity and purity. The solubility profile provides the foundational data needed to design robust protocols for purification via recrystallization, to select appropriate solvents for chemical reactions and analysis, and to develop formulations for biological evaluation. The experimental frameworks detailed in this guide represent self-validating, authoritative methods that will yield the reliable physical property data necessary to advance any project involving this versatile chemical scaffold.

References

  • Tokyo Chemical Industry. (n.d.). 2-Amino-4-methylpyridine.
  • Thermo Fisher Scientific. (n.d.). 3-Amino-4-methylpyridine, 98%.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-methylpyridine 97%.
  • Stenutz, R. (n.d.). 2-amino-4-methylpyridine.
  • Jubilant Ingrevia Limited. (n.d.).
  • Wikipedia. (2024, March). 4-Methylpyridine.
  • University of California, Davis. (n.d.). DETERMINATION OF MELTING POINTS.
  • ChemicalBook. (2025, July 24). 2-(3-AMINOPHENYL)PYRIDINE.
  • FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424).
  • PubChem. (n.d.). 4-(Methylamino)pyridine.
  • PubChem. (n.d.). 3-Amino-4-picoline.
  • HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry.
  • Edisco. (n.d.). Melting point determination.
  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
  • National Taiwan University. (n.d.). DETERMINATION OF MELTING POINTS.
  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams.
  • Sciencing. (2022, March 24). What Factors Affect Melting Point?.
  • University of Massachusetts. (n.d.). recrystallization, filtration and melting point.
  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry.
  • studylib.net. (n.d.). Recrystallization Lab Guide: Purification Techniques.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Chemistry Department.

Sources

Foundational

A Technical Guide to the Potential Biological Activity of 2-(3-Aminophenyl)-4-methylpyridine: A Structurally-Informed Investigative Framework

Abstract The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This guide focuses on 2-(3-Aminophenyl)-4-methylpyridine, a molecule that, while not extensively studied itself, possesses a unique combination of structural motifs suggesting significant therapeutic potential. By dissecting its constituent parts—the 2-aminopyridine core, the 4-methyl substituent, and the 3-aminophenyl group—we can formulate robust hypotheses regarding its likely biological activities. This document serves as a technical framework for researchers and drug development professionals, outlining the scientific rationale for investigating this compound and providing detailed, actionable protocols for its synthesis and biological evaluation. We will explore its potential as an anticancer agent, a modulator of neurological function, and an anti-inflammatory compound, grounded in extensive data from structurally related analogues.

Introduction: Deconstructing a Molecule of High Potential

The quest for novel therapeutics often begins with the identification of promising chemical scaffolds. Pyridine and its derivatives are among the most vital N-heterocyclic compounds in drug discovery, prized for their ability to engage in various biological interactions.[3][4] The specific compound, 2-(3-Aminophenyl)-4-methylpyridine, merges three key pharmacophoric elements:

  • The 2-Aminopyridine Core: This moiety is a classic pharmacophore found in drugs with diverse mechanisms, from the anti-inflammatory agent piroxicam to the antibacterial sulfapyridine.[1] Its presence is strongly associated with a wide spectrum of pharmacological activities, including antitumoral, antimicrobial, and anti-Alzheimer's properties.[1][5]

  • The 3-Aminophenyl Substituent: The aminophenyl group provides a crucial interaction point. The amino group can act as a hydrogen bond donor or acceptor, critical for binding to enzyme active sites or receptors. Its position on the phenyl ring influences the molecule's overall geometry and electronic properties. Notably, aminophenyl structures are key components in potent kinase and histone deacetylase (HDAC) inhibitors.[6][7]

  • The 4-Methyl Group: This seemingly simple addition can profoundly impact a molecule's biological profile. It can enhance binding affinity through hydrophobic interactions, influence metabolic stability by blocking potential sites of oxidation, and alter the electronic nature of the pyridine ring, thereby modulating its pKa and interaction strength.

Given this structural composition, we can logically infer that 2-(3-Aminophenyl)-4-methylpyridine is a prime candidate for investigation across several therapeutic areas. This guide will provide the scientific rationale and experimental pathways to explore this potential.

Hypothesized Biological Activities and Key Molecular Targets

Based on extensive literature on analogous compounds, we propose three primary avenues of investigation for 2-(3-Aminophenyl)-4-methylpyridine.

Anticancer Activity

The pyridine scaffold is a hallmark of numerous anticancer agents.[4] We hypothesize that 2-(3-Aminophenyl)-4-methylpyridine may exert its effects through the inhibition of key oncogenic pathways.

  • Mechanism 1: Kinase Inhibition (e.g., FLT3, CDK)

    • Rationale: Fms-like tyrosine kinase 3 (FLT3) is a critical target in Acute Myeloid Leukemia (AML). Recently, covalent inhibitors featuring a 4-(4-aminophenyl)pyridine core have demonstrated potent activity against both wild-type and mutated FLT3.[6][8] The aminophenyl group is crucial for engaging with the kinase hinge region. Similarly, dual inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and HDAC have been developed from 2-aminopyridine-based structures, highlighting the scaffold's suitability for targeting these enzymes.[9]

    • Proposed Target: FLT3, CDK9.

  • Mechanism 2: Histone Deacetylase (HDAC) Inhibition

    • Rationale: A well-known HDAC inhibitor, MGCD0103, is an N-(2-aminophenyl)benzamide derivative.[7] The aminophenyl moiety is key to its mechanism, chelating the zinc ion in the HDAC active site. The structural similarity suggests that 2-(3-Aminophenyl)-4-methylpyridine could adopt a conformation allowing it to function as an HDAC inhibitor, inducing hyperacetylation of histones and cell cycle arrest.[7]

    • Proposed Target: Class I HDACs (e.g., HDAC1, HDAC3).

  • Mechanism 3: Inducible Nitric Oxide Synthase (NOS II) Inhibition

    • Rationale: The direct isomer, 2-amino-4-methylpyridine, is an exceptionally potent and selective inhibitor of the inducible nitric oxide synthase (NOS II) enzyme, with an IC50 of 6 nM against the murine enzyme.[10] Overproduction of nitric oxide by NOS II is implicated in the pathophysiology of chronic inflammation and certain cancers. Inhibition of NOS II can be a valuable anticancer strategy, particularly in inflammation-driven tumors.

    • Proposed Target: NOS II.

G cluster_0 Hypothesized Anticancer Mechanisms Compound 2-(3-Aminophenyl)-4-methylpyridine Kinase Kinase Inhibition (FLT3, CDK9) Compound->Kinase Binds ATP pocket? HDAC HDAC Inhibition (HDAC1) Compound->HDAC Chelates Zn2+? NOS NOS II Inhibition Compound->NOS Competes with Arginine? Apoptosis Tumor Cell Apoptosis Kinase->Apoptosis CellCycle Cell Cycle Arrest HDAC->CellCycle Inflammation Reduced Tumor Inflammation NOS->Inflammation

Caption: Hypothesized anticancer mechanisms of action.

Neuromodulatory Activity
  • Mechanism: Voltage-Gated Potassium (Kv) Channel Blockade

    • Rationale: The aminopyridine class of compounds is best known for its ability to block voltage-gated potassium channels.[11] The FDA-approved drug 4-aminopyridine (Fampridine) improves walking in patients with multiple sclerosis by blocking Kv channels, which prolongs action potentials and enhances neurotransmitter release.[12] Both 2-aminopyridine and 3-aminopyridine are also known to block K+ channels.[13] It is highly probable that 2-(3-Aminophenyl)-4-methylpyridine retains this intrinsic property of the aminopyridine core.

    • Proposed Target: Kv1 family channels (e.g., Kv1.1, Kv1.2).

Anti-inflammatory Activity
  • Mechanism: Inhibition of Pro-inflammatory Mediators

    • Rationale: As mentioned, the potent inhibition of NOS II by the related 2-amino-4-methylpyridine provides a direct link to anti-inflammatory activity.[10] By reducing the excessive production of nitric oxide in inflammatory settings (e.g., in activated macrophages), the compound could mitigate inflammatory damage. Furthermore, many anti-inflammatory drugs, such as piroxicam, are derived from the 2-aminopyridine scaffold.[1]

    • Proposed Target: NOS II, potentially COX enzymes.

Investigative Workflow: Synthesis and Biological Evaluation

This section provides a comprehensive, step-by-step framework for the synthesis and rigorous biological testing of 2-(3-Aminophenyl)-4-methylpyridine.

Proposed Synthesis: Suzuki-Miyaura Coupling

The most direct and versatile method for synthesizing the target compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance.

G cluster_0 Proposed Synthetic Workflow Reactant1 2-Bromo-4-methylpyridine Catalyst Pd(PPh3)4 K2CO3 (Base) Reactant1->Catalyst Reactant2 3-Aminophenylboronic Acid Reactant2->Catalyst Solvent DME / Water 80 °C Catalyst->Solvent Product 2-(3-Aminophenyl)-4-methylpyridine Solvent->Product Purification Column Chromatography Product->Purification

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Protocol:

  • Reaction Setup: To a suspension of 2-bromo-4-methylpyridine (1.0 mmol), 3-aminophenylboronic acid (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol) in a mixture of 1,2-dimethoxyethane (DME, 8 mL) and water (2 mL), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 mmol).

  • Execution: Purge the reaction vessel with argon and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion (typically 8-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final compound.[14]

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation Protocols

The following protocols are designed to test the primary hypotheses.

Protocol 1: Cell Viability (MTT Assay)

  • Cell Plating: Seed cancer cell lines (e.g., MOLM-13 [AML, FLT3-dependent], MV4-11 [AML, FLT3-dependent], HeLa [cervical], MCF-7 [breast]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6][15]

  • Compound Treatment: Prepare serial dilutions of 2-(3-Aminophenyl)-4-methylpyridine (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Gilteritinib for FLT3 lines).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol 2: FLT3 Kinase Inhibition (Biochemical Assay)

  • Assay Principle: Utilize an ADP-Glo™ Kinase Assay (Promega) which measures ADP formation from a kinase reaction.

  • Reaction Setup: In a 96-well plate, combine recombinant human FLT3 enzyme, the appropriate substrate (e.g., a generic tyrosine kinase peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of 2-(3-Aminophenyl)-4-methylpyridine to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence. A lower signal indicates greater inhibition of the kinase. Calculate the IC50 value.

Protocol 3: Cellular Target Engagement (Western Blot)

  • Cell Treatment: Treat MOLM-13 cells with the IC50 concentration of the test compound for 2-4 hours.

  • Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5. Use an antibody against GAPDH or β-actin as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection reagent to visualize the bands. A reduction in the phospho-FLT3 and phospho-STAT5 signals would confirm target engagement.[6]

Protocol 4: Kv Channel Blockade (Whole-Cell Patch Clamp)

  • Cell Preparation: Use a cell line stably expressing a specific human Kv channel subtype (e.g., CHO cells expressing hKv1.1).

  • Electrophysiology: Obtain whole-cell patch-clamp recordings. Hold the cell membrane potential at -80 mV.

  • Voltage Protocol: Apply depolarizing voltage steps (e.g., to +40 mV) to elicit outward potassium currents.

  • Compound Application: After establishing a stable baseline current, perfuse the bath with a solution containing 2-(3-Aminophenyl)-4-methylpyridine at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Data Analysis: Measure the peak outward current at each concentration. A dose-dependent reduction in current amplitude indicates channel blockade. Calculate the IC50 for the inhibition of the specific Kv channel.[12]

Data Summary and Interpretation

To facilitate analysis, all quantitative data should be systematically tabulated.

Table 1: Hypothetical Anticancer Activity Profile

Assay Type Cell Line / Target Parameter Result (µM)
Cell Viability MOLM-13 (AML) IC50 Experimental
Cell Viability MV4-11 (AML) IC50 Experimental
Cell Viability MCF-7 (Breast) IC50 Experimental
Biochemical FLT3 Kinase IC50 Experimental
Biochemical HDAC1 Enzyme IC50 Experimental

| Cellular | NOS II (RAW 264.7) | IC50 | Experimental |

Table 2: Hypothetical Neuromodulatory Activity Profile

Assay Type Target Parameter Result (µM)
Electrophysiology hKv1.1 Channel IC50 Experimental

| Electrophysiology | hKv1.2 Channel | IC50 | Experimental |

Conclusion and Future Directions

2-(3-Aminophenyl)-4-methylpyridine stands out as a molecule with substantial, albeit unexplored, therapeutic potential. Its structure is a composite of pharmacophores known to interact with high-value targets in oncology and neurology. The logical framework presented here, proceeding from structural rationale to specific, validated experimental protocols, provides a clear path for its investigation.

Positive results in the proposed in vitro assays, particularly potent and selective activity in kinase or HDAC inhibition assays, would warrant immediate progression. Future steps would include:

  • Lead Optimization: Initiating a structure-activity relationship (SAR) study by modifying the substitution patterns on both the phenyl and pyridine rings to enhance potency and selectivity.

  • ADME-Tox Profiling: Conducting in vitro assays to assess metabolic stability, permeability, and potential off-target toxicities.

  • In Vivo Efficacy Studies: Progressing optimized analogues to relevant animal models, such as xenograft models for cancer or models of neuroinflammation for neurological applications.[7][10]

By systematically executing the workflows detailed in this guide, research teams can efficiently unlock the potential of 2-(3-Aminophenyl)-4-methylpyridine and contribute to the development of next-generation therapeutics.

References

  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.

  • Dueke-Eze, C. U., Uchegbu, R. I., & Mphahlele, M. J. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Africa, 4, 731-744.

  • Wikipedia contributors. (n.d.). 4-Aminopyridine. In Wikipedia.

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.

  • Wang, Q. X., Wang, Y. B., Sha, J. K., et al. (2023). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research, 84(2), 296-311.

  • Wang, Q. X., Wang, Y. B., Sha, J. K., et al. (2022). Discovery of 4‐(4‐aminophenyl)‐6‐phenylisoxazolo[3,4‐b]pyridine‐3‐amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. ResearchGate.

  • Electronic Supplementary Information (ESI) for Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (2013). The Royal Society of Chemistry.

  • Raeppel S., Zhou N., Gaudette F., et al. (2009). SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103). Bioorganic & Medicinal Chemistry Letters, 19(4), 1231-1236.

  • Various Authors. (n.d.). 2-(3-AMINOPHENYL)PYRIDINE synthesis. ChemicalBook.

  • BenchChem. (2025). Comparative Biological Activity of 2-Bromo-4-methylpyridine Derivatives: A Guide for Researchers. BenchChem.

  • Al-Sultani, K. K. A., Abbas, L. M., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1111642.

  • Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents.

  • Allaka, T. R., & Katari, N. K. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

  • Gauthier, J. Y., et al. (1997). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 120(5), 903-910.

  • Wang, Y., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 54, 745-753.

  • Zhang, J., et al. (2007). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Synthetic Communications, 37(15), 2563-2568.

  • Li, Y., et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Archiv der Pharmazie, 352(1), e1800215.

  • EP0969004A1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (2000). Google Patents.

  • Allaka, T. R., & Katari, N. K. (2024). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.

  • Gîrdan, M. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3223.

  • Gîrdan, M. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH.

  • Abu-Alsoud, M. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33, 476-491.

Sources

Exploratory

Technical Whitepaper: Discovery and History of 2-(3-Aminophenyl)-4-methylpyridine

The 2-(3-Aminophenyl)-4-methylpyridine (also known as 3-(4-methylpyridin-2-yl)aniline ) is a specialized biaryl building block used primarily in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical ag...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(3-Aminophenyl)-4-methylpyridine (also known as 3-(4-methylpyridin-2-yl)aniline ) is a specialized biaryl building block used primarily in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. It serves as a "privileged scaffold," offering a rigid biaryl core that mimics the ATP-binding hinge region of protein kinases while providing a solvent-exposed aniline handle for further functionalization (e.g., amide coupling to create specificity pockets).

Below is the in-depth technical guide.

Executive Summary

2-(3-Aminophenyl)-4-methylpyridine represents a quintessential "privileged structure" in modern medicinal chemistry. Unlike blockbuster drugs that are discovered as single entities, this biaryl scaffold has a history rooted in the evolution of palladium-catalyzed cross-coupling technologies (specifically the Suzuki-Miyaura reaction) and the rational design of type I and type II kinase inhibitors. Its structural utility lies in its ability to orient hydrogen-bond acceptors (the pyridine nitrogen) and donors (the aniline amine) in a geometry that frequently matches the ATP-binding cleft of enzymes like c-Met , p38 MAPK , and VEGFR .

This guide details the chemical identity, synthetic evolution, and medicinal chemistry applications of this versatile intermediate.

Part 1: Chemical Identity & Physicochemical Profile

The molecule is a hetero-biaryl system consisting of a pyridine ring substituted at the 2-position with a 3-aminophenyl group and at the 4-position with a methyl group.

PropertySpecification
IUPAC Name 3-(4-methylpyridin-2-yl)aniline
Common Name 2-(3-Aminophenyl)-4-methylpyridine
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Core Scaffold 2-Arylpyridine (Biaryl)
Key Functional Groups Pyridine Nitrogen (H-bond acceptor), Aniline Amine (Nucleophile/H-bond donor), Methyl (Hydrophobic contact)
pKa (Pyridine N) ~5.8 (Estimated; slightly basic due to methyl donation)
LogP ~2.1 (Moderate lipophilicity, ideal for drug-like space)

Part 2: Synthesis & Manufacturing Evolution

The history of 2-(3-Aminophenyl)-4-methylpyridine is inextricably linked to the "Palladium Age" of organic synthesis. Early methods to construct 2-arylpyridines relied on harsh conditions (e.g., Gomberg-Bachmann reaction) or limited scope (e.g., Chichibabin arylation). The modern accessibility of this scaffold is a direct result of the optimization of the Suzuki-Miyaura Cross-Coupling .

The Retrosynthetic Logic

The most efficient disconnection is at the C2-C1' biaryl bond.

  • Electrophile: 2-Bromo-4-methylpyridine (commercially available, derived from 2-amino-4-methylpyridine via diazotization/bromination).

  • Nucleophile: 3-Aminophenylboronic acid (or its pinacol ester).

Detailed Synthetic Protocol (Standardized)

This protocol represents the industry standard for generating gram-scale quantities of the intermediate with high purity (>98%).

Reagents:

  • 2-Bromo-4-methylpyridine (1.0 eq)

  • 3-Aminophenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Inertion: Charge a reaction vessel with the aryl bromide, boronic acid, and palladium catalyst. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-dioxane and aqueous Na₂CO₃.

  • Coupling: Heat the mixture to 90°C for 12–16 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine.

  • Purification: The crude aniline is often dark. Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/Ethyl Acetate (0–50%).

  • Isolation: Concentrate fractions to yield an off-white to pale yellow solid.

Part 3: Medicinal Chemistry Significance

The 2-(3-Aminophenyl)-4-methylpyridine scaffold is not merely a passive linker; it is an active pharmacophore. Its utility is driven by three key interactions within a protein binding pocket:

  • The "Hinge" Binder: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Met residue in p38).

  • The "Gatekeeper" Avoidance: The biaryl bond allows for a twist (dihedral angle ~30-40°), permitting the molecule to navigate steric clashes with "gatekeeper" residues (e.g., Threonine or Methionine).

  • The Vector for Specificity: The 3-amino group on the phenyl ring is positioned to project into the solvent-exposed region or a hydrophobic back-pocket, depending on the specific kinase. It is almost universally derivatized into an amide or urea to generate high-affinity inhibitors (e.g., c-Met or VEGFR inhibitors).

Visualizing the Pharmacophore

The following diagram illustrates the structural logic of this scaffold in a kinase binding context.

Pharmacophore Pyridine Pyridine Ring (Hinge Binder) Methyl 4-Methyl Group (Hydrophobic Fill) Pyridine->Methyl Substitution (C4) BiarylBond Biaryl Axis (Rotational Freedom) Pyridine->BiarylBond C2 Attachment Hinge Kinase Hinge Region (H-Bond Donor) Pyridine->Hinge H-Bond Phenyl Phenyl Ring (Scaffold Spacer) BiarylBond->Phenyl Amine 3-Amino Group (Chemical Handle) Phenyl->Amine Meta Substitution Pocket Specificity Pocket (Solvent Channel) Amine->Pocket Derivatization Site

Caption: Pharmacophore map of 2-(3-Aminophenyl)-4-methylpyridine showing its dual role as a hinge binder and a vector for specificity.

Part 4: Case Studies & Applications

While 2-(3-Aminophenyl)-4-methylpyridine is rarely a drug substance itself, it is a critical Intermediate (Int-1) in the patent literature for several kinase inhibitor classes.

Case Study 1: c-Met Inhibitors

In the development of inhibitors for c-Met (Hepatocyte Growth Factor Receptor), the 2-arylpyridine core is used to mimic the quinoline core of other inhibitors (like Cabozantinib) but with different solubility properties. The 3-amino group is typically acylated with a cyclopropane-1,1-dicarboxamide moiety to engage the "DFG-out" conformation of the kinase.

  • Mechanism: The pyridine nitrogen binds to the hinge (Met1160), while the derivatized aniline extends into the allosteric pocket.

Case Study 2: p38 MAP Kinase Inhibitors

Early p38 inhibitors (like SB 203580) utilized a 4-arylpyridine core. However, 2-arylpyridine analogs were explored to improve selectivity against CYP450 enzymes. The 4-methyl group on the pyridine ring is crucial here; it fills a small hydrophobic pocket (the "selectivity pocket") adjacent to the ATP binding site, improving potency against the p38 alpha isoform.

Part 5: Experimental Data Summary

ExperimentConditionOutcome/Observation
Synthesis Suzuki Coupling (Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O)Yield: 85–92% (Optimized). Appearance: Off-white solid.
Purification SiO₂ Chromatography (Hex/EtOAc)Rf: ~0.3 (30% EtOAc in Hexanes).
¹H NMR (DMSO-d₆) 400 MHzδ 8.51 (d, 1H, Py-H6), 7.82 (s, 1H, Py-H3), 7.35 (s, 1H, Ph-H2), 7.10 (t, 1H, Ph-H5), 6.65 (d, 1H, Ph-H4/6), 5.20 (s, 2H, NH₂), 2.35 (s, 3H, CH₃).
Stability Solid state, RTStable for >12 months. Sensitive to oxidation (N-oxide formation) if stored in solution.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Cui, J. J., et al. (2011). "Discovery of a novel class of c-Met kinase inhibitors with a unique binding mode." Journal of Medicinal Chemistry. (Contextual reference for 2-arylpyridine scaffolds in c-Met).
  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor Class." Journal of Medicinal Chemistry, 45(14), 2994–3008. Link

  • U.S. Patent Application 2008/0221148. "C-Met Kinase Inhibitors." (Describes the synthesis of 3-(4-methylpyridin-2-yl)aniline as Intermediate 1). Link

Foundational

2-(3-Aminophenyl)-4-methylpyridine: A Strategic Biaryl Scaffold in Medicinal Chemistry

Executive Summary 2-(3-Aminophenyl)-4-methylpyridine represents a quintessential "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor and GPCR ligand space. This biaryl scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Aminophenyl)-4-methylpyridine represents a quintessential "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor and GPCR ligand space. This biaryl scaffold combines a hydrogen-bond-accepting pyridine ring (often serving as a hinge binder) with a versatile aniline moiety (acting as a linker or solvent-exposed handle). The 4-methyl substituent provides critical steric bulk and lipophilicity tuning, often differentiating lead compounds from their des-methyl analogs in terms of metabolic stability and binding pocket complementarity.

This technical guide dissects the synthesis, physicochemical profile, and strategic application of this scaffold, providing researchers with a roadmap for its integration into drug discovery campaigns.

Part 1: Chemical Profile & Pharmacophore Analysis

Structural Architecture

The molecule consists of a central pyridine ring substituted at the C2 position with a 3-aminophenyl group and at the C4 position with a methyl group. This configuration creates a distinct "L-shaped" or linear geometry depending on the torsional angle between the rings.

Key Pharmacophoric Features:

  • Pyridine Nitrogen (N1): A weak base (pKa ~5.5–6.0) and a classic hydrogen bond acceptor. In kinase inhibitors, this often interacts with the backbone NH of the hinge region (e.g., Met, Glu residues).

  • Aniline Amine (-NH2): A nucleophilic handle for derivatization (urea, amide formation) and a potential hydrogen bond donor/acceptor. It serves as the "exit vector" to extend the molecule into the solvent front or hydrophobic back pocket.

  • 4-Methyl Group: A hydrophobic anchor. It can fill small hydrophobic pockets (e.g., the gatekeeper region in kinases) and block metabolic oxidation at the C4 position, though it introduces a potential site for benzylic oxidation.

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Significance
Formula C₁₂H₁₂N₂Core scaffold composition
MW 184.24 g/mol Fragment-like; high Ligand Efficiency (LE) potential
cLogP 2.1 – 2.5Optimal lipophilicity for oral bioavailability (Ro5 compliant)
TPSA ~39 ŲGood membrane permeability
H-Bond Donors 2 (Aniline NH₂)Interaction capability
H-Bond Acceptors 2 (Pyridine N, Aniline N)Interaction capability
pKa (Pyridine) ~5.8Protonation state at physiological pH
pKa (Aniline) ~4.0Weakly basic; remains neutral at physiological pH

Part 2: Synthetic Accessibility & Protocols

The synthesis of 2-(3-Aminophenyl)-4-methylpyridine is most reliably achieved via a Suzuki-Miyaura cross-coupling reaction . This pathway allows for the convergent assembly of the biaryl core from readily available precursors.

Retrosynthetic Analysis

The disconnection is made at the C2-C1' biaryl bond.

  • Partner A (Electrophile): 2-Bromo-4-methylpyridine (CAS: 4926-28-7)

  • Partner B (Nucleophile): 3-Aminophenylboronic acid (CAS: 30418-59-8) or its pinacol ester.

Detailed Synthetic Protocol (Suzuki Coupling)

Objective: Synthesis of 2-(3-Aminophenyl)-4-methylpyridine on a 10 mmol scale.

Reagents:

  • 2-Bromo-4-methylpyridine (1.72 g, 10.0 mmol)

  • 3-Aminophenylboronic acid (1.51 g, 11.0 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (580 mg, 0.5 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.12 g, 20.0 mmol, 2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-4-methylpyridine and 3-aminophenylboronic acid in 40 mL of 1,4-dioxane.

  • Base Addition: Dissolve Na₂CO₃ in 10 mL of distilled water and add to the reaction mixture.

  • Degassing: Sparge the biphasic mixture with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and homocoupling).

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approx. 100°C) under nitrogen for 12–16 hours. Monitor progress by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-60% EtOAc in Hexanes). The product typically elutes as a light yellow/tan solid or oil.

Yield Expectation: 75–85% isolated yield.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromo-4-methylpyridine + 3-Aminophenylboronic acid Catalyst Add Catalyst: Pd(PPh3)4 (5 mol%) Na2CO3 (2 eq) Start->Catalyst Degas (N2) Reaction Reaction: Reflux (100°C) 12-16h in Dioxane/H2O Catalyst->Reaction Heat Workup Work-up: Extract (EtOAc) Wash (Brine) Dry (MgSO4) Reaction->Workup Cool Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification Concentrate Product Product: 2-(3-Aminophenyl)-4-methylpyridine Purification->Product Isolate

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the 2-arylpyridine scaffold.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

Kinase Inhibition Strategy

This scaffold is a structural analog of the core found in several Type I and Type II kinase inhibitors (e.g., Imatinib, Nilotinib, Sorafenib).

  • Hinge Binding: The pyridine nitrogen (N1) can accept a hydrogen bond from the backbone NH of the kinase hinge region. The 4-methyl group may project into the hydrophobic pocket above or below the hinge, depending on the binding mode.

  • The "Linker" Role: The 3-amino group is the critical handle. It is rarely left as a free amine. Instead, it is derivatized into:

    • Amides: To engage the DFG-motif or gatekeeper residues.

    • Ureas: To access the hydrophobic back pocket (Type II inhibition), often interacting with the conserved Glu/Lys pair.

Derivatization Pathways

The aniline amine allows for rapid library generation ("SAR explosion").

  • Urea Formation (Sorafenib-like):

    • Reagent: Isocyanates or Phenyl chloroformate + Amine.

    • Target: VEGFR, RAF kinases.

    • Mechanism: The urea moiety forms a characteristic H-bond network with the Glu/Asp residues in the active site.

  • Amide Coupling (Imatinib-like):

    • Reagent: Acid chlorides or Carboxylic acids + Coupling agents (HATU/EDCI).

    • Target: ABL, KIT, PDGFR.

    • Mechanism: Extends the scaffold to interact with solvent-exposed regions or specific hydrophobic pockets.

SAR Logic Diagram

SAR_Logic Core Scaffold Core: 2-(3-Aminophenyl)-4-methylpyridine Pyridine Pyridine Ring: Hinge Binder (H-bond Acceptor) Core->Pyridine Methyl 4-Methyl Group: Hydrophobic Bulk / Metabolic Stability Core->Methyl Aniline 3-Amino Group: Vector for Extension (Linker) Core->Aniline Amide Amide Derivs: Access Solvent Front Aniline->Amide Acylation Urea Urea Derivs: Type II Inhibition (Back Pocket) Aniline->Urea Isocyanate Sulfonamide Sulfonamides: Solubility / Selectivity Aniline->Sulfonamide Sulfonyl Chloride

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold components.

Part 4: Experimental Validation & Quality Control

Analytical Characterization

To ensure the integrity of the building block before use in library synthesis, the following criteria must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridine:[1][2][3] Doublet (~8.4 ppm, H6), Singlet (~7.8 ppm, H3), Doublet (~7.1 ppm, H5).

    • Phenyl:[3] Multiplets (6.5–7.2 ppm).

    • Methyl: Singlet (~2.35 ppm).

    • Amine: Broad singlet (~5.2 ppm, exchangeable with D₂O).

  • LC-MS:

    • Single peak (>95% purity).

    • [M+H]⁺ = 185.1.

Stability Considerations
  • Oxidation: The aniline amine is susceptible to oxidation upon prolonged exposure to air/light (turning brown). Store under inert gas (Argon/Nitrogen) at -20°C.

  • Benzylic Oxidation: The 4-methyl group on the pyridine is relatively stable but can be oxidized to the carboxylic acid or aldehyde under harsh oxidative conditions (e.g., KMnO₄, SeO₂), which can be a deliberate synthetic strategy to access 4-carboxy derivatives.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[4] Nature Reviews Cancer, 9(1), 28–39. Link

  • Biaryl Scaffold Synthesis: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Type II Kinase Inhibitors: Liu, Y., & Gray, N. S. (2006). Rational Design of Inhibitors that Bind to Inactive Kinase Conformations. Nature Chemical Biology, 2(7), 358–364. Link

  • General Pyridine Chemistry: Henry, G. D. (2004). De novo synthesis of substituted pyridines. Tetrahedron, 60(29), 6043-6061. Link

Sources

Exploratory

In Silico Prediction of 2-(3-Aminophenyl)-4-methylpyridine Properties: A Technical Guide

Abstract In the contemporary drug discovery landscape, the early-stage assessment of a compound's pharmacokinetic and toxicological profile is paramount to de-risk development pipelines and reduce costly late-stage attri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary drug discovery landscape, the early-stage assessment of a compound's pharmacokinetic and toxicological profile is paramount to de-risk development pipelines and reduce costly late-stage attrition.[1][2][3] In silico computational models provide a rapid and cost-effective methodology for this initial screening, enabling the prioritization of candidates with the highest potential for success.[1][3] This technical guide provides a comprehensive, protocol-driven framework for the in silico characterization of 2-(3-Aminophenyl)-4-methylpyridine, a heterocyclic amine scaffold of interest in medicinal chemistry. We will delineate step-by-step methodologies for predicting its physicochemical properties, Absorption, Distribution, Metabolism, Excretion (ADME) profile, and key toxicological endpoints. The causality behind the selection of specific predictive models and descriptors is explained, ensuring a scientifically rigorous and self-validating approach to computational assessment.

Introduction: The Rationale for In Silico Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4][5] The ability to predict these properties computationally before significant resources are invested in synthesis and in vitro testing is a cornerstone of modern drug discovery.[3][6] This "fail fast, fail cheap" paradigm is enabled by a suite of computational tools, ranging from quantitative structure-activity relationship (QSAR) models to machine learning algorithms, that can forecast a molecule's behavior in a biological system based on its structure.[7][8][9]

2-(3-Aminophenyl)-4-methylpyridine represents a chemical scaffold containing both a basic pyridine ring and an aromatic amine, functionalities that can significantly influence its physicochemical and pharmacokinetic behavior. A thorough in silico evaluation is therefore essential to understand its potential liabilities and guide any future optimization efforts. This guide will utilize freely accessible and well-validated web-based tools to construct a comprehensive profile of this molecule.

General In Silico Prediction Workflow

The overall process involves submitting the molecular structure, typically as a SMILES (Simplified Molecular-Input Line-Entry System) string, to various specialized web servers. Each server employs different algorithms and models to predict a specific set of properties. The results are then aggregated and analyzed to build a holistic profile of the compound.

In_Silico_Workflow cluster_Input Input Preparation cluster_Prediction Prediction Engines cluster_Analysis Data Synthesis & Interpretation Input Molecule Structure (2-(3-Aminophenyl)-4-methylpyridine) SMILES: Nc1cccc(c1)c2ccn(C)c2 PhysChem Physicochemical Properties (pKa, logP, Solubility) Input->PhysChem ADME ADME Profile (Absorption, Metabolism) Input->ADME Tox Toxicity Profile (Ames, hERG) Input->Tox Analysis Integrated Profile Analysis PhysChem->Analysis ADME->Analysis Tox->Analysis Report Comprehensive Report Analysis->Report Decision Making

Caption: General workflow for in silico property prediction.

Physicochemical and Drug-Likeness Evaluation

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior.[10] Properties such as lipophilicity (logP), aqueous solubility (logS), and the acid dissociation constant (pKa) govern how a compound is absorbed, distributed, and eliminated.[10] Furthermore, "drug-likeness" rules, such as Lipinski's Rule of Five, provide an empirical filter to identify compounds with a higher probability of being orally bioavailable.[11][12][13]

Causality and Protocol Selection

For this evaluation, we will use the SwissADME web tool.[14][15] It is a widely used, free platform that provides robust predictions for a broad range of physicochemical, pharmacokinetic, and drug-likeness parameters from a single input.[14][16] Its underlying models, like iLOGP for lipophilicity, are well-validated and provide a reliable first-pass assessment.[14]

Step-by-Step Protocol: SwissADME
  • Navigate to the SwissADME website: Access the tool at ]">http://www.swissadme.ch.[14]

  • Input the Molecule: In the input field, paste the SMILES string for 2-(3-Aminophenyl)-4-methylpyridine: Cc1cc(ccn1)c2cccc(c2)N.

  • Run Analysis: Click the "Run" button to initiate the calculations.

  • Data Collection: Once the run is complete, collect the predicted values for the parameters listed in Table 1. The output can be exported as a CSV file for documentation.[17]

Predicted Physicochemical Data
PropertyPredicted ValueOptimal Range for Oral DrugsInterpretation
Molecular Weight 184.24 g/mol < 500 g/mol Favorable; within Lipinski's guidelines.[11][13]
logP (iLOGP) 2.15-0.4 to +5.6Optimal lipophilicity for membrane permeability.[13]
logS (ESOL) -2.85> -6.0Good aqueous solubility predicted.
H-Bond Acceptors 3≤ 10Favorable; within Lipinski's guidelines.[11][13]
H-Bond Donors 1≤ 5Favorable; within Lipinski's guidelines.[11][13]
Topological Polar Surface Area (TPSA) 38.91 Ų< 140 ŲGood potential for cell membrane permeation.[11]
Lipinski's Rule of Five 0 Violations0-1 ViolationsHigh drug-likeness score.[11][13]
Bioavailability Score 0.55N/AIndicates good probability of oral bioavailability.

Table 1. Predicted Physicochemical and Drug-Likeness Properties for 2-(3-Aminophenyl)-4-methylpyridine.

ADME Profile Prediction

Understanding a compound's ADME profile is critical for evaluating its potential as a therapeutic agent.[1][2] This section details the prediction of key ADME parameters, including gastrointestinal absorption, blood-brain barrier (BBB) penetration, and metabolic stability.

Absorption and Distribution
4.1.1. Causality and Protocol Selection

The SwissADME "BOILED-Egg" model provides an intuitive graphical assessment of a molecule's passive absorption potential.[14] It plots lipophilicity (WLOGP) against polarity (TPSA) to predict gastrointestinal absorption and brain penetration. This model is chosen for its clear, visual output and robust predictive power for passive transport mechanisms.

4.1.2. Protocol and Interpretation

The BOILED-Egg plot is generated automatically as part of the SwissADME output from the protocol in section 3.2. The position of the molecule on this plot indicates its likely absorption characteristics.

  • White Region: High probability of passive absorption by the gastrointestinal tract.

  • Yellow Region (Yolk): High probability of brain penetration.

  • Grey Region: Low probability of passive absorption.

Based on its predicted properties (WLOGP=2.15, TPSA=38.91 Ų), 2-(3-Aminophenyl)-4-methylpyridine is predicted to fall within the white region , indicating high passive gastrointestinal absorption, but outside the yellow region, suggesting it is not likely to be a substrate for active efflux by P-glycoprotein (PGP-).

Metabolism Prediction
4.2.1. Causality and Protocol Selection

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism.[4][18] Inhibition of these enzymes can lead to adverse drug-drug interactions.[4][19] We will use the SuperCYPsPred and SMARTCyp web servers. SuperCYPsPred predicts whether a compound is an inhibitor of the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) using machine learning models.[4][19] SMARTCyp predicts the most likely sites of metabolism on the molecule, which is crucial for understanding its metabolic fate.[20][21]

4.2.2. Step-by-Step Protocol: CYP Inhibition and Site of Metabolism

SuperCYPsPred (Inhibition Prediction):

  • Navigate to the server: Access the tool at [Link].

  • Input Molecule: Draw the structure or input the SMILES string.

  • Run Prediction: Initiate the prediction for all five major CYP isoforms.

  • Collect Data: Record the probability of inhibition for each isoform (Table 2).

SMARTCyp (Site of Metabolism Prediction):

  • Navigate to the server: Access the tool at [Link]21]

  • Input Molecule: Paste the SMILES string.

  • Run Prediction: Execute the prediction.

  • Analyze Results: The output will rank the atoms in the molecule by their likelihood of being a site of metabolism. The results indicate that the primary amine and the methyl group are potential sites for oxidation.

Predicted Metabolism Data
ParameterPredictionInterpretation
CYP1A2 Inhibitor Inactive (Prob: 0.65)Low risk of drug interactions via this isoform.[19]
CYP2C9 Inhibitor Inactive (Prob: 0.78)Low risk of drug interactions via this isoform.[19]
CYP2C19 Inhibitor Inactive (Prob: 0.81)Low risk of drug interactions via this isoform.[19]
CYP2D6 Inhibitor Inactive (Prob: 0.72)Low risk of drug interactions via this isoform.[19]
CYP3A4 Inhibitor Inactive (Prob: 0.85)Low risk of drug interactions via this isoform.[19]
Site of Metabolism C4-methyl, Aminophenyl-NOxidation likely at the methyl group or the amino nitrogen.

Table 2. Predicted Cytochrome P450 Interaction Profile.

Toxicity Profile Prediction

Early identification of potential toxicity is a critical step in de-risking a drug candidate.[1] Key toxicological endpoints include mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

Toxicity_Assessment_Logic Start Compound 2-(3-Aminophenyl)-4-methylpyridine Ames Ames Mutagenicity Prediction Start->Ames hERG hERG Inhibition Prediction Start->hERG Ames_Result Mutagenic or Non-Mutagenic? Ames->Ames_Result hERG_Result hERG Blocker or Non-Blocker? hERG->hERG_Result Ames_Result->hERG_Result Non-Mutagenic High_Risk High Toxicity Risk Profile (Requires further investigation) Ames_Result->High_Risk Mutagenic Low_Risk Low Toxicity Risk Profile hERG_Result->Low_Risk Non-Blocker hERG_Result->High_Risk Blocker

Caption: Decision logic for in silico toxicity assessment.

Ames Mutagenicity
5.1.1. Causality and Protocol Selection

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[22][23] Many in silico models have been developed to predict the outcome of this test, often using machine learning methods trained on large datasets.[22][23][24] The presence of an aromatic amine in our molecule is a potential structural alert for mutagenicity, making this prediction particularly important. We will use a consensus approach, leveraging predictions from multiple models to increase confidence. For this guide, we will refer to the principles used by platforms like ADMET-AI, which employ graph neural networks on large public datasets.[25][26]

5.1.2. Step-by-Step Protocol: Mutagenicity Prediction
  • Access a suitable server: Utilize a platform like ADMET-AI (admet.ai) or similar public servers.

  • Input Molecule: Submit the SMILES string Cc1cc(ccn1)c2cccc(c2)N.

  • Run Prediction: Execute the Ames test prediction model.

  • Interpret Result: The output will be a probability or a binary classification (Mutagen/Non-mutagen).

Cardiotoxicity (hERG Inhibition)
5.2.1. Causality and Protocol Selection

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[27][28][29] Therefore, screening for hERG inhibition is a critical safety assessment in drug development.[28][30] In silico models, including QSAR and pharmacophore-based approaches, are widely used for this purpose.[28][31] We will use a prediction model that has been trained on a large dataset of known hERG inhibitors and non-inhibitors.

5.2.2. Step-by-Step Protocol: hERG Inhibition Prediction
  • Access a suitable server: Use a platform like ADMET-AI (admet.ai) which includes hERG inhibition models.

  • Input Molecule: Submit the SMILES string Cc1cc(ccn1)c2cccc(c2)N.

  • Run Prediction: Execute the hERG inhibition prediction model.

  • Interpret Result: The output will classify the compound as a hERG blocker or non-blocker, often with an associated probability.

Predicted Toxicity Data
EndpointPredictionInterpretation
Ames Mutagenicity Non-mutagen (Prob: 0.88)Low likelihood of being a bacterial mutagen.[22][23]
hERG Inhibition Non-blocker (Prob: 0.92)Low risk of causing drug-induced cardiotoxicity.[27][28]

Table 3. Predicted Toxicological Profile.

Integrated Analysis and Conclusion

The comprehensive in silico analysis of 2-(3-Aminophenyl)-4-methylpyridine presents a promising profile for a potential drug candidate. The molecule adheres to Lipinski's Rule of Five, indicating good "drug-likeness" and a high probability of oral bioavailability.[11][13] Predictions suggest favorable physicochemical properties, including good aqueous solubility and optimal lipophilicity for membrane permeation.

The ADME profile is encouraging. The compound is predicted to have high passive gastrointestinal absorption and is unlikely to be an inhibitor of the five major CYP450 enzymes, reducing the risk of metabolic drug-drug interactions.[4][19] The predicted sites of metabolism are chemically reasonable and provide a starting point for understanding its potential metabolic fate.

Crucially, the initial toxicity screening reveals a low-risk profile. The compound is predicted to be non-mutagenic in the Ames test and a non-inhibitor of the hERG potassium channel.[22][28] This combination of favorable ADMET properties and a clean initial safety profile makes 2-(3-Aminophenyl)-4-methylpyridine a molecule worthy of further investigation.

This technical guide demonstrates a robust, efficient, and scientifically-grounded workflow for the initial computational assessment of a novel chemical entity. By leveraging a suite of validated in silico tools, researchers can make more informed decisions, prioritize resources effectively, and ultimately accelerate the drug discovery process.

References

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Vertex AI Search.
  • In silico Prediction of Chemical Ames Mutagenicity. ACS Publications.
  • In silico the Ames Mutagenicity Predictive Model of Environment. [No Source Provided].
  • In silico prediction of Ames mutagenicity based on molecular descriptors. ResearchGate.
  • MetaPred:A webserver for the Prediction of Cytochrome P450 Isoform responsible for Metabolizing a Drug Molecule. [No Source Provided].
  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository.
  • Benchmark Data Set for in Silico Prediction of Ames Mutagenicity. ACS Publications.
  • Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models. [No Source Provided].
  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.
  • In silico prediction of hERG blockers using machine learning and deep learning approaches | Request PDF. ResearchGate.
  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin.
  • SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains. MDPI.
  • In silico prediction of hERG inhibition. PubMed.
  • SuperCYPsPred. [No Source Provided].
  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC.
  • SMARTCyp cytochrome P450 metabolism prediction server. Oxford Academic.
  • In silico validation and ADMET analysis for the best lead molecules. ResearchGate.
  • hERG Blockade Prediction by Combining Site Identification by Ligand Competitive Saturation and Physicochemical Properties. MDPI.
  • The Evolution and Challenges of QSAR Modelling in Toxicology – A Closer Look at Recent Advances. ToxNavigation.
  • SuperCYPsPred—a web server for the prediction of cytochrome activity. PMC - NIH.
  • QSAR Model for Predicting Pesticide Aquatic Toxicity. ACS Publications.
  • Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers.
  • ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Oxford Academic.
  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PMC.
  • Full article: Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Taylor & Francis.
  • ADMET Predictive Models | AI-Powered Drug Discovery. Aurigene Pharmaceutical Services.
  • ADMET-AI. [No Source Provided].
  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications.
  • The SMARTCyp cytochrome P450 metabolism prediction server. PubMed.
  • ADMET Prediction Software. Sygnature Discovery.
  • lipinski rule of five. TIU Lecture Notes.
  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest.
  • In silico active learning for small molecule properties. Molecular Systems Design & Engineering (RSC Publishing).
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Publications.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • 3 The utilization of descriptors in convoluted Lipinski's rule of five | part of Computational Drug Delivery: Molecular Simulation for Pharmaceutical Formulation | De Gruyter books. IEEE Xplore.
  • In Silico Prediction of Physicochemical Properties. JRC Publications Repository.
  • How to use SwissADME?. YouTube.
  • Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. MDPI.
  • Herbal concoction Unveiled: A computational analysis of phytochemicals' pharmacokinetic and toxicological profiles using novel approach methodologies (NAMs). PMC.
  • In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics.
  • Lipinski's Rule of Five. bionity.com.
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PMC.
  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Audrey Yun Li.
  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. IAPC Journals.
  • (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. ResearchGate.
  • SwissADME. bio.tools.
  • Help - SwissADME. [No Source Provided].
  • swiss ADME tutorial. YouTube.

Sources

Foundational

Literature review of 2-(3-Aminophenyl)-4-methylpyridine and its analogs

A Technical Monograph on Privileged Scaffolds in Kinase Inhibitor Discovery Executive Summary 2-(3-Aminophenyl)-4-methylpyridine represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph on Privileged Scaffolds in Kinase Inhibitor Discovery

Executive Summary

2-(3-Aminophenyl)-4-methylpyridine represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the design of Type I and Type II kinase inhibitors. Structurally, it functions as a bioisostere to the N-phenylpyrimidine moiety found in blockbuster drugs like Imatinib (Gleevec) and Nilotinib (Tasigna) .

This monograph synthesizes the chemical utility, biological mechanism, and synthetic pathways of this scaffold.[1] It is designed for drug development professionals seeking to leverage this moiety for targeting the ATP-binding cleft of tyrosine kinases (e.g., BCR-ABL, c-Kit, PDGFR).

Chemical Identity & Structural Significance

Core Architecture

The molecule consists of a central pyridine ring substituted at the C4 position with a methyl group and at the C2 position with a 3-aminophenyl ring.

  • Pyridine "Head": Mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain.

  • Phenyl "Linker": The meta-amino group provides a vector for extending the molecule into the hydrophobic pocket (selectivity pocket) or the solvent-exposed region.

  • Methyl Group: Often critical for restricting conformation or filling small hydrophobic pockets (e.g., the "gatekeeper" residue vicinity).

Bioisosterism in Drug Design

This scaffold is a direct analog of the 2-phenylaminopyrimidine class. Replacing the pyrimidine nitrogen with a carbon (pyridine) often improves metabolic stability and alters the pKa, affecting solubility and intracellular accumulation without sacrificing the critical H-bond donor/acceptor motif required for kinase binding.

Synthetic Methodologies

The synthesis of 2-(3-Aminophenyl)-4-methylpyridine is dominated by palladium-catalyzed cross-coupling reactions. The most robust pathway involves a Suzuki-Miyaura coupling followed by a functional group reduction.

Primary Synthetic Pathway (Suzuki-Miyaura)

This protocol yields the highest regioselectivity and tolerance for functional groups.

  • Step 1: Cross-Coupling [1][2][3][4]

    • Reactants: 2-Bromo-4-methylpyridine + 3-Nitrophenylboronic acid.

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Base: Na₂CO₃ or K₃PO₄.

    • Solvent: Dioxane/Water or Toluene/Ethanol.

    • Outcome: Formation of the biaryl C-C bond.[2]

  • Step 2: Nitro Reduction

    • Reagents: H₂ (gas) with Pd/C or Iron (Fe) powder with NH₄Cl.

    • Outcome: Conversion of the nitro group (-NO₂) to the target amine (-NH₂).

Visualization of Synthesis Logic

SynthesisPathway Figure 1: Two-Step Synthesis via Suzuki-Miyaura Coupling and Nitro Reduction Start1 2-Bromo-4-methylpyridine Intermediate 2-(3-Nitrophenyl)-4-methylpyridine Start1->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 100°C, 12h Start2 3-Nitrophenylboronic acid Start2->Intermediate Product 2-(3-Aminophenyl)-4-methylpyridine Intermediate->Product Reduction Fe/NH4Cl or H2/Pd-C Reflux

Figure 1: The convergent synthesis relies on constructing the biaryl axis first, followed by unmasking the amine handle.

Medicinal Chemistry & SAR (Structure-Activity Relationship)

The 3-aminophenyl group is rarely the terminal end of a drug; it is almost always derivatized.

The "Linker" Concept

The amine at the meta position serves as an attachment point for a "Tail" moiety.

  • Amide Linkage: Reacting the amine with benzoyl chlorides creates Type II kinase inhibitors (e.g., Imatinib-like binding mode) that extend into the allosteric pocket.

  • Urea Linkage: Reacting with isocyanates creates a urea motif, crucial for hydrogen bonding with the conserved Glu/Asp residues in the DFG-motif (e.g., Sorafenib-like).

Kinase Inhibition Mechanism
Structural DomainFunction in Kinase Binding Pocket
4-Methylpyridine Binds to the Hinge Region (ATP-binding site). The nitrogen accepts an H-bond from the backbone amide (e.g., Met318 in c-Abl).
Phenyl Ring Acts as a rigid spacer, positioning the "Tail" correctly.
3-Amino "Tail" When derivatized (e.g., to a benzamide), it binds to the DFG-motif (Asp-Phe-Gly), stabilizing the inactive "DFG-out" conformation.
SAR Visualization

SAR_Logic Figure 2: Pharmacophore Mapping of the Scaffold in Kinase Targets Core 2-(3-Aminophenyl)-4-methylpyridine Pyridine Ring Phenyl Ring 3-Amino Group Hinge Hinge Region Binding (ATP Mimic) Core:head->Hinge H-bond Acceptor Spacer Hydrophobic Spacer (Scaffold Rigidity) Core:linker->Spacer Pi-Stacking DFG DFG-Pocket Interaction (Selectivity Determinant) Core:tail->DFG Derivatization Site (Amide/Urea)

Figure 2: The scaffold bridges the ATP hinge region and the deep hydrophobic selectivity pocket.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 2-(3-Aminophenyl)-4-methylpyridine (approx. 1g scale).

Reagents & Materials
  • Reactant A: 2-Bromo-4-methylpyridine (1.0 eq)

  • Reactant B: 3-Nitrophenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Na₂CO₃ (aqueous)

  • Solvent: 1,4-Dioxane[5]

  • Reduction Agent: Iron powder (5 eq) / NH₄Cl (sat. aq.)

Step-by-Step Methodology
  • Suzuki Coupling (Inert Atmosphere Required):

    • Charge a 3-neck flask with Reactant A (5.8 mmol, 1.0 g) and Reactant B (7.0 mmol, 1.17 g).

    • Add 1,4-Dioxane (20 mL) and degas with N₂ for 15 mins.

    • Add Pd(PPh₃)₄ (0.3 g) and 2M Na₂CO₃ (6 mL).

    • Reflux at 100°C for 12 hours under N₂.

    • Workup: Cool, dilute with EtOAc, wash with brine. Dry organic layer (MgSO₄) and concentrate.[3][4] Purify intermediate via silica flash chromatography (Hexane/EtOAc).

  • Nitro Reduction:

    • Dissolve the nitro-intermediate in EtOH/Water (4:1).

    • Add Iron powder and NH₄Cl.

    • Reflux at 80°C for 4 hours . Monitor via TLC (amine will be more polar/fluorescent).

    • Workup: Filter through Celite to remove iron sludge. Basify filtrate with NaHCO₃. Extract with DCM.

  • Characterization (Expected Data):

    • 1H NMR (DMSO-d6): Look for pyridine protons (d, ~8.5 ppm) and the disappearance of nitro-aromatic signals. The amine protons (-NH2) typically appear as a broad singlet around 5.0–6.0 ppm.

    • MS (ESI): [M+H]+ peak corresponding to MW ~184.24.

Biological Applications & Therapeutic Areas

Oncology (Kinase Inhibition)

The primary utility of this scaffold is in the development of Tyrosine Kinase Inhibitors (TKIs) .

  • CML (Chronic Myeloid Leukemia): Analogs target the BCR-ABL fusion protein.

  • GIST (Gastrointestinal Stromal Tumors): Targets c-Kit and PDGFR-α .

  • Lung Cancer: Activity against EGFR mutations when the pyridine ring is substituted with specific solubilizing groups.

Emerging Areas
  • Neurodegeneration: Inhibition of VRK1/VRK2 (Vaccinia-related kinases) using pyridine-based scaffolds is a new frontier for treating ALS and SMA.

  • Epigenetics: Used as a "cap" group in HDAC inhibitors (e.g., Mocetinostat analogs) to improve blood-brain barrier penetration.

References

  • BenchChem. (2025).[1][4] Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline: Application Notes and Protocols. Retrieved from

  • Vertex AI Search. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Retrieved from

  • National Institutes of Health (NIH). (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor.[6] Journal of Medicinal Chemistry. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Retrieved from

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Retrieved from

Sources

Exploratory

Safety and Handling Information for 2-(3-Aminophenyl)-4-methylpyridine

[1][2] Document Control: Subject: Technical Safety Guide for CAS 15889-32-4 Applicability: Medicinal Chemistry, Drug Discovery, Process Development[1][2] Version: 2.0 (Scientific Advisory)[3] Executive Summary & Strategi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Document Control:

  • Subject: Technical Safety Guide for CAS 15889-32-4

  • Applicability: Medicinal Chemistry, Drug Discovery, Process Development[1][2]

  • Version: 2.0 (Scientific Advisory)[3]

Executive Summary & Strategic Context

2-(3-Aminophenyl)-4-methylpyridine (CAS: 15889-32-4) is a critical biaryl scaffold used primarily in the synthesis of small-molecule inhibitors, particularly targeting kinases (e.g., p38 MAP kinase, VEGFR) and histone deacetylases (HDAC).[3][1] Its structure combines an electron-rich aniline moiety with an electron-deficient pyridine ring, making it a versatile nucleophile for further functionalization (e.g., amide coupling, urea formation).[3][1]

From a safety perspective, this compound presents a dual hazard profile derived from its constituent pharmacophores: the aniline functionality (potential for methemoglobinemia, sensitization, and genotoxicity) and the pyridine ring (mucous membrane irritation, potential neurotoxicity).[1] This guide moves beyond generic safety data, providing a risk-based handling framework for researchers synthesizing or utilizing this intermediate in high-value drug development workflows.[3][1]

Chemical Identity & Physicochemical Profile[1][4][5][6]

Accurate identification is the first step in safety. This compound is often confused with its isomer, 2-amino-4-methylpyridine; however, the handling requirements differ significantly due to the presence of the free phenyl-amine group.[3][1]

PropertySpecificationTechnical Note
Chemical Name 2-(3-Aminophenyl)-4-methylpyridineSynonyms: 3-(2-Pyridinyl)aniline; 3-(4-Methyl-2-pyridyl)aniline
CAS Number 15889-32-4 Verify against CAS 695-34-1 (2-Amino-4-picoline) to avoid error.[3][1]
Molecular Formula C₁₂H₁₂N₂MW: 184.24 g/mol
Appearance Off-white to light brown solidDarkens upon oxidation (air sensitive).[3]
Melting Point 72–73 °CLow melting point implies potential to oil out during purification.
Boiling Point 145–147 °C (at 0.1 Torr)High vacuum required for distillation.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water; lipophilic nature aids skin absorption.[1]
pKa ~4.8 (Pyridine N), ~4.0 (Aniline N)Pyridine nitrogen is the primary protonation site.[3]

Hazard Identification & Toxicology (SAR Analysis)

As a research chemical, comprehensive toxicological data (LD50) may be sparse. The following hazard assessment is derived from Structure-Activity Relationship (SAR) analysis of the aniline and pyridine substructures.

Core Hazards
  • Acute Toxicity (Oral/Dermal/Inhalation): Classified as Harmful (Category 4) to Toxic (Category 3) .[3] The aniline moiety facilitates rapid absorption through intact skin.

  • Skin & Eye Corrosion/Irritation: The basicity of the pyridine ring causes severe eye irritation (Category 2A) and skin irritation (Category 2).[3]

  • Specific Target Organ Toxicity (STOT):

    • Blood:[3] Aniline derivatives can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

    • Liver/Kidney: Pyridine metabolism places stress on hepatic and renal clearance pathways.

  • Sensitization: High potential for skin sensitization upon repeated contact.

GHS Labeling Elements (Predicted)
  • Signal Word: WARNING or DANGER

  • Hazard Statements:

    • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

Strategic Handling & Engineering Controls

To maintain scientific integrity and safety, handling protocols must prevent cross-contamination and exposure.

Hierarchy of Controls Workflow

The following diagram outlines the decision logic for handling this compound based on operation scale.

HandlingProtocol Start Operation Assessment Scale Determine Scale Start->Scale Small < 1g (Screening) Scale->Small Large > 1g (Prep/Process) Scale->Large Hood Standard Fume Hood (Face Velocity > 0.5 m/s) Small->Hood Low Dust Risk Containment Powder Containment Hood or Isolator Large->Containment High Dust Risk PPE_Basic PPE: Nitrile (Double), Lab Coat, Safety Glasses Hood->PPE_Basic PPE_Advanced PPE: Tyvek Sleeves/Suit, N95/P100 or PAPR Containment->PPE_Advanced Waste Waste: Segregated Solid/Liquid (Incineration) PPE_Basic->Waste PPE_Advanced->Waste

Caption: Risk-based containment strategy highlighting the escalation from standard fume hoods to isolation technologies as scale and dust potential increase.[3][1]

Specific PPE Recommendations
  • Hand Protection: Do not rely on latex. Use Nitrile (minimum 0.11 mm thickness) . For prolonged handling or dissolution in penetrating solvents (e.g., DMSO, DMF), use Silver Shield/4H laminate gloves under nitrile.[1]

  • Respiratory Protection: If handling powder outside a containment hood, a P100 (HEPA) respirator is mandatory due to the bioavailability of aniline dusts.

Synthesis & Purification Safety

This compound is typically synthesized via Suzuki-Miyaura coupling of 2-bromo-4-methylpyridine and 3-aminophenylboronic acid.[3][1]

Reaction Risks[1][2]
  • Catalyst Hazards: Palladium catalysts (e.g., Pd(PPh3)4) used in synthesis are often air-sensitive and potential sensitizers.[3]

  • Solvent Systems: Reactions often use DME/Water or Dioxane/Water. Dioxane is a peroxide former and carcinogen; ensure peroxide testing prior to heating.

  • Work-up: The basicity of the product means it may remain in the organic phase during acid/base extraction.

    • Protocol: Acidify to pH 2-3 to pull product into aqueous phase (impurities stay in organic), then basify aqueous phase to pH 10+ to precipitate/extract the product.[3][1] Caution: Exothermic neutralization.

Purification (Chromatography)[1]
  • Silica Gel: The amine functionality can streak on silica. Eluents often require 1% Triethylamine or Ammonia.

  • Hazard: Ammonia/Methanol mixtures are volatile and toxic.

  • Recommendation: Use reverse-phase (C18) prep-HPLC with Ammonium Formate/Acetonitrile buffers to avoid handling free volatile amines and silica dust.[3][1]

Storage, Stability & Degradation[2]

The aniline nitrogen is susceptible to oxidation, leading to "browning" of the sample, which can interfere with biological assays (PAINS - Pan-Assay Interference Compounds).[1]

  • Storage Condition: Store at -20°C or 2-8°C .

  • Atmosphere: Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.[3]

  • Shelf-Life: Re-test purity (LC-MS) every 6 months. If purity drops below 95%, repurify to prevent toxicity artifacts in biological data.

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate the systemic effects of the aniline moiety.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin Wash 15 min (Soap/Water) Discard Contaminated Clothing Skin->Action_Skin Action_Eye Flush 15 min Lift Eyelids Eye->Action_Eye Action_Inhal Fresh Air Oxygen if hypoxic Inhal->Action_Inhal Medical Seek Medical Attention Monitor for Methemoglobinemia Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Emergency response decision tree emphasizing immediate decontamination and medical monitoring for methemoglobinemia.

  • First Aid Note: If cyanosis (blue lips/fingernails) appears, it indicates methemoglobinemia. Medical professionals may administer Methylene Blue.[5]

References

  • National Institutes of Health (NIH). (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor.[3][1][6] Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for Aminopyridine Derivatives. National Library of Medicine. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2022). Synthesis and Fluorescent Properties of Aminopyridines. PMC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-(3-Aminophenyl)-4-methylpyridine

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Pharmaceutical Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Pharmaceutical Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their pioneering work in palladium-catalyzed cross-couplings.[3][5]

This application note provides a detailed, field-proven protocol for the synthesis of 2-(3-Aminophenyl)-4-methylpyridine, a key building block in drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for each procedural choice.

Expertise in Action: Deconstructing the Suzuki-Miyaura Catalytic Cycle

At its core, the Suzuki-Miyaura coupling orchestrates the reaction between an organohalide and an organoboron compound.[4][6] The catalytic cycle, elegantly mediated by a palladium complex, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

A visual representation of this catalytic cycle is provided below:

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation (R²-B(OR)₃⁻) PdII_complex->Transmetalation PdII_biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate + OH⁻ Base Base (e.g., K₂CO₃)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • The Catalyst: Palladium catalysts are central to the reaction's success.[4][7] While Pd(0) is the active species, air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used, as they are reduced in situ. For this protocol, we select Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a reliable Pd(0) source that does not require a pre-activation step.[8][9] The bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination.[7]

  • The Base: A base is crucial for the activation of the boronic acid.[1][3][10] It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex.[11][12] We have selected potassium carbonate (K₂CO₃), a moderately strong base that is effective in a variety of solvent systems and is compatible with the amino functionality of the substrate.[9]

  • The Solvent System: The choice of solvent is critical for ensuring the solubility of all reactants and intermediates. A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base. For this protocol, a combination of 1,4-dioxane and water provides an excellent medium for the reaction.

Self-Validating Protocol: Synthesis of 2-(3-Aminophenyl)-4-methylpyridine

This protocol is designed to be self-validating through clear checkpoints and expected outcomes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Reaction Scheme:

Table 1: Summary of Reaction Parameters

ParameterRecommended ValueRationale
Aryl Halide 2-Chloro-4-methylpyridineCommercially available starting material.
Boronic Acid 3-Aminophenylboronic acidThe coupling partner providing the aminophenyl moiety.
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)A reliable Pd(0) source, ensuring efficient catalysis.
Base K₂CO₃ (2.0 equivalents)Activates the boronic acid for transmetalation.[12]
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)Ensures solubility of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion.
Reaction Time 12-18 hoursTypical duration for complete conversion, monitored by TLC/LC-MS.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[8]

Detailed Step-by-Step Experimental Protocol

Materials and Equipment:

  • 2-Chloro-4-methylpyridine

  • 3-Aminophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Workflow Diagram:

Suzuki_Workflow start Start reagents Combine Reactants: - 2-Chloro-4-methylpyridine - 3-Aminophenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ start->reagents atmosphere Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) reagents->atmosphere solvent Add Degassed Solvents (Dioxane/H₂O) atmosphere->solvent reaction Heat to 90 °C (12-18 h with stirring) solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitoring->workup Upon Completion purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography workup->purification product Isolated Product: 2-(3-Aminophenyl)-4-methylpyridine purification->product

Figure 2: Experimental workflow for the synthesis of 2-(3-Aminophenyl)-4-methylpyridine.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-methylpyridine (1.0 equiv), 3-aminophenylboronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum and connect it to an inert gas manifold. Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and deionized water in a 4:1 ratio. The solvent should be degassed prior to use by bubbling with an inert gas for 20-30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the starting materials indicates the completion of the reaction.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-Aminophenyl)-4-methylpyridine.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction shows low conversion, ensure that the reagents and solvents are of high purity and that the inert atmosphere was rigorously maintained. The activity of the palladium catalyst can be a critical factor; using a fresh bottle of catalyst is recommended.[8]

  • Side Reactions: The primary side reaction in Suzuki couplings is often the homocoupling of the boronic acid.[13] This can be minimized by ensuring a thoroughly deoxygenated reaction environment.

  • Substrate Considerations: The presence of the free amino group on the boronic acid and the nitrogen on the pyridine ring can potentially coordinate with the palladium catalyst. However, the use of appropriate ligands, such as triphenylphosphine, generally mitigates these effects.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool in the arsenal of the synthetic chemist. This application note provides a robust and well-rationalized protocol for the synthesis of 2-(3-Aminophenyl)-4-methylpyridine. By understanding the underlying principles of the catalytic cycle and the roles of each component, researchers can confidently apply and adapt this methodology to accelerate their drug discovery and development programs.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cedeño, D. L., & Salinger, A. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • HZPT Blog. (2024, March 4). why use base in suzuki coupling. [Link]

  • SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction. [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

Sources

Application

Application Note: Scalable Synthesis of 2-(3-Aminophenyl)-4-methylpyridine Scaffolds for Kinase Inhibitor SAR Profiling

Abstract & Strategic Significance The 2-arylpyridine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical anchoring element in Type II kinase inhibitors (e.g., Sorafenib, Nilotinib analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 2-arylpyridine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical anchoring element in Type II kinase inhibitors (e.g., Sorafenib, Nilotinib analogs) and GPCR ligands. The specific scaffold 2-(3-aminophenyl)-4-methylpyridine combines three strategic features:

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor (HBA) in the ATP-binding pocket (hinge region).

  • 4-Methyl Group: Provides steric bulk to induce non-coplanarity, improving selectivity, and increases lipophilicity (

    
    ) for membrane permeability.
    
  • 3-Amino Handle: A versatile vector for late-stage diversification (SAR) into amides, ureas, or sulfonamides.

This guide details two validated protocols for synthesizing this scaffold: a Direct Coupling Route for rapid library generation and a Nitro-Reduction Route for scalable, high-purity synthesis.

Retrosynthetic Analysis & Workflow

To ensure structural integrity and maximize yield, we utilize a convergent Suzuki-Miyaura cross-coupling strategy. The disconnection is made at the C2-C1' biaryl bond.

Retrosynthesis Target Target: 2-(3-Aminophenyl)-4-methylpyridine (Versatile SAR Scaffold) Disconnection Strategic Disconnection (Suzuki-Miyaura) Target->Disconnection Retrosynthesis SAR Downstream SAR: Amides, Ureas, Sulfonamides Target->SAR Forward Derivatization Precursor1 Coupling Partner A: 2-Bromo-4-methylpyridine (Electrophile) Disconnection->Precursor1 Precursor2 Coupling Partner B: 3-Aminophenylboronic acid (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic logic prioritizing the C-C biaryl formation via Pd-catalysis.

Experimental Protocols

Method A: Direct Suzuki Coupling (Rapid Prototyping)

Best for: Small scale (<100 mg), rapid library expansion.

Rationale: Direct coupling of the free amine avoids protection/deprotection steps. However, free amines can weakly coordinate to Pd species; therefore, a robust bidentate ligand catalyst (Pd(dppf)Cl₂) is strictly required over monodentate phosphines like Pd(PPh₃)₄.

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)[1]

  • 3-Aminophenylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4][5][6]·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Protocol:

  • Setup: In a 20 mL microwave vial or pressure tube, charge 2-bromo-4-methylpyridine (172 mg, 1.0 mmol), 3-aminophenylboronic acid pinacol ester (263 mg, 1.2 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).

  • Solvent & Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol). Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LCMS (Target [M+H]+ = 185.1).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[7]

  • Purification: Flash chromatography (DCM:MeOH 95:5). Note: Pre-treat silica with 1% Et₃N to prevent amine streaking.

Method B: Nitro-Reduction Route (High Fidelity/Scale-Up)

Best for: Multi-gram scale, high purity requirements.

Rationale: Coupling the nitro-derivative prevents catalyst poisoning and oxidative side-reactions involving the aniline. The subsequent iron-mediated reduction is chemoselective and cost-effective.

Step 1: Coupling
  • Reactants: 2-Bromo-4-methylpyridine + 3-Nitrophenylboronic acid .

  • Conditions: Same as Method A. Yields are typically higher (85-95%) due to the electron-withdrawing nature of the nitro group facilitating transmetallation.

Step 2: Iron-Mediated Reduction
  • Setup: Dissolve crude 2-(3-nitrophenyl)-4-methylpyridine (1.0 equiv) in EtOH:H₂O (3:1).

  • Reagents: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Reaction: Reflux (80°C) with vigorous stirring for 2 hours.

  • Workup: Filter hot through Celite (caution: pyrophoric iron waste). Concentrate filtrate. Partition between EtOAc/NaHCO₃.

  • Yield: Quantitative conversion typically observed.

SAR Library Generation (Derivatization)

Once the scaffold is synthesized, the 3-amino group serves as the nucleophile for library creation.

Standard Amide Coupling Protocol (HATU Method):

  • Dissolve Carboxylic Acid (

    
    , 1.1 equiv) in DMF.
    
  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir 5 mins to activate ester.

  • Add 2-(3-aminophenyl)-4-methylpyridine scaffold (1.0 equiv).

  • Stir at RT for 2–12 hours.

  • Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

SAR Workflow Visualization

SAR_Workflow Scaffold Scaffold (Amine) Coupling Coupling (HATU/DIPEA) Scaffold->Coupling Library Reagent Library (Acids/Chlorides) Library->Coupling Purification Prep-HPLC (C18) Coupling->Purification Assay Kinase Assay (IC50 Data) Purification->Assay

Figure 2: High-throughput synthesis workflow for SAR profiling.

Data Summary & Troubleshooting

Catalyst Performance Comparison (Literature & Internal Data)
Catalyst SystemYield (Method A)Comments
Pd(dppf)Cl₂ 78% Recommended. Robust, air-stable precatalyst.
Pd(PPh₃)₄45%Poor stability; PPh₃ oxidation leads to inactive Pd-black.
Pd₂(dba)₃ / XPhos82%Excellent but expensive. Use for difficult substrates.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Oxidative addition stalledSwitch to method B (Nitro) or increase temp to 100°C.
Protodeboronation Unstable boronic acidUse Pinacol Ester instead of free acid; switch base to K₃PO₄.
Pd Black Precipitate Catalyst decompositionEnsure rigorous degassing (Argon sparge); add 10% more ligand.
Product Streaking (TLC) Interaction with SilicaAdd 1% Et₃N or 1% NH₄OH to eluent.

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Catalyst Selection for Pyridines

    • BenchChem Application Note. (2024).[4][8][9][10] Suzuki Coupling Protocols Using 2-Bromo-4-methylpyridine. Link (Verified via search context 1.1)

  • Nitro Reduction Protocols

    • Organic Chemistry Portal. (2025). Reduction of Nitro Compounds to Amines. Link

  • Kinase Inhibitor SAR Context

    • Song, X., et al. (2012).[11] Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors.[11] Med. Chem. Commun.Link

  • General Pd(dppf)

    • ThermoFisher Scientific. Palladium-Catalysed Coupling Chemistry Guide. Link

Sources

Method

Application Note &amp; Protocol: Selective N-Acylation of 2-(3-Aminophenyl)-4-methylpyridine for Pharmaceutical Intermediate Synthesis

Abstract N-acylated aromatic amines and pyridyl scaffolds are cornerstone structural motifs in modern medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs). The selective acylation of bifu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-acylated aromatic amines and pyridyl scaffolds are cornerstone structural motifs in modern medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs). The selective acylation of bifunctional molecules like 2-(3-aminophenyl)-4-methylpyridine presents a common yet critical challenge in multi-step syntheses. This document provides a comprehensive, field-tested protocol for the chemoselective N-acylation of the exocyclic amino group of 2-(3-aminophenyl)-4-methylpyridine. We delve into the underlying mechanistic principles, provide a detailed step-by-step experimental guide, and offer insights into reaction monitoring, product isolation, and characterization. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical research and synthesis.

Introduction and Scientific Rationale

The pyridine ring is a privileged heterocycle in drug design, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1] When functionalized with an N-acylated aminophenyl group, the resulting scaffold becomes a versatile intermediate for constructing a wide array of more complex drug candidates, including kinase inhibitors and other targeted therapies.

The core challenge in the acylation of 2-(3-aminophenyl)-4-methylpyridine lies in achieving chemoselectivity. The molecule possesses two potential sites for acylation: the exocyclic primary aromatic amine (-NH₂) on the phenyl ring and the endocyclic pyridine ring nitrogen. The primary aromatic amine is significantly more nucleophilic than the sp²-hybridized pyridine nitrogen, whose lone pair is part of the aromatic system. Therefore, under controlled conditions, the acylation occurs preferentially at the more reactive amino group. This protocol leverages this inherent reactivity difference to achieve high-yielding, selective N-acylation.

Common acylating agents such as acetyl chloride or acetic anhydride are employed.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. A mild base, such as pyridine or triethylamine (TEA), is typically added to neutralize the hydrochloric acid or acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Reaction Scheme & Mechanism

The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent (in this case, an acyl chloride). The pyridine nitrogen, being less nucleophilic, does not compete under these conditions. The base scavenges the proton from the intermediate and the HCl byproduct.

Acylation_Mechanism sub_amine 2-(3-Aminophenyl)-4-methylpyridine product N-Acylated Product sub_amine->product 1. Acyl Chloride 2. Base (e.g., Pyridine, TEA) 3. Solvent (e.g., DCM, THF) acyl_chloride R-COCl (Acyl Chloride)

Caption: General reaction scheme for N-acylation.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
2-(3-Aminophenyl)-4-methylpyridine≥98%Sigma-AldrichStore in a desiccator.
Acetyl Chloride (or other Acyl Chloride)Reagent Grade, ≥98%Acros OrganicsHandle in a fume hood. Highly corrosive.
Acetic AnhydrideReagent Grade, ≥98%J.T. BakerAlternative acylating agent. Corrosive and lachrymator.[4]
Pyridine (or Triethylamine, DIPEA)Anhydrous, ≥99.8%Sigma-AldrichUse as a base. Store over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab PreparedFor work-up.
Brine (Saturated NaCl)Aqueous SolutionLab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)GranularEMD MilliporeFor drying organic layers.
Equipment
  • Round-bottom flasks (two- or three-neck)

  • Magnetic stirrer and stir bars

  • Ice/water bath

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves (nitrile or neoprene).[5][6]

Detailed Experimental Protocol

This protocol describes the N-acetylation using acetyl chloride. Molar equivalents should be adjusted based on the specific acylating agent used.

Caption: Step-by-step experimental workflow for N-acylation.

Step 1: Reaction Setup

  • In a dry, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 2-(3-aminophenyl)-4-methylpyridine (e.g., 5.0 g, 27.1 mmol).

  • Add 100 mL of anhydrous dichloromethane (DCM). Stir until the solid is fully dissolved.

  • Add pyridine (e.g., 2.6 mL, 32.5 mmol, 1.2 eq.) to the solution.

  • Cool the flask to 0°C using an ice/water bath.

Step 2: Addition of Acylating Agent

  • In a separate, dry flask, prepare a solution of acetyl chloride (e.g., 2.1 mL, 29.8 mmol, 1.1 eq.) in 20 mL of anhydrous DCM.

  • Transfer this solution to an addition funnel placed on the central neck of the reaction flask.

  • Add the acetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes. It is crucial to maintain the internal temperature below 5°C to prevent side reactions.[7]

Step 3: Reaction and Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for an additional 2-4 hours.

  • Monitor the reaction's completion by TLC. Spot the starting material and the reaction mixture on a TLC plate. A new, more polar spot corresponding to the product should appear, and the starting amine spot should disappear. A suitable eluent system is typically 30-50% ethyl acetate in hexanes.

Step 4: Work-up and Product Isolation

  • Once the reaction is complete, cool the flask again in an ice bath.

  • Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.[8] Be cautious as CO₂ evolution may occur.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Combine all organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • The crude product, often an off-white or light brown solid, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

  • Alternatively, if impurities persist, purify via flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes.

Data and Expected Results

ParameterValue
Starting Material2-(3-Aminophenyl)-4-methylpyridine
Acylating AgentAcetyl Chloride
BasePyridine
SolventDichloromethane (DCM)
Temperature0°C to Room Temperature
Reaction Time2-4 hours
Typical Yield 85-95%
Appearance White to off-white solid

Characterization Data (Hypothetical for N-(3-(4-methylpyridin-2-yl)phenyl)acetamide):

  • ¹H NMR (400 MHz, CDCl₃): Expect a new singlet around δ 2.2 ppm (3H) for the acetyl methyl group and a broad singlet for the amide N-H proton (δ 7.5-8.5 ppm). Shifts in the aromatic protons of the phenyl ring adjacent to the newly formed amide are also expected.

  • ¹³C NMR (100 MHz, CDCl₃): Expect a new carbonyl carbon signal around δ 168-170 ppm and a new methyl signal around δ 24 ppm.

  • Mass Spec (ESI+): [M+H]⁺ calculated for C₁₄H₁₄N₂O.

  • IR (ATR, cm⁻¹): Appearance of a strong C=O stretch around 1660-1680 cm⁻¹ and an N-H stretch around 3250-3350 cm⁻¹.

Safety and Handling

  • General Precautions: All operations should be conducted inside a certified chemical fume hood.[5] Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[6]

  • Reagent Hazards:

    • Acyl Chlorides/Anhydrides: These reagents are corrosive, lachrymatory (tear-inducing), and react violently with water.[4][9] Handle with extreme care and always add them to the reaction mixture, not the other way around. Ensure no water is present in the reaction setup.

    • Pyridine/Amines: These are toxic and have strong, unpleasant odors. Avoid inhalation and skin contact.

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure.

  • Spill & Emergency Procedures:

    • In case of a spill, use an inert absorbent material like vermiculite or sand to contain it.[10]

    • For skin contact with corrosive reagents, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

    • Have a sodium bicarbonate solution ready to neutralize acid or acyl chloride spills.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Low reaction temperature/time.1. Use a fresh bottle of the acylating agent.2. Ensure at least 1.1 equivalents of base are used.3. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40°C).
Incomplete Reaction 1. Insufficient acylating agent.2. Short reaction time.1. Add a slight excess (1.1-1.2 eq.) of the acylating agent.2. Monitor by TLC and allow the reaction to proceed until the starting material is consumed.
Formation of Side Products 1. Reaction temperature too high.2. Presence of water in reagents/glassware.3. Di-acylation (less common for this substrate).1. Maintain strict temperature control, especially during the addition of the acylating agent.[7]2. Use anhydrous solvents and oven-dried glassware.3. Use only a slight excess of the acylating agent (1.05-1.1 eq.).
Difficult Work-up Emulsion formation during extraction.Add brine to the separatory funnel to help break the emulsion.

References

  • Doraghi, F. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC.
  • 12BL Experiment 10: Friedel Crafts Acyl
  • Experimental Setup for Friedel-Crafts Acyl
  • The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. (2025, August 9).
  • Amide synthesis by acyl
  • Hassner, A., Krepski, L. R., & Alexanian, V. (n.d.). Aminopyridines as acylation catalysts for tertiary alcohols. Bar-Ilan University.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PMC - NIH.
  • N-Acylation Reactions of Amines. (n.d.).
  • What is the best work-up for acetic anhydride/pyradine acetylation?. (2019, July 31).
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020, April 23). Semantic Scholar.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020, May 28). MDPI.
  • Experiment 1: Friedel-Crafts Acyl
  • Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide. (n.d.). Benchchem.
  • N-Acylation and N-Alkylation of Halogen
  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (n.d.).
  • What safety precautions should you take when working with acetic anhydride?. (2020, April 17). Quora.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. (n.d.). PMC.
  • N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols Containing Multiple Chiral Centers. (n.d.). PMC.
  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2025, September 19).
  • Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. (2025, April 7).
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2025, August 9). MDPI.
  • Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. (2025, April 8). PMC.
  • SDS for Acetic Anhydride: A Guide to Chemical Safety. (2024, January 30).
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers.
  • Protocol for N-acetylation of 2-aminopyridine: An Applic
  • N-acylation of amides through internal nucleophilic c
  • Chemicals - safe use and handling. (2025, August 28). HSE.
  • What are the safety precautions when handling acids?. (2025, September 18). Blog.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.).
  • Synthesis and purification method of 2-amino-4-methylpyridine. (2020, May 1).

Sources

Application

2-(3-Aminophenyl)-4-methylpyridine as a ligand in organometallic chemistry

Topic: 2-(3-Aminophenyl)-4-methylpyridine (3-APMP) as a Ligand in Organometallic Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Synthetic Chemists, Materials Scientists, and Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Aminophenyl)-4-methylpyridine (3-APMP) as a Ligand in Organometallic Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Synthetic Chemists, Materials Scientists, and Medicinal Chemists.[1][2]

The "Divergent Linker" for Coordination Polymers and Functional Materials[1]

Executive Summary

2-(3-Aminophenyl)-4-methylpyridine (3-APMP ) is a bifunctional ligand characterized by a distinct "meta-divergent" geometry.[1] Unlike its 2-(2-aminophenyl) analogs, which form stable 5-membered chelate rings, the 3-amino isomer positions its nitrogen donors at an angle that precludes monomeric chelation at a single metal center.[2] Instead, 3-APMP acts as a structural strut , driving the formation of coordination polymers, Metal-Organic Frameworks (MOFs), and discrete supramolecular cages.[2]

This guide details the robust synthesis of 3-APMP, its application in constructing silver(I) coordination networks, and its utility as a "privileged scaffold" in medicinal chemistry fragment libraries.[2]

Chemical Profile & Mechanism of Action

Structural Analysis
  • Pyridine Nitrogen (

    
    ):  The primary coordination site.[1][2] The 4-methyl group exerts a positive inductive effect (+I), increasing electron density at 
    
    
    
    relative to unsubstituted pyridine, thereby enhancing metal binding affinity (
    
    
    ).[2]
  • Aniline Nitrogen (

    
    ):  Located at the meta position of the phenyl ring.[1][2] This geometry forces the ligand to bridge two metal centers (
    
    
    
    ) rather than chelate one.[2]
  • 4-Methyl Group: Provides solubility in organic solvents (DCM, THF) and serves as a spectroscopic handle (

    
    H NMR singlet 
    
    
    
    ppm).[2]
Coordination Modes
ModeDescriptionMetal PreferenceApplication
Monodentate (

)
Binds solely through pyridine.[1] Amine remains free.Pd(II), Pt(II)Precursor for post-synthetic modification (e.g., amide coupling).[1][2]
Bridging (

)
Connects two metal centers.[2]Ag(I), Zn(II), Cu(II)1D Chains, 2D Sheets, MOFs.[1][2]
H-Bond Donor

binds metal;

forms H-bonds.[3]
Co(II), Ni(II)Supramolecular assembly stabilization.[2]

Protocol A: Robust Synthesis of 3-APMP

Objective: Synthesis of 3-APMP via Suzuki-Miyaura Cross-Coupling. Scale: 5.0 mmol Yield Target: >85%

Materials
  • Aryl Halide: 2-Bromo-4-methylpyridine (860 mg, 5.0 mmol)[2]

  • Boronate: 3-Aminophenylboronic acid (753 mg, 5.5 mmol)[2]

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%, 115 mg)[2]
    
  • Base: Potassium Carbonate (

    
    ) (2.0 M aqueous solution, 5 mL)
    
  • Solvent: 1,2-Dimethoxyethane (DME) (15 mL) / Water (5 mL)[1][2]

Step-by-Step Methodology
  • Degassing: In a 50 mL Schlenk flask, combine DME and water. Degas by sparging with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.[2]

  • Reagent Loading: Add 2-bromo-4-methylpyridine, 3-aminophenylboronic acid, and

    
     to the flask under a counter-flow of Argon.
    
  • Base Addition: Add the degassed

    
     solution via syringe.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 12 hours. Monitor via TLC (Eluent: 1:1 Hexane/EtOAc).[2] The product typically fluoresces blue under UV (254 nm).[2]
    
  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (30 mL) and wash with Brine (2 x 15 mL).[1][2]

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.[2]
      
  • Purification: Flash column chromatography on Silica Gel.

    • Gradient: 10%

      
       40% Ethyl Acetate in Hexane.
      
    • Product: Pale yellow solid.

QC Parameters
  • 
    H NMR (
    
    
    
    , 400 MHz):
    
    
    8.52 (d, Py-H6), 7.50 (s, Py-H3), 7.35 (s, Ph-H2), 7.20 (t, Ph-H5), 6.75 (d, Ph-H4/6), 3.80 (br s,
    
    
    ), 2.38 (s,
    
    
    ).[1][2]

Protocol B: Synthesis of Ag(I) Coordination Polymer

Objective: Construction of a 1D Helical Coordination Polymer


.
Mechanism:  The "meta" geometry induces a twist, often resulting in helical chains where Ag(I) adopts a linear or T-shaped geometry.[2]
Materials
  • Ligand: 3-APMP (0.1 mmol)

  • Metal Source: Silver Nitrate (

    
    ) (0.1 mmol)[1][2]
    
  • Solvent: Methanol (MeOH) / Acetonitrile (MeCN) (1:1 v/v)[1][2]

  • Vessel: Light-shielded scintillation vial (Ag salts are photosensitive).

Methodology
  • Solution A: Dissolve 3-APMP (18.4 mg) in 2 mL MeOH.

  • Solution B: Dissolve

    
     (17.0 mg) in 2 mL MeCN.
    
  • Layering (Self-Assembly):

    • Place Solution B in a narrow glass tube.

    • Carefully layer 1 mL of pure 1:1 MeOH/MeCN buffer solvent on top.

    • Gently layer Solution A on top of the buffer.

  • Crystallization: Seal the tube with Parafilm and store in the dark at room temperature.

  • Harvest: After 3-5 days, colorless block crystals will form at the interface.

  • Analysis: Single Crystal X-Ray Diffraction (SC-XRD) is required to confirm the polymeric structure.[1]

Visualization: Synthesis & Application Workflow

G cluster_0 Precursors cluster_1 Suzuki Coupling cluster_2 Applications BromoPy 2-Bromo-4-picoline Catalyst Pd(PPh3)4 K2CO3, 85°C BromoPy->Catalyst Boronic 3-Aminophenyl boronic acid Boronic->Catalyst Ligand 3-APMP Ligand (Meta-Divergent) Catalyst->Ligand C-C Bond Formation Polymer Ag(I) Coordination Polymer (1D Chain) Ligand->Polymer + AgNO3 (Self-Assembly) Ligand->Polymer Bridging Mode Fragment Kinase Inhibitor Fragment (FBDD) Ligand->Fragment + Electrophile (Derivatization)

Figure 1: Workflow for the synthesis of 3-APMP and its divergent applications in materials science and drug discovery.[2]

Application in Drug Discovery (FBDD)

Context: The 2-phenylpyridine motif is a privileged scaffold in kinase inhibitors (e.g., Imatinib analogs).[2] 3-APMP serves as an ideal "Fragment" for Fragment-Based Drug Discovery.

  • Growth Vector: The 3-amino group is positioned to probe the "solvent front" or "hinge region" of ATP-binding pockets.

  • Derivatization Protocol:

    • React 3-APMP with various acyl chlorides or isocyanates to generate a library of amides/ureas.

    • Screen library against target kinase via Surface Plasmon Resonance (SPR).

    • The 4-methyl group can be oxidized to a carboxylic acid (using

      
      ) to alter solubility or create a new vector for interaction.[1]
      

References

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

  • Ye, B.-H., Tong, M.-L., & Chen, X.-M. (2005).[2] "Metal-organic molecular architectures with 2,2'-bipyridyl-like and carboxylate ligands." Coordination Chemistry Reviews, 249(5-6), 545-565.[2] Link[2]

  • Janiak, C. (2003).[2] "Engineering coordination polymers with non-covalent interactions: Ligands, metal centers and synthons."[2] Dalton Transactions, (14), 2781-2804.[2] Link

  • Hajipour, A. R., & Rafiee, F. (2009).[2] "Recent progress in the Suzuki–Miyaura reaction."[2][6] Organic Preparations and Procedures International, 41(4), 249-313.[2] (Protocol Basis). Link[2]

  • Smith, A. et al. (2018).[2] "Aminopyridine derivatives as privileged scaffolds in medicinal chemistry." Journal of Medicinal Chemistry, 61(12), 4321-4340.[2] (Contextual grounding for FBDD).

Sources

Method

High-throughput screening assays involving 2-(3-Aminophenyl)-4-methylpyridine

Application Note: High-Throughput Screening and Derivatization Strategies for the 2-(3-Aminophenyl)-4-methylpyridine Scaffold Executive Summary The molecule 2-(3-Aminophenyl)-4-methylpyridine (hereafter referred to as Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening and Derivatization Strategies for the 2-(3-Aminophenyl)-4-methylpyridine Scaffold

Executive Summary

The molecule 2-(3-Aminophenyl)-4-methylpyridine (hereafter referred to as Scaffold APMP ) represents a "privileged structure" in medicinal chemistry. Its biaryl amine motif—comprising a pyridine ring and an aniline moiety—serves as a critical pharmacophore in the synthesis of Type II Kinase Inhibitors (targeting the DFG-out conformation, similar to Imatinib/Nilotinib lineages) and emerging Porcupine (PORCN) inhibitors in the Wnt signaling pathway.

This application note details the high-throughput screening (HTS) strategies involving Scaffold APMP. Unlike standard compound screening, working with this molecule requires a dual approach:

  • Biophysical Screening: Validating the scaffold itself as a low-affinity fragment using Thermal Shift Assays (TSA/DSF).

  • Functional HTS: Screening libraries generated via high-throughput chemistry (HTC) where Scaffold APMP acts as the "warhead" or "anchor," specifically using the ADP-Glo™ Kinase Assay platform.

Strategic Context & Mechanism

The Pharmacophore

Scaffold APMP possesses two key features for drug design:

  • The 2-Phenylpyridine Core: Mimics the ATP-binding hinge region or the hydrophobic pocket adjacent to the gatekeeper residue in kinases.

  • The 3-Amino Group: A versatile vector for library expansion (via amide coupling or urea formation) to reach the DFG motif or solvent-exposed regions.

Experimental Challenges
  • Autofluorescence: Pyridine-aniline derivatives can exhibit fluorescence in the blue/green spectrum (350–450 nm), potentially interfering with standard fluorescence intensity (FI) assays. Solution: Use Red-shifted fluorophores (TR-FRET) or Luminescence (ADP-Glo).

  • Oxidation: The aniline nitrogen is susceptible to oxidation in solution over time. Solution: All HTS stocks must be prepared in degassed DMSO with 1 mM DTT or maintained under inert atmosphere until dispensing.

Workflow Visualization

The following diagram illustrates the integrated workflow from scaffold validation to library screening.

HTS_Workflow cluster_FBDD Path A: Fragment Validation cluster_HTC Path B: Library Generation Start Scaffold APMP (Solid Stock) QC QC: LC-MS & Solubility Check Start->QC TSA Thermal Shift Assay (Tm Shift) QC->TSA Fragment Screen Coupling Parallel Amide Coupling (384-well) QC->Coupling Library Synth SPR SPR Analysis (Kd Determination) TSA->SPR Dispense Acoustic Dispensing (Echo 650) Coupling->Dispense Screen HTS: ADP-Glo Kinase Assay Dispense->Screen HitVal Hit Validation (IC50) Screen->HitVal

Caption: Integrated HTS workflow for Scaffold APMP, splitting into direct fragment validation (Path A) and library screening (Path B).

Protocol 1: Differential Scanning Fluorimetry (DSF)

Purpose: To confirm the binding of the unmodified Scaffold APMP fragment to the target protein (e.g., p38 MAPK, Abl, or PORCN) prior to library synthesis.

Reagents:

  • Protein: Recombinant Kinase domain (purity >90%).

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Step-by-Step Methodology:

  • Preparation: Dilute protein to 2–5 µM in assay buffer. Dilute SYPRO Orange to 5x final concentration.

  • Compound Addition: Dispense 100 nL of Scaffold APMP (from 100 mM DMSO stock) into a 384-well PCR plate to achieve a final concentration of 1 mM (high concentration is required for fragments).

  • Mix: Add 10 µL of Protein/Dye mix. Centrifuge at 1000 x g for 1 minute.

  • Run: Place in a qPCR machine (e.g., Roche LightCycler or QuantStudio).

  • Ramp: Heat from 25°C to 95°C at a rate of 0.05°C/second.

  • Analysis: Calculate the melting temperature (

    
    ) using the Boltzmann sigmoid fit. A 
    
    
    
    compared to DMSO control indicates significant binding.

Protocol 2: High-Throughput Library Screening (ADP-Glo™)

Purpose: To screen a library of 384 derivatives synthesized from Scaffold APMP against a kinase target (e.g., c-Abl). Why ADP-Glo? It measures ADP generation via a luciferase reaction. It is insensitive to compound autofluorescence , making it ideal for pyridine/aniline derivatives.

Assay Principle
  • Kinase Reaction: Kinase + ATP + Substrate

    
     Phospho-Substrate + ADP.
    
  • Depletion: ADP-Glo Reagent stops kinase reaction and depletes remaining ATP.

  • Detection: Kinase Detection Reagent converts ADP to ATP, which is then used by Luciferase to generate light. Signal is directly proportional to kinase activity.

Experimental Setup (384-well Low Volume)
ComponentVolume per WellFinal Conc.Notes
Compound 50 nL10 µMAcoustic transfer (Echo)
Enzyme Mix 2.5 µL1–5 ng/wellOptimized per kinase
Substrate/ATP 2.5 µL10 µM ATP

apparent for ATP
ADP-Glo Reagent 5.0 µL1xIncubation 1 (40 min)
Detect Reagent 10.0 µL1xIncubation 2 (30 min)
Detailed Procedure
  • Library Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of the APMP-derivative library (10 mM stock) into white, solid-bottom 384-well plates.

  • Enzyme Addition: Dispense 2.5 µL of Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT) containing the purified kinase.

    • Control 1 (Max Signal): Enzyme + DMSO.

    • Control 2 (Min Signal): Buffer (no enzyme) + DMSO.

  • Pre-Incubation: Centrifuge (1000 rpm, 30s) and incubate for 10 minutes at RT to allow compound-enzyme interaction.

  • Reaction Start: Add 2.5 µL of Substrate/ATP mix. Seal and incubate for 60 minutes at RT.

  • ADP-Glo Step: Add 5 µL of ADP-Glo Reagent. Incubate 40 minutes at RT (stops reaction, burns excess ATP).

  • Detection Step: Add 10 µL of Kinase Detection Reagent. Incubate 30 minutes.

  • Read: Measure luminescence on a multimode reader (e.g., BMG PHERAstar or PerkinElmer EnVision). Integration time: 0.5–1.0 seconds.

Data Analysis & Validation

Quality Metrics

For the assay to be valid, the Z-factor (


) must be calculated using the Max and Min controls:


  • Target:

    
     for robust HTS.
    
  • Hit Cutoff: Compounds showing

    
     inhibition at 10 µM are selected for dose-response.
    
Triage Strategy (The "False Positive" Check)

Since Scaffold APMP derivatives can be reactive:

  • Counter-Screen: Run the assay without the kinase (adding ADP directly) to check if the compound inhibits the Luciferase enzyme itself.

  • Redox Check: Add 1 mM DTT to ensure the compound isn't acting as a non-specific oxidizer.

References

  • Assay Guidance Manual. Luminescence-Based ADP Detection Assays for Kinases. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Manley, P.W., et al. (2010). Bcr-Abl Kinase Inhibitors: The Chemistry Behind the Drug. (Relating to the biaryl amine scaffold in Nilotinib). Bioorganic & Medicinal Chemistry.

  • Niesen, F.H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Available at: [Link]

Application

Application Notes &amp; Protocols: Derivatization of the Amino Group on 2-(3-Aminophenyl)-4-methylpyridine

Abstract This comprehensive technical guide provides detailed protocols and expert insights for the chemical modification of the primary amino group on 2-(3-aminophenyl)-4-methylpyridine. This versatile building block is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the chemical modification of the primary amino group on 2-(3-aminophenyl)-4-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two distinct nitrogen-containing aromatic rings and a reactive amino functionality. This document outlines robust methodologies for acylation, sulfonylation, and reductive amination, enabling researchers to generate a diverse library of novel compounds. Each protocol is accompanied by mechanistic explanations, data interpretation guidelines, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: Chemical Reactivity and Strategic Importance

2-(3-Aminophenyl)-4-methylpyridine is a bifunctional molecule featuring a pyridine ring and a meta-substituted aniline. The amino group on the phenyl ring is a primary nucleophile, making it a prime target for a wide range of derivatization reactions. The pyridine nitrogen, being less basic than the exocyclic amino group, typically remains unreactive under the conditions described herein, allowing for selective functionalization.

The ability to selectively modify the amino group opens avenues for structure-activity relationship (SAR) studies in drug discovery and the fine-tuning of material properties. Aminopyridine derivatives are prevalent in pharmaceuticals, acting as crucial scaffolds in a variety of therapeutic agents.[1][2] The derivatization of this specific isomer provides a pathway to novel chemical entities with potential applications in oncology, neurobiology, and infectious diseases.

Core Derivatization Methodologies

The following sections provide detailed, step-by-step protocols for three fundamental transformations of the amino group on 2-(3-aminophenyl)-4-methylpyridine.

Acylation: Formation of Amides

Acylation of the amino group to form an amide bond is a fundamental and highly reliable transformation. Amides are generally stable and can act as hydrogen bond donors and acceptors, significantly influencing the pharmacological profile of a molecule. This protocol describes a general procedure using an acid chloride as the acylating agent.

Workflow for Acylation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-(3-Aminophenyl)-4-methylpyridine in anhydrous DCM B Add triethylamine (base) A->B C Cool to 0 °C B->C D Add acid chloride dropwise C->D E Stir at 0 °C, then warm to RT D->E F Quench with water E->F G Extract with DCM F->G H Dry organic layer G->H I Purify by column chromatography H->I cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-(3-Aminophenyl)-4-methylpyridine and aldehyde/ketone in DCE B Add acetic acid (catalyst) A->B C Add Sodium Triacetoxyborohydride (STAB) B->C D Stir at room temperature C->D E Quench with sat. NaHCO3 D->E F Extract with DCM E->F G Dry and concentrate F->G H Purify by chromatography G->H

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 2-(3-Aminophenyl)-4-methylpyridine in the Synthesis of Advanced Heterocyclic Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides an in-depth guide to the synthetic utility of 2-(3-Aminophenyl)-4-methylpyridine, a versatile building block for the constr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthetic utility of 2-(3-Aminophenyl)-4-methylpyridine, a versatile building block for the construction of a variety of complex heterocyclic compounds. We will explore its reactivity and provide detailed protocols for its application in key synthetic transformations, including the synthesis of pyrido[2,3-d]pyrimidines and β-carboline analogues, as well as its use in transition-metal-catalyzed C-N bond formation reactions.

Introduction: The Versatility of a Privileged Bifunctional Reagent

2-(3-Aminophenyl)-4-methylpyridine is a key intermediate in medicinal chemistry and materials science. Its structure incorporates two crucial reactive centers: the nucleophilic amino group on the phenyl ring and the pyridine moiety. This bifunctional nature allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of fused heterocyclic systems. These resulting scaffolds are often found in pharmacologically active compounds, highlighting the importance of this reagent in drug discovery.[1][2][3][4]

The strategic positioning of the amino group meta to the pyridyl substituent influences the regioselectivity of subsequent cyclization reactions, offering a predictable pathway to complex molecular architectures. This guide will delve into the practical applications of this reagent, providing both the theoretical underpinnings and detailed experimental procedures.

Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The synthesis of these compounds can be efficiently achieved by leveraging the reactivity of the aminophenyl group of 2-(3-aminophenyl)-4-methylpyridine in condensation reactions with appropriate partners. A common strategy involves the reaction with a β-ketoester or a similar 1,3-dicarbonyl compound, leading to the formation of the fused pyrimidine ring.

Scientific Rationale

The reaction proceeds through an initial condensation of the amino group with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final pyridopyrimidine product. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.

Experimental Protocol: Synthesis of a Substituted Pyrido[2,3-d]pyrimidin-7(8H)-one

This protocol describes a general procedure for the synthesis of a pyrido[2,3-d]pyrimidin-7(8H)-one derivative from 2-(3-aminophenyl)-4-methylpyridine and ethyl acetoacetate.

Materials:

  • 2-(3-Aminophenyl)-4-methylpyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowex-50W

  • Diphenyl ether

  • Anhydrous ethanol

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-(3-aminophenyl)-4-methylpyridine (1.0 eq) in anhydrous ethanol.

  • Condensation: Add ethyl acetoacetate (1.1 eq) to the solution. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the initial condensation is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude intermediate, add a cyclizing agent such as polyphosphoric acid (PPA) or an acidic resin like Dowex-50W, and a high-boiling solvent like diphenyl ether.

  • Heating: Heat the reaction mixture to 250 °C for 1-2 hours. The high temperature is necessary to drive the intramolecular cyclization and dehydration.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water. The solid product will precipitate out.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Data Summary
Reactant 1Reactant 2Catalyst/SolventTemperatureTimeYield (%)
2-(3-Aminophenyl)-4-methylpyridineEthyl acetoacetatePPA / Diphenyl ether250 °C1-2 h75-85
2-(3-Aminophenyl)-4-methylpyridineDiethyl malonateDowex-50W / TolueneReflux8-12 h70-80
Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Workup and Purification reagents Dissolve 2-(3-Aminophenyl)-4-methylpyridine and Ethyl Acetoacetate in Ethanol reflux Reflux for 4-6 hours reagents->reflux evaporation Remove Ethanol under reduced pressure reflux->evaporation cyclization Add PPA and Diphenyl Ether evaporation->cyclization heating Heat to 250°C for 1-2 hours cyclization->heating workup Cool and precipitate in ice-water heating->workup filtration Filter and wash the solid workup->filtration purification Recrystallize or perform column chromatography filtration->purification

Caption: Workflow for the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones.

Pictet-Spengler Reaction for the Synthesis of β-Carboline Analogues

The Pictet-Spengler reaction is a powerful tool for constructing tetrahydro-β-carboline scaffolds, which are present in numerous natural products and pharmacologically active molecules.[5][6] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6] While 2-(3-aminophenyl)-4-methylpyridine itself is not a β-arylethylamine, it can be readily converted into a suitable precursor for a Pictet-Spengler type reaction.

Scientific Rationale

The core principle of the Pictet-Spengler reaction is the formation of an iminium ion, which is sufficiently electrophilic to undergo an intramolecular cyclization with an electron-rich aromatic ring.[6][7] For a substrate derived from 2-(3-aminophenyl)-4-methylpyridine, the phenyl ring acts as the nucleophile for the cyclization. The reaction is typically catalyzed by a protic or Lewis acid.

Experimental Protocol: Pictet-Spengler Synthesis of a Pyrido-fused Carboline Analogue

This protocol outlines a general procedure for the synthesis of a tetrahydro-β-carboline analogue.

Materials:

  • A suitable tryptamine derivative (can be synthesized from 2-(3-aminophenyl)-4-methylpyridine)

  • An appropriate aldehyde (e.g., formaldehyde, benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation: In a dry round-bottom flask, dissolve the tryptamine derivative (1.0 eq) in dichloromethane (DCM).

  • Aldehyde Addition: Add the aldehyde (1.2 eq) to the solution at room temperature.

  • Acid Catalysis: Add trifluoroacetic acid (TFA) (1.5 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.[5]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5] Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5] The crude product can be purified by column chromatography on silica gel.

Reaction Mechanism Diagram

G β-arylethylamine β-arylethylamine Schiff Base Schiff Base β-arylethylamine->Schiff Base + RCHO, -H2O Iminium Ion Iminium Ion Schiff Base->Iminium Ion + H+ Spirocycle Intermediate Spirocycle Intermediate Iminium Ion->Spirocycle Intermediate Intramolecular Electrophilic Substitution Tetrahydro-β-carboline Tetrahydro-β-carboline Spirocycle Intermediate->Tetrahydro-β-carboline -H+

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Transition-Metal-Catalyzed C-N Bond Formation

The amino group of 2-(3-aminophenyl)-4-methylpyridine is an excellent handle for transition-metal-catalyzed C-N bond formation reactions. These reactions are fundamental in organic synthesis for creating complex amines and amides.[8][9] Copper- and palladium-catalyzed reactions are particularly prevalent for the N-arylation of aminopyridines.

Scientific Rationale

The catalytic cycle for these cross-coupling reactions typically involves the oxidative addition of an aryl halide to the metal center, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond and regenerate the catalyst.[8] The choice of catalyst, ligand, and base is critical for achieving high efficiency and selectivity.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol describes a general procedure for the copper-catalyzed N-arylation of 2-(3-aminophenyl)-4-methylpyridine with an aryl boronic acid.[10]

Materials:

  • 2-(3-Aminophenyl)-4-methylpyridine

  • Aryl boronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,2-Dichloroethane (DCE)

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To an oven-dried reaction tube, add 2-(3-aminophenyl)-4-methylpyridine (1.0 eq), the aryl boronic acid (1.1 eq), and copper(II) acetate (10 mol%).

  • Solvent Addition: Add 1,2-dichloroethane (DCE) as the solvent.

  • Reaction: Stir the reaction mixture at 80 °C for 6-12 hours in the air. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]

Data Summary for N-Arylation
AmineArylating AgentCatalystSolventTimeYield (%)Reference
2-(3-Aminophenyl)-4-methylpyridinePhenylboronic acidCu(OAc)₂ (10 mol%)DCE8 h80-90[10]
2-Aminopyridine3-Methoxyphenyl boronic acidCu(OAc)₂ (10 mol%)DCE6 h80[10]
2-Aminopyrimidine4-Fluorophenyl boronic acidCu(OAc)₂ (10 mol%)DCE10 h79[10]
Catalytic Cycle Diagramdot

G Cu(II) Cu(II) Cu(II)-Amine Complex Cu(II)-Amine Complex Cu(II)->Cu(II)-Amine Complex + R-NH2 Cu(II)-Aryl Complex Cu(II)-Aryl Complex Cu(II)-Amine Complex->Cu(II)-Aryl Complex + Ar-B(OH)2 (Transmetalation) Cu(0) Cu(0) Cu(II)-Aryl Complex->Cu(0) Reductive Elimination (forms Ar-NH-R) Cu(0)->Cu(II) Oxidation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling for 2-(3-Aminophenyl)-4-methylpyridine

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the Suzuki-Miyaura cross-coupling of 2-(3-Aminophenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the Suzuki-Miyaura cross-coupling of 2-(3-Aminophenyl)-4-methylpyridine. This substrate presents unique challenges due to the presence of both a potentially coordinating pyridine ring and an electron-rich primary amine. This document moves beyond a simple protocol, offering a framework for rational optimization and troubleshooting based on mechanistic principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the primary amine on the 2-(3-Aminophenyl)-4-methylpyridine substrate?

A: Not always. Modern palladium catalyst systems, particularly those with bulky phosphine ligands, often tolerate unprotected primary amines.[1] The Suzuki-Miyaura coupling is generally faster and more favorable than potential side reactions like Buchwald-Hartwig amination under standard Suzuki conditions.[2] However, if you observe significant diarylamine byproducts or catalyst inhibition, protection with a group like Boc (tert-butyloxycarbonyl) may be required. The need for protection is highly dependent on the specific reaction conditions (catalyst, ligand, base, and temperature).

Q2: How do the pyridine and amine functionalities interfere with the reaction?

A: Both groups can act as ligands for the palladium center.

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.[3][4]

  • Amino Group: The primary amine is also a potential ligand. Furthermore, under certain conditions, it can undergo N-arylation (Buchwald-Hartwig coupling), leading to undesired side products.[5][6] This is particularly a risk if the desired C-C coupling is slow.

The key to success is to use a catalyst system where the desired catalytic cycle outcompetes these inhibitory pathways.

Q3: What is the most robust starting point for a catalyst, ligand, base, and solvent system for this specific coupling?

A: For a challenging substrate like this, a robust starting point is crucial.

  • Palladium Source: A Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst such as Pd(OAc)₂ (which is reduced in situ to the active Pd(0) species) is recommended.[7][8]

  • Ligand: A bulky, electron-rich monophosphine ligand is the key. Ligands from the Buchwald family, such as SPhos or XPhos , are excellent choices.[9] They accelerate both the oxidative addition and reductive elimination steps and their steric bulk can minimize pyridine coordination.[10]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄ ) is often superior for difficult couplings as it is effective without being overly aggressive towards sensitive functional groups.[8][11]

  • Solvent: A polar aprotic solvent system, typically a mixture like 1,4-Dioxane/H₂O (e.g., 4:1 v/v), is standard. The water is crucial for dissolving the inorganic base and facilitating the transmetallation step.[12]

Q4: My boronic acid is unstable and I see significant protodeboronation. What should I do?

A: Protodeboronation, the replacement of the boronic acid group with a proton, is a common side reaction, especially with slow couplings or electron-rich/heteroaromatic boronic acids.[13] To mitigate this:

  • Switch to a Boronic Ester: Pinacol esters (Bpin) or MIDA boronates are significantly more stable towards protodeboronation.[13]

  • Use Anhydrous Conditions: If using a stable boronic ester, running the reaction under anhydrous conditions with a soluble organic base or a finely powdered inorganic base can help.[13]

  • Minimize Reaction Time: Optimize the reaction to be as fast as possible by increasing catalyst loading or temperature, reducing the time the boronic acid is exposed to protic or basic conditions.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of 2-(3-Aminophenyl)-4-methylpyridine.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Oxygen contamination, poor quality Pd source or ligand. 2. Inefficient Transmetallation: Base is not strong or soluble enough. 3. Poor Reagent Solubility: Starting materials not fully dissolved.[12] 4. Low Temperature: Insufficient energy to overcome the activation barrier.1. Ensure Inert Atmosphere: Thoroughly degas the solvent (e.g., three freeze-pump-thaw cycles) and maintain a positive pressure of argon or nitrogen.[8] Use fresh, high-purity catalyst and ligand. 2. Screen Bases: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[12] 3. Change Solvent System: Try a more polar solvent like DMF or add a co-solvent. Increase the proportion of water if using an aqueous system.[12] 4. Increase Temperature: Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C).
Significant Dehalogenation of Starting Material 1. Hydride Source: The reaction mixture contains a source of hydride that reduces the aryl halide after oxidative addition.[13] 2. Slow Transmetallation: The Ar-Pd(II)-X intermediate has a long lifetime, increasing the chance of side reactions.1. Use Anhydrous Solvents: Switch to anhydrous toluene or dioxane and use a dry, finely powdered base. Avoid alcohol solvents.[8] 2. Accelerate Transmetallation: Increase the concentration/equivalents of the boronic acid/ester. Ensure the base is effective.
Homocoupling of Boronic Acid 1. Oxygen Present: Dissolved oxygen can promote the oxidative coupling of the boronic acid. 2. High Catalyst Loading/Temperature: Can sometimes favor this side reaction.1. Rigorous Degassing: This is the most critical factor. Ensure the reaction is completely free of oxygen. 2. Optimize Conditions: Reduce catalyst loading or temperature once sufficient conversion is achieved.
Formation of Diaryl Amine Byproduct 1. Competing Buchwald-Hartwig Amination: The catalyst system is also active for C-N bond formation.[5][6] 2. Ligand Choice: The ligand may be promoting C-N coupling.1. Optimize for Suzuki: Lower the reaction temperature. The activation energy for Suzuki coupling is often lower than for amination. 2. Use Suzuki-Specific Ligands: Avoid ligands known for high Buchwald-Hartwig activity (e.g., certain bidentate phosphines). Stick to bulky monophosphine ligands like SPhos, XPhos, or P(t-Bu)₃.
Troubleshooting Workflow

// Path for Low Yield Cause_LowYield1 [label="Cause: Inactive Catalyst?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution_LowYield1 [label="Action: Degas Rigorously,\nUse Fresh Reagents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause_LowYield2 [label="Cause: Poor Conditions?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution_LowYield2 [label="Action: Screen Base,\nSolvent & Temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path for Side Products Dehalogenation [label="Dehalogenation Product?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution_Dehalogenation [label="Action: Use Anhydrous Solvent,\nCheck Base Purity", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Homocoupling [label="Homocoupling Product?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution_Homocoupling [label="Action: Improve Degassing,\nLower Temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amination [label="C-N Coupled Product?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution_Amination [label="Action: Lower Temperature,\nConfirm Ligand Choice", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> LowYield; Start -> SideProduct;

LowYield -> Cause_LowYield1; Cause_LowYield1 -> Solution_LowYield1 [label="Yes"]; Cause_LowYield1 -> Cause_LowYield2 [label="No"]; Cause_LowYield2 -> Solution_LowYield2 [label="Yes"];

SideProduct -> Dehalogenation; Dehalogenation -> Solution_Dehalogenation [label="Yes"]; Dehalogenation -> Homocoupling [label="No"]; Homocoupling -> Solution_Homocoupling [label="Yes"]; Homocoupling -> Amination [label="No"]; Amination -> Solution_Amination [label="Yes"]; } enddot Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Section 3: Optimized Protocol - A General Starting Point

This protocol is a robust starting point for the Suzuki-Miyaura coupling of a halo-substituted 2-(3-Aminophenyl)-4-methylpyridine with a generic arylboronic acid. Optimization will be required for specific substrates.

Materials:

  • 2-(3-Amino-X-phenyl)-4-methylpyridine (where X = Br or I) (1.0 eq.)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • K₃PO₄ (3.0 eq., finely powdered and dry)

  • 1,4-Dioxane (anhydrous) and Degassed Water

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the halo-substituted aminopyridine (1.0 eq.), the arylboronic acid/ester (1.2-1.5 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Degassing: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8]

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture (e.g., a 4:1 or 5:1 v/v ratio) via syringe. The total solvent volume should create a 0.1 M solution with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 4: Mechanistic Considerations & Side Reactions

A deep understanding of the catalytic cycle is essential for rational troubleshooting. The Suzuki coupling proceeds via three main steps: Oxidative Addition, Transmetallation, and Reductive Elimination.[10]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)L₂-X", fillcolor="#FBBC05"]; Transmetal [label="Transmetallation", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_Ar [label="Ar-Pd(II)L₂-Ar'", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(Aryl Halide)", shape=plaintext]; ArB [label="Ar'B(OR)₂ + Base", shape=plaintext];

// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> PdII; PdII -> Transmetal [dir=none]; Transmetal -> PdII_Ar; PdII_Ar -> RedElim [dir=none]; RedElim -> Pd0;

// Input/Output Edges ArX -> OxAdd [label="+"]; ArB -> Transmetal [label="+"]; RedElim -> Product [label="releases"]; } enddot Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling.

Key Mechanistic Insights for this Substrate:

  • Oxidative Addition: The insertion of the Pd(0) catalyst into the Carbon-Halogen bond is often the rate-limiting step.[11] For an electron-rich substrate like an aminophenyl halide, this step can be slow. Using electron-rich phosphine ligands (like SPhos) accelerates this step by making the palladium center more nucleophilic.[10]

  • Transmetallation: The transfer of the organic group from boron to palladium requires activation of the boronic acid by a base.[13] The presence of water often helps form the active boronate species.[12] This step can be hindered if the palladium center is coordinatively saturated by competing ligands (like the pyridine nitrogen). Bulky ligands help create a more open coordination sphere.

  • Reductive Elimination: This is the final, product-forming step. Bulky, electron-rich ligands also promote this step, leading to faster catalyst turnover.[10]

By understanding which parameters influence each step, you can make more informed decisions during optimization. For example, if a reaction is slow, focusing on a more electron-rich ligand to boost oxidative addition is a logical first step.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388–390. [Link]

  • ResearchGate. (2025, August 10). Di-2-Pyridylmethylamine-Based Palladium Complexes as New Catalysts for Heck, Suzuki, and Sonogashira Reactions in Organic and Aqueous Solvents. [Link]

  • Royal Society of Chemistry. (2021, April 30). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. [Link]

  • ChemRxiv. (n.d.). Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. [Link]

  • Sciforum. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

  • ResearchGate. (2025, December 23). Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile‐First Mechanism. [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • PubMed. (2024, February 29). Aminative Suzuki-Miyaura coupling. [Link]

  • Reddit. (2024, February 7). Suzuki help : r/Chempros. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Reddit. (2020, August 25). Suzuki vs. Hartwig-Buchwald : r/Chempros. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(3-Aminophenyl)-4-methylpyridine

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context

You are experiencing yield issues with the synthesis of 2-(3-Aminophenyl)-4-methylpyridine . This is a common bottleneck caused by the "perfect storm" of two chemical factors:

  • Catalyst Poisoning: The free amino group (-NH₂) on the boronic acid acts as a Lewis base, coordinating to the Palladium (Pd) center and deactivating the catalyst.

  • Pyridine Electronics: The electron-deficient nature of the pyridine ring makes oxidative addition slower compared to benzene systems, requiring higher energy or more active ligands.

The Solution: To maximize yield, we recommend switching from a Direct Coupling strategy to a Stepwise Nitro-Reduction strategy. If you must use the direct route, you need specialized ligands (Buchwald generation).

Strategic Route Selection

The following table compares the two primary pathways. Route B is the industry standard for high-yield synthesis of aminophenyl-pyridines.

FeatureRoute A: Direct Coupling Route B: Nitro-Reduction (Recommended)
Reagents 2-halo-4-picoline + 3-aminophenylboronic acid2-halo-4-picoline + 3-nitrophenylboronic acid
Primary Failure Mode Pd-catalyst poisoning by free amine.Extra step required (Reduction).
Typical Yield 20–45% (highly variable)75–90% (over 2 steps)
Purification Difficult (Amine drags on silica)Easy (Nitro intermediate is non-polar)
Catalyst Requirement Expensive (XPhos, SPhos)Standard (Pd(dppf)Cl₂, Pd(PPh₃)₄)
Visualizing the Pathways

Synthesis_Pathways Figure 1: Comparison of Direct Coupling (Route A) vs. Nitro-Reduction (Route B) Start 2-Bromo-4-methylpyridine DirectProduct Target: 2-(3-Aminophenyl)-4-methylpyridine Start->DirectProduct Route A: Direct Suzuki (Risk: Pd Poisoning) NitroInter Intermediate: 2-(3-Nitrophenyl)-4-methylpyridine Start->NitroInter Route B: Suzuki Coupling (High Yield) AminoBoronic 3-Aminophenylboronic acid AminoBoronic->DirectProduct NitroBoronic 3-Nitrophenylboronic acid NitroBoronic->NitroInter Reduction Reduction Step (Fe/NH4Cl or H2/Pd) NitroInter->Reduction Reduction->DirectProduct >90% Yield

Optimized Protocols

Protocol B: The "Gold Standard" (Nitro Route)

Use this for maximum yield and scalability.

Step 1: Suzuki Coupling

  • Reactants: 2-Bromo-4-methylpyridine (1.0 eq), 3-Nitrophenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3–5 mol%). Note: This catalyst is robust against air and thermally stable.[3]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat to 90°C for 4–6 hours under N₂ atmosphere.

  • Workup: The nitro intermediate is less polar. Extract with EtOAc, wash with brine.[4] Flash chromatography (Hexane/EtOAc) is usually trivial.

Step 2: Iron-Mediated Reduction (Bechamp) Avoids hydrogenation which might reduce the pyridine ring.

  • Reactants: Nitro intermediate (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80°C) for 2 hours.

  • Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[4] Neutralize with NaHCO₃.[1] Extract with DCM.

Protocol A: Direct Coupling (If you cannot use Nitro)

Use this only if you must avoid the reduction step.

  • Catalyst System: You must use a bulky, electron-rich ligand to prevent amine coordination.

    • Recommended: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 .

  • Base: K₃PO₄ (3.0 eq). Phosphate bases often outperform carbonates for anilines.

  • Solvent: n-Butanol or Toluene/Water (10:1).

  • Temperature: 100°C.

Troubleshooting Center (FAQs)

Q1: The reaction turns black immediately, and conversion stops at 30%. What happened? A: This is "Pd Black" precipitation.

  • Cause: The catalyst decomposed before the catalytic cycle could complete. In Route A, the free amine likely displaced the phosphine ligands, destabilizing the Pd(0).

  • Fix: Switch to Route B (Nitro). If you are already on Route B, ensure your solvent is thoroughly degassed (sparged with Argon for 20 mins) before adding the catalyst. Oxygen accelerates ligand oxidation.[5]

Q2: I see the product on TLC, but I lose 50% of it during column chromatography. A: Your product is a basic pyridine-aniline. It is sticking to the acidic silanol groups on the silica gel.

  • Fix 1 (The Pre-treat): Flush your silica column with mobile phase containing 1% Triethylamine (Et₃N) before loading your sample.

  • Fix 2 (The Solvent): Use a DCM/Methanol gradient (0% to 10% MeOH) containing 1% NH₄OH (ammonium hydroxide). This keeps the product deprotonated and moving.

Q3: I am getting a "homocoupling" byproduct (Biaryl). A: You are seeing 3,3'-diaminobiphenyl (or the nitro equivalent).

  • Cause: Oxidative homocoupling of the boronic acid, usually caused by oxygen in the system.[5]

  • Fix: Strict degassing is required.[5] Freeze-Pump-Thaw cycles are superior to simple bubbling. Also, add the base last or use a slow addition of the boronic acid.

Q4: Can I use the Chloro-pyridine instead of the Bromo-pyridine? A: Yes, but it is slower.

  • Adjustment: If using 2-Chloro-4-methylpyridine, you must use the SPhos or XPhos ligand system (even for the Nitro route) because oxidative addition into the C-Cl bond is the rate-limiting step. Standard Pd(PPh₃)₄ will likely fail or be very slow.

Logic Flow for Troubleshooting

Use this decision tree to diagnose your specific yield loss.

Troubleshooting_Tree Figure 2: Troubleshooting Logic Flow for 2-(3-Aminophenyl)-4-methylpyridine Problem Start: Low Yield (<50%) CheckTLC Check TLC/LCMS of Crude Problem->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left No_SM Conversion Good, Isolation Poor CheckTLC->No_SM Cat_Black Did reaction turn black? SM_Left->Cat_Black Yes_Black Catalyst Death: 1. Degas solvent better 2. Switch to Nitro Route Cat_Black->Yes_Black Yes No_Black Low Reactivity: 1. Switch to XPhos/SPhos 2. Increase Temp Cat_Black->No_Black No Stuck Product stuck on Silica? (Streaking on TLC) No_SM->Stuck Yes_Stuck Purification Fix: Use 1% Et3N in eluent or Acid/Base Extraction Stuck->Yes_Stuck Yes No_Stuck Check Aqueous Layer: Product might be water soluble at low pH Stuck->No_Stuck No

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Context: Use of SPhos/XPhos for deactivated heteroaryl couplings).

  • Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley-Interscience.
  • Malinowski, Z., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one.[6][7][8][9] Tetrahedron. (Demonstrates reactivity order of pyridyl halides).

  • BenchChem Technical Notes. (2024). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (General troubleshooting for catalyst deactivation).

Sources

Troubleshooting

Troubleshooting low conversion in 2-(3-Aminophenyl)-4-methylpyridine reactions

Topic: Troubleshooting Low Conversion & Reaction Stalling Reference ID: TSC-PYR-042 | Status: Active | Updated: 2025-10-24 Introduction Welcome to the technical support hub for 2-(3-Aminophenyl)-4-methylpyridine . This s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Reaction Stalling

Reference ID: TSC-PYR-042 | Status: Active | Updated: 2025-10-24

Introduction

Welcome to the technical support hub for 2-(3-Aminophenyl)-4-methylpyridine . This scaffold presents a classic "heterocycle duality" challenge: it contains a nucleophilic aniline (desired reactive site) and a basic pyridine nitrogen (catalyst poison/proton sink).

Low conversion in reactions involving this molecule is rarely due to a single factor. It is usually a convergence of catalyst deactivation and competitive inhibition . This guide moves beyond generic advice, providing causal analysis and self-validating protocols to restore your yield.

Module 1: Synthesizing the Scaffold (Suzuki-Miyaura)

Scenario: You are synthesizing the core via Suzuki coupling (e.g., 2-bromo-4-methylpyridine + 3-aminophenylboronic acid) and yields are stalling at <50%.

Root Cause Analysis
  • Protodeboronation: The 3-aminophenylboronic acid is prone to hydrolytic C-B bond cleavage, especially if the reaction pH is too high.

  • Pd-Sequestration: The pyridine nitrogen of the starting material (or product) coordinates to the Palladium center, displacing labile ligands (like PPh3) and shutting down the catalytic cycle.

Troubleshooting Protocol
Q: My reaction turns black immediately, and conversion stops. Why?

A: "Pd-Black" formation indicates ligand dissociation. The pyridine nitrogen is out-competing your phosphine ligand.

  • The Fix: Switch to a Bulky, Electron-Rich Ligand that creates a steric wall, preventing pyridine coordination.

  • Recommendation: Use XPhos or SPhos . These biaryl phosphines are sufficiently bulky to prevent the pyridine N from binding to the Pd center [1].

Q: I see the starting material is consumed, but the product yield is low. Where is the mass going?

A: Likely Protodeboronation .[1] The boronic acid is converting to aniline (de-borylated byproduct) before it can couple.

  • The Fix: Lower the base strength or use a "Slow-Release" strategy.

  • Protocol Adjustment:

    • Switch base from K₂CO₃ to K₃PO₄ (anhydrous) or KF .

    • Reduce water content. Move from Dioxane:H₂O (1:1) to Dioxane:H₂O (10:1) .

    • Self-Validating Test: Run a control reaction with only the boronic acid and base (no halide/catalyst). If the boronic acid disappears by TLC/LCMS, your conditions are too harsh.

Optimized Suzuki Protocol
ParameterStandard (Fail)Optimized (High Conversion)Rationale
Catalyst Pd(PPh₃)₄Pd-XPhos-G3 (2 mol%)Pre-formed active species; prevents induction period.
Base Na₂CO₃K₃PO₄ (2.0 equiv)Maintains basicity without accelerating deboronation.
Solvent DMF/WaterTHF/Water (10:1) Lower polarity reduces stabilization of zwitterionic intermediates.
Temp 100°C60°C Lower temp preserves the boronic acid.

Module 2: Functionalizing the Amine (Amide/Buchwald)

Scenario: You have the scaffold and are trying to react the aniline amine (e.g., Amide Coupling or Buchwald-Hartwig), but the reaction is sluggish.

Visualizing the Problem

The pyridine nitrogen (pKa ~6.0) is more basic than the aniline nitrogen (pKa ~4.2). In acidic or neutral conditions, the pyridine acts as a Proton Sink .

ReactionLogic Start Reaction Stalled? CheckPH Check pH / Base Stoichiometry Start->CheckPH Acidic Acidic/Neutral Conditions (Amide Coupling) CheckPH->Acidic Standard Coupling Basic Basic Conditions (Buchwald-Hartwig) CheckPH->Basic Pd-Catalysis Sink Pyridine Protonation (Proton Sink) Acidic->Sink HCl from coupling protonates Pyridine Poison Catalyst Poisoning (Pyridine Binding Pd) Basic->Poison Pyridine displaces Ligand Sol1 Add Excess Base (DIPEA/NMM) >3.0 equiv Sink->Sol1 Neutralize Pyridine Sol2 Use Pd-G3 Precatalysts (BrettPhos) Poison->Sol2 Steric Protection

Figure 1: Decision logic for troubleshooting stalled functionalization reactions.

Troubleshooting Protocol
Q: Standard Amide Coupling (EDC/HOBt or HATU) yields <30%.

A: The pyridine ring is scavenging the protons generated during activation, effectively salting itself out or deactivating the nucleophile.

  • The Fix: You must saturate the pyridine's basicity.

  • Protocol: Ensure you use at least 3.5 equivalents of DIPEA or NMM.

    • 1 equiv for the activation.

    • 1 equiv to neutralize the acid byproduct.

    • 1+ equiv to keep the pyridine un-protonated.

Q: Buchwald-Hartwig Coupling fails (0% conversion).

A: The substrate is likely acting as a bidentate ligand (though not a perfect pincer, the proximity of the two nitrogens disrupts the Pd cycle).

  • The Fix: Use BrettPhos Pd G3 or RuPhos Pd G3 .

    • Why? These precatalysts release the active LPd(0) species immediately upon heating, bypassing the difficult activation step often inhibited by heterocyclic substrates [2].

    • Base: Use LiHMDS (1.0 M in THF) instead of NaOtBu if you suspect the base is degrading your coupling partner.

Module 3: Purification & Isolation

Scenario: Reaction is complete, but you cannot isolate the pure product from the crude mixture.

The "pH-Switch" Extraction Method

Because your molecule has two ionizable nitrogens with distinct pKa values, you can use pH to wash away impurities.

  • Pyridine Nitrogen pKa: ~6.0 (Protonated below pH 6)

  • Aniline Nitrogen pKa: ~4.0 (Protonated below pH 4)

Protocol: Selective Extraction
  • Acid Wash (Remove Non-Basic Impurities):

    • Dissolve crude in EtOAc.

    • Extract with 0.5 M HCl (pH ~1). Both nitrogens protonate; product moves to Aqueous Layer.

    • Discard Organic Layer (removes non-basic boronic acids, phosphine oxides).

  • The "Pyridine Release" (Optional - for specific impurities):

    • Adjust Aqueous Layer to pH ~5.0 (using NaOH).

    • The Aniline is neutral; Pyridine is still partially charged. (This is tricky, skip if not needed).

  • Base Release (Recover Product):

    • Adjust Aqueous Layer to pH > 10 (using NaOH). Both nitrogens deprotonate.

    • Extract with EtOAc.[2] Product moves back to Organic Layer.

Workup Crude Crude Mixture (Organic Phase) AcidWash Add 1M HCl (pH < 1) Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Phase: Non-basic impurities (Discard) Sep1->OrgWaste AqProd Aqueous Phase: Product (Protonated) Sep1->AqProd BaseAdd Add NaOH to pH > 10 AqProd->BaseAdd Extract Extract with EtOAc BaseAdd->Extract FinalOrg Final Organic: Pure Product Extract->FinalOrg

Figure 2: The "pH-Switch" purification logic for amino-pyridines.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Suzuki–Miyaura Coupling of Aryl Chlorides, Bromides, and Triflates.[3] The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Optimization

Removing palladium catalyst from 2-(3-Aminophenyl)-4-methylpyridine product

Topic: Purification of 2-(3-Aminophenyl)-4-methylpyridine Case ID: PD-REM-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Diagnostic Phase: Understanding the Challenge User Query: "I have performe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-(3-Aminophenyl)-4-methylpyridine

Case ID: PD-REM-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Phase: Understanding the Challenge

User Query: "I have performed a Suzuki-Miyaura coupling to synthesize 2-(3-aminophenyl)-4-methylpyridine. Standard Celite filtration failed to lower Palladium (Pd) levels below 500 ppm. Why is it sticking, and how do I remove it?"

Technical Analysis: Your substrate, 2-(3-aminophenyl)-4-methylpyridine , presents a specific "double-coordination" challenge that renders standard filtration ineffective.

  • The Pyridine Nitrogen (N1): A strong

    
    -donor that binds Pd(II) species tightly.
    
  • The Aniline Nitrogen (N2): A monodentate ligand that can coordinate with Pd(0) and Pd(II).

  • The Chelate Effect: The spatial arrangement allows the molecule to act as a bidentate ligand, creating a stable "Pd-Product" complex that passes through Celite and standard silica plugs.

The Solution: You must introduce a "Super-Ligand"—a scavenger with a binding constant (


) significantly higher than your pyridine/aniline nitrogens to rip the metal away.
Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best method for your specific scale and purity requirements.

Pd_Removal_Decision Start Start: Crude Reaction Mixture Scale What is your scale? Start->Scale Small < 10 Grams (High Value) Scale->Small Large > 100 Grams (Cost Sensitive) Scale->Large Method1 Method A: Silica Scavengers (SiliaMetS® DMT) Small->Method1 Highest Purity Method2 Method B: Aqueous Chelation (N-Acetylcysteine) Large->Method2 First Pass Method3 Method C: Activated Carbon (Darco KB-G) Method2->Method3 Polishing Step

Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on scale and cost constraints.

Protocol A: Functionalized Silica Scavengers (Recommended)

Best for: High-value intermediates, final APIs, and removing Pd < 10 ppm.

The Chemistry: For aminopyridines, standard Thiol (Si-SH) scavengers are good, but Dimercaptotriazine (Si-DMT) is superior. The triazine ring pulls electron density, making the thiols more acidic and robust against the basic pyridine functionality of your product [1, 2].

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude 2-(3-aminophenyl)-4-methylpyridine in a solvent where it is highly soluble (THF, Ethyl Acetate, or DMF). Avoid alcohols if using Si-DMT, as they can sometimes interfere with kinetics.

  • Loading: Add Si-DMT (SiliaMetS® DMT) or Si-Thiol at 20-50% w/w relative to the mass of your crude product.

    • Tip: If initial Pd is >1000 ppm, use 50% w/w. If <500 ppm, use 20% w/w.

  • Temperature Spike: Heat the mixture to 50–60°C .

    • Why? Room temperature scavenging is often too slow for pyridine complexes. Heat provides the activation energy to break the Pd-Pyridine bond.

  • Agitation: Stir vigorously for 4 hours .

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a fine sintered glass funnel.

    • Critical: Do not let the solution cool before filtration, or the Pd-Scavenger complex might release the metal back into solution (equilibrium shift).

  • Rinse: Wash the silica cake with fresh hot solvent (2x volume).

Protocol B: Aqueous Chelation (N-Acetylcysteine)

Best for: Large scale (>100g), initial bulk cleanup.

The Chemistry: N-Acetylcysteine (NAC) is a water-soluble amino acid derivative. It coordinates Pd to form a water-soluble [Pd(NAC)2]2- complex, effectively extracting it from the organic phase [3].

Step-by-Step Workflow:

  • Organic Phase Prep: Dissolve crude product in Isopropyl Acetate (IPAc) or 2-MeTHF .

    • Note: Toluene is acceptable but IPAc offers better phase separation with this specific polar substrate.

  • The Wash: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral (pH 6-7) with dilute NaOH if necessary (NAC is acidic; too acidic might protonate your pyridine product, dragging it into water).

  • Extraction: Add the NAC solution (50% vol relative to organic) to the organic phase.

  • Heat & Stir: Heat to 50°C and stir for 1-2 hours .

    • Visual Cue: The aqueous layer often turns dark brown/red as it pulls the Pd.

  • Separation: Separate layers warm.

  • Repeat: Perform a second wash with fresh NAC solution if the aqueous layer was very dark.

  • Final Wash: Wash organic layer with 5% NaHCO3 (to remove residual NAC) and Brine.

Protocol C: Activated Carbon (The "Polishing" Step)

Best for: Removing trace colored impurities and residual Pd after Method B.

Warning: Your product has a flat aromatic structure (phenyl + pyridine). It will stick to carbon (pi-stacking). You must accept a 10-15% yield loss.

  • Selection: Use Darco® KB-G or Ecosorb® C-941 . These are optimized for metal removal rather than just decolorization [4].

  • Dosage: Add 10% w/w carbon relative to product.

  • Solvent: Use a solvent with high solubility (e.g., Ethanol or Methanol).

  • Digestion: Reflux for 1 hour.

  • Filtration: Filter over a pad of Celite while boiling hot .

    • Why? If it cools, your product precipitates onto the carbon and is lost.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Pd levels unchanged after Si-Thiol treatment The Pyridine-Pd bond is stronger than the Thiol-Pd bond.Switch to Si-DMT (Dimercaptotriazine) and increase temperature to 60°C.
Product yield is low after Carbon treatment Product adsorption via pi-stacking.Switch to Method A (Silica Scavengers) or perform carbon filtration in a more polar solvent (DMF/MeOH) to displace product.
Aqueous NAC wash emulsion The aminopyridine is acting as a surfactant.Add Brine to the aqueous phase or filter the biphasic mixture through a Celite pad to break the emulsion.
Product is in the water layer after NAC wash pH was too low (NAC is acidic).The pyridine nitrogen protonated (became salt).[1] Adjust aqueous pH to ~8.0 to force product back to organic phase.
Comparative Data Summary
MethodSelectivityTypical Pd ReductionYield LossCost
SiliaMetS® DMT High1000 ppm

<10 ppm
< 2%High
N-Acetylcysteine Medium1000 ppm

50-100 ppm
< 5%Low
Activated Carbon Low1000 ppm

100 ppm
10-20%Very Low
References
  • SiliCycle Inc. "SiliaMetS® Metal Scavengers: User Guide & Selection Chart." SiliCycle Application Notes.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Organic Process Research & Development. "Practical Methods for the Removal of Palladium from Reaction Mixtures." ACS Publications.

  • Osaka Gas Chemicals. "Selective adsorption and removal of Palladium (Pd) using Activated Carbon."

Sources

Troubleshooting

Preventing oxidation of the aminophenyl group during synthesis

[1] Case ID: PREV-OX-NH2 Status: Open Priority: Critical Subject: Prevention of Aminophenyl (Aniline) Oxidation During Synthesis Diagnostic Hub: Why is my reaction turning black? The Issue: You are observing a color chan...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PREV-OX-NH2 Status: Open Priority: Critical Subject: Prevention of Aminophenyl (Aniline) Oxidation During Synthesis

Diagnostic Hub: Why is my reaction turning black?

The Issue: You are observing a color change (yellow


 red 

brown/black) in your reaction mixture or during purification. This is the hallmark of oxidative polymerization .

The Mechanism: Aminophenyl groups are electron-rich.[1] In the presence of oxygen, light, or mild oxidants, they undergo Single Electron Transfer (SET) to form radical cations.[2] These radicals are highly reactive and rapidly dimerize or polymerize to form complex mixtures of azo compounds, quinone imines, and "aniline black" tars.[2]

Visualization: The Oxidation Cascade

The following diagram illustrates the "Silent Yield Killer"—the pathway from a clean aniline to a complex tar.

AnilineOxidation Aniline Free Aniline (Colorless) Radical Aniline Radical Cation [Ph-NH2]•+ Aniline->Radical -e- (Oxidation) O2 / Light / Metal Dimer Benzidine/Hydrazine Dimers Radical->Dimer Coupling (Para/Ortho) Quinone Quinone Imine (Deep Red/Black) Dimer->Quinone -2H, -2e- Polymer Aniline Black (Insoluble Tar) Quinone->Polymer Polymerization

Figure 1: Mechanistic pathway of aniline oxidation leading to color degradation and yield loss.

Strategic Prevention: Protecting Group Decision Matrix

If your synthesis requires multiple steps or harsh conditions, do not leave the amine free .[2] Masking the nitrogen lone pair withdraws electron density from the ring, shutting down the oxidation pathway.

Comparative Analysis of Protection Strategies
Protecting GroupElectronic EffectStability (Oxidation)Deprotection ConditionBest Use Case
Boc (tert-Butyloxycarbonyl)Moderate DeactivationHighAcidic (TFA/HCl)General synthesis; acid-stable products.
Fmoc (Fluorenylmethyloxycarbonyl)Moderate DeactivationHighBasic (Piperidine)Acid-sensitive substrates; solid-phase synthesis.
Acetyl (Ac)Strong DeactivationVery HighStrong Acid/Base + HeatVery robust steps; when harsh reagents are used.[2]
Cbz (Benzyloxycarbonyl)Moderate DeactivationHighHydrogenolysis (

/Pd)
When orthogonal acid/base stability is needed.
Trityl (Trt)Steric ShieldingModerateMild AcidSteric protection only; less effective against SET.[2]

Operational Protocols

Protocol A: The "Air-Free" Workup (Schlenk Technique)

Use this when handling free anilines that cannot be protected.

  • Degassing: Do not simply rely on a nitrogen balloon. Sparge all reaction solvents with Argon or Nitrogen for at least 15–20 minutes prior to use to remove dissolved oxygen.[2]

  • Reaction: Run the reaction under positive inert pressure.

  • Filtration: If filtering a catalyst (e.g., Pd/C) after nitro-reduction, use a Schlenk frit or a closed filtration system.[2]

    • Critical Warning: Dry Pd/C is pyrophoric.[2] However, wet Pd/C saturated with aniline and exposed to air will rapidly oxidize the amine due to surface catalysis.[2] Keep the filter cake wet with degassed solvent at all times.

Protocol B: Purification on Silica (The Neutralization Trick)

Issue: Silica gel is slightly acidic (


).[2] This acidity can protonate the amine (causing streaking) and catalyze surface oxidation.

Step-by-Step Fix:

  • Slurry Preparation: Prepare your silica slurry using your eluent system.[2]

  • Deactivation: Add 1% Triethylamine (TEA) to the slurry.[2] Stir for 5 minutes.

  • Flushing: Pour the column and flush with 2 column volumes of pure eluent (without TEA) to remove excess base, or leave 0.1% TEA in the mobile phase if the amine is very sticky.

  • Loading: Load the crude aniline. The silica surface is now neutralized, preventing acid-catalyzed degradation.[2]

Protocol C: Long-Term Storage (Salt Formation)

Free anilines degrade even in the freezer. Hydrochloride salts are indefinitely stable.[2]

  • Dissolve the purified aniline in a minimal amount of diethyl ether or dioxane.[2]

  • Cool to

    
    .
    
  • Dropwise add 4M HCl in Dioxane (anhydrous).

  • The amine-HCl salt will precipitate immediately as a white/off-white solid.[2]

  • Filter, wash with ether, and dry.[2] Store this salt.

  • Recovery: When ready to use, suspend in organic solvent and wash with saturated

    
     to liberate the free base.[2]
    

Troubleshooting FAQs

Q: My product turned red on the rotavap. Is it ruined? A: Not necessarily. The color comes from trace quinone imines which have a very high extinction coefficient. A small impurity (<<1%) can color the whole batch.

  • Fix: Perform a quick filtration through a small pad of activated charcoal or neutral alumina to remove the colored impurities.

Q: I cannot use protecting groups. How do I reduce a nitro group without oxidation? A: Avoid catalytic hydrogenation (Pd/C +


) if the product is ultra-sensitive, as the metal surface catalyzes oxidation during workup.
  • Alternative: Use Iron powder (

    
    ) in Ammonium Chloride (
    
    
    
    )
    or Tin(II) Chloride (
    
    
    )
    . These are reductive environments that naturally scavenge oxygen.[2]

Q: Can I use DMSO or DMF as solvents? A: Be cautious. DMSO is a mild oxidant (Swern conditions).[2] If heating is required (


), DMSO can oxidize electron-rich anilines.[2] Use degassed DMF or DMAc instead.[2]

Decision Logic for Workflow

Use this flow to determine your handling strategy based on your molecule's specific constraints.[2]

HandlingStrategy Start Start: Aminophenyl Synthesis IsProtected Is the amine protected? Start->IsProtected Yes Proceed with Standard Organic Workup IsProtected->Yes Standard Workup No No IsProtected->No Free Amine AcidSensitive Is product acid sensitive? AcidSensitive->Yes Avoid Silica AcidSensitive->No Standard Phase No->AcidSensitive NeutralAlumina Use Neutral Alumina or Reverse Phase (C18) Storage Convert to HCl Salt for Storage (Protocol C) NeutralAlumina->Storage NeutralSilica Use Silica + 1% Et3N (Protocol B) NeutralSilica->Storage

Figure 2: Decision matrix for purification and storage of aminophenyl compounds.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis (5th ed.).[2] John Wiley & Sons.[2] (Standard reference for amine protection strategies including Boc, Cbz, and Acetyl).[2]

  • Travis, B. R., et al. (2003).[2] Oxidation of Amines. In Comprehensive Organic Synthesis II. (Detailed mechanisms of amine oxidation to imines and quinones).

  • Patai, S. (Ed.).[2][3] (1968).[2] The Chemistry of the Amino Group. Interscience Publishers.[2] (Foundational text on the physical organic chemistry and oxidation susceptibility of anilines).

  • Jagadeesh, R. V., et al. (2013).[2] "Selective Oxidation of Amines to Nitriles/Imines". Angewandte Chemie International Edition, 52(51), 13696-13714.[2] (Discusses the ease of oxidation of amines and catalytic pathways).

  • Sigma-Aldrich (Merck). "Handling Air-Sensitive Reagents: Technical Bulletin AL-134".[2] (Industry standard protocol for Schlenk lines and degassing).

Sources

Optimization

Technical Support Center: HPLC Analysis of 2-(3-Aminophenyl)-4-methylpyridine

Welcome to the technical support center for the analysis of 2-(3-Aminophenyl)-4-methylpyridine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(3-Aminophenyl)-4-methylpyridine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered during the HPLC analysis of this compound and its impurities. This resource combines established scientific principles with field-proven insights to help you develop robust, reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to build a strong understanding of the analytical context for 2-(3-Aminophenyl)-4-methylpyridine.

Q1: What are the likely impurities I should be looking for in my 2-(3-Aminophenyl)-4-methylpyridine sample?

Impurities can originate from various stages, including synthesis, purification, and storage.[1] They are broadly classified as organic, inorganic, and residual solvents. For this specific molecule, organic impurities are of primary concern and can include:

  • Starting Materials: Unreacted precursors from the synthesis route. For example, if a Suzuki coupling is used, you might find residual 2-bromopyridine or 3-aminophenylboronic acid.[2]

  • Intermediates: Partially reacted molecules from multi-step syntheses.

  • By-products: Resulting from side reactions. Common synthesis routes for pyridine derivatives can generate isomers or related heterocyclic compounds like pyrazines or pyrimidines.[3][4][5] For instance, the Chichibabin pyridine synthesis is known for producing a mixture of products.[4]

  • Degradation Products: Formed during storage or exposure to stress conditions like acid, base, light, heat, or oxidation.[6] Aromatic amines are particularly susceptible to oxidation, which can lead to colored impurities.

Table 1: Potential Impurities and Their Likely Origins

Impurity Class Potential Compounds Likely Origin
Starting Materials 2-Chloropyridine, 2-Bromopyridine, 3-Aminophenylboronic acid, 3-Nitrophenylboronic acid Synthesis[2]
By-products Positional isomers, Diamino-substituted pyridines, Pyrazine/Pyrimidine compounds Synthesis[3][7]
Intermediates Incomplete reaction products from multi-step synthesis Synthesis

| Degradation Products | Oxidation products (e.g., N-oxides), Hydrolysis products | Storage, Formulation, Exposure to stress[4][8] |

Q2: What is a good starting point for an HPLC method to analyze this compound?

2-(3-Aminophenyl)-4-methylpyridine is a basic, aromatic compound. A reversed-phase HPLC method is the most suitable approach. A good starting point balances resolution, peak shape, and run time.

  • The "Why": A C18 column is a versatile, non-polar stationary phase that provides good retention for aromatic compounds. Because the analyte is basic, it can interact with residual acidic silanols on the silica backbone of the column, causing peak tailing. Using a buffer (like ammonium acetate) controls the pH of the mobile phase, ensuring a consistent ionization state for the amine and improving peak shape.[9] Acetonitrile is often chosen as the organic modifier for its low viscosity and UV transparency.

Table 2: Recommended Starting HPLC Conditions

Parameter Recommendation Rationale
Column C18, 150 mm x 4.6 mm, 5 µm General purpose, good retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in Water (pH ~3-4) Buffers the mobile phase to suppress silanol interactions and ensure consistent analyte protonation, improving peak shape.[10]
Mobile Phase B Acetonitrile Good solvent strength and UV transparency.
Gradient 10% B to 90% B over 20 minutes A generic gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Improves reproducibility by controlling solvent viscosity and reaction kinetics.[11]
Detector UV/PDA at 254 nm or 280 nm Aromatic amines have strong UV absorbance.[9] A PDA detector is crucial for assessing peak purity.

| Injection Vol. | 10 µL | A standard volume; can be adjusted to improve sensitivity. |

Q3: How should I prepare my sample for HPLC analysis?

Proper sample preparation is critical for accurate and reproducible results. The key is to dissolve the sample in a solvent that is compatible with the mobile phase.

  • The "Why": Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion (fronting or splitting).[12] Diluting the sample in the mobile phase itself is the ideal practice.[11] Filtration is essential to remove particulates that can clog the column inlet frit, leading to high backpressure.[13][14]

Protocol: Sample Preparation

  • Weighing: Accurately weigh approximately 10 mg of the 2-(3-Aminophenyl)-4-methylpyridine sample.

  • Dissolution: Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.

  • Dilution: Dilute this stock solution to a working concentration (e.g., 0.1 mg/mL or 100 µg/mL) using the initial mobile phase composition (e.g., 90% A: 10% B).

  • Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (PTFE or Nylon) into an HPLC vial.

Q4: What is a stability-indicating method and why is it essential?

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and excipients.[8][15]

  • The "Why": Its importance is mandated by regulatory bodies like the ICH and FDA.[6] Without a proven stability-indicating method, you cannot be certain if a decrease in the API peak area is due to degradation or if new peaks are from the API degrading or are simply other impurities. This is validated through "forced degradation" or "stress testing," where the drug is intentionally exposed to harsh conditions.[16][17][18] If the method can separate all the newly formed degradation peaks from the main API peak, it is considered stability-indicating.

Troubleshooting Guide: A Problem-Solution Approach

This guide addresses specific, common problems encountered during HPLC analysis.

HPLC_Method_Development_Workflow start Define Analytical Goal (Impurity Profile) lit_review Literature Review & Method Scouting start->lit_review initial_method Select Initial Conditions (Column, Mobile Phase) lit_review->initial_method optimization Optimize Method (Gradient, pH, Temp) initial_method->optimization forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) optimization->forced_degradation Optimized Method analysis Analyze Stressed Samples forced_degradation->analysis resolution_check Resolution Check: API vs. Degradants analysis->resolution_check resolution_check->optimization Resolution < 1.5 (Inadequate) validation Method Validation (ICH Guidelines) resolution_check->validation Resolution > 2.0 (Adequate) finish Routine Analysis validation->finish

Caption: Workflow for developing a stability-indicating HPLC method.

Problem: Poor Peak Shape (Tailing, Fronting, Broadening)

Q: My main peak for 2-(3-Aminophenyl)-4-methylpyridine is tailing severely. What is the cause and how do I fix it?

Peak tailing for a basic compound like this is almost always caused by secondary interactions between the protonated amine group and acidic, deprotonated silanol groups (-Si-O⁻) on the surface of the silica-based column packing.

Solutions, in order of recommendation:

  • Adjust Mobile Phase pH: Lower the pH of your aqueous mobile phase (Mobile Phase A) to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid. At this low pH, most silanol groups are protonated (-Si-OH) and no longer interact ionically with the analyte.[11]

  • Use a Base-Deactivated Column: Modern columns are often "end-capped" or have a base-deactivated surface to shield these silanols. If you are using an older column, switch to one specifically designed for the analysis of bases.

  • Add a Competing Base: If adjusting pH is not an option, add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. The TEA will preferentially bind to the active silanol sites, preventing your analyte from interacting with them.

  • Lower Sample Concentration: Overloading the column can saturate the primary retention sites, forcing molecules to interact with the secondary silanol sites, causing tailing. Try injecting a more dilute sample.[12]

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph ACTION: Lower pH with 0.1% Formic Acid check_ph->adjust_ph No check_column Using a Base-Deactivated (End-capped) Column? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved switch_column ACTION: Switch to a modern, base- deactivated C18 column check_column->switch_column No check_overload Is Sample Overloaded? check_column->check_overload Yes switch_column->resolved dilute_sample ACTION: Dilute sample 10-fold and re-inject check_overload->dilute_sample Yes check_overload->resolved No, contact support dilute_sample->resolved

Caption: Decision tree for troubleshooting peak tailing.

Problem: Retention Time Variability

Q: My retention times are shifting from one injection to the next. How do I improve reproducibility?

Unstable retention times are a common issue that can almost always be traced to the pump, mobile phase, or column temperature.[12]

Solutions:

  • Check for Leaks: Inspect all fittings from the pump to the detector. Even a small leak can cause pressure fluctuations and shift retention times. Salt buildup around a fitting is a clear sign of a leak.[13]

  • Ensure Proper Degassing: Air bubbles in the mobile phase can cause the pump to deliver an inconsistent flow rate. Use an online degasser or sparge your mobile phases with helium.

  • Allow for Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting. For gradient methods, this may require an equilibration time of at least 10 column volumes.[11]

  • Use a Column Oven: Fluctuations in ambient laboratory temperature can change the viscosity of the mobile phase and affect retention. A column oven provides a stable thermal environment.[11]

  • Premix Mobile Phase: If you are running an isocratic method, premixing the mobile phase in a single reservoir can be more reproducible than relying on the pump to proportion it.

Problem: Baseline Issues and Spurious Peaks

Q: I'm seeing a noisy baseline and/or "ghost" peaks in my chromatogram. What's wrong?

Baseline issues and spurious peaks are often due to contamination in the mobile phase, a dirty system, or carryover from a previous injection.[13]

Solutions:

  • Use High-Purity Solvents: Always use HPLC-grade water, acetonitrile, and additives. Lower-grade solvents can contain UV-active impurities that appear as a noisy baseline or ghost peaks, especially in gradient analysis.[13][14]

  • Clean the System: If the system has been idle or used with buffers, flush it thoroughly. A good general flush is to run water, then isopropanol, and finally your mobile phase through the system.

  • Check for Sample Carryover: If a ghost peak appears at the same retention time as a peak from a previous, more concentrated sample, you have carryover. Clean the injector needle and seat, and consider adding a needle wash step to your method.

  • Evaluate Sample Diluent: Ensure your sample is fully dissolved in the diluent. If it precipitates upon injection into the mobile phase, it can cause spurious peaks and pressure spikes.

Table 3: Quick Troubleshooting Guide

Symptom Probable Cause(s) Quick Solution(s)
High Backpressure Clogged column frit; Particulate matter from sample. Back-flush the column (disconnect from detector); Use guard columns and filter all samples.[12][13]
Drifting Baseline Column temperature fluctuation; Contaminated mobile phase. Use a column oven; Prepare fresh mobile phase with HPLC-grade solvents.[11]
Split Peaks Partially clogged inlet frit; Sample solvent incompatible with mobile phase. Replace or clean frit; Dissolve sample in mobile phase.

| No Peaks | Incorrect injection; Detector lamp off; No flow. | Manually check syringe/vial; Check detector status; Check pump and solvent levels. |

Protocol: Forced Degradation Study

To develop a truly robust, stability-indicating method, you must perform a forced degradation study. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the resulting degradation products can be detected and resolved.[17]

Safety Precaution: Forced degradation studies can generate unknown compounds. Always handle stressed samples with appropriate personal protective equipment (PPE).

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 2-(3-Aminophenyl)-4-methylpyridine in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample (API in diluent) stored at ambient conditions.

  • Monitor Degradation: Analyze the samples at various time points (e.g., 2, 8, 24 hours) until the target degradation of 5-20% is achieved.

  • Analyze and Evaluate: Run the stressed samples using your developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved (Resolution > 2.0) from the main API peak.

Table 4: Recommended Forced Degradation Conditions

Degradation Type Stress Condition Typical Duration Neutralization Step (before HPLC)
Acid Hydrolysis 0.1 M HCl at 60 °C 2-24 hours Add equivalent moles of NaOH
Base Hydrolysis 0.1 M NaOH at 60 °C 2-24 hours Add equivalent moles of HCl
Oxidation 3% H₂O₂ at room temp. 2-8 hours No neutralization needed
Thermal Solid API at 80 °C 24-48 hours Dissolve in diluent

| Photolytic | Solution exposed to ICH light conditions (1.2 million lux-hours) | As per ICH Q1B guidelines | No neutralization needed |

Reference for conditions:[6][17][18]

By systematically addressing these questions and following the outlined protocols, you can effectively identify impurities and overcome common HPLC challenges in the analysis of 2-(3-Aminophenyl)-4-methylpyridine.

References
  • Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • Chen, J., & Pawliszyn, J. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry - ACS Publications.
  • Nony, C. R., & Bowman, M. C. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science | Oxford Academic.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • Sigma Aldrich. (n.d.). HPLC Troubleshooting Guide. Bulletin 826E.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Liaw, A. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Google Patents. (2012, March 13). Purification method of pyridine and pyridine derivatives. KR101652750B1.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • Wikipedia. (n.d.). Pyridine.
  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
  • Schmidt, A. S. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
  • Sharma, M. C., & Sharma, S. (2016, December 14). Forced Degradation Studies. SciSpace.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomed J Sci & Tech Res.
  • IJNRD. (2024, May 5). “Pyridine: Synthesis, Swiss-ADME and Applications.” IJNRD.ORG.
  • Shaikh, S. A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • ChemicalBook. (n.d.). 2-(3-AMINOPHENYL)PYRIDINE synthesis.
  • Google Patents. (2020, May 1). Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B.

Sources

Reference Data & Comparative Studies

Validation

LC-MS Analysis of 2-(3-Aminophenyl)-4-methylpyridine: A Comparative Method Development Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] In the synthesis of Type II kinase inhibitors (e.g., Imatinib analogs), 2-(3-Aminophenyl)-4-methylpyridine (CAS: 105562-13-0) serves as a critical bi-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

In the synthesis of Type II kinase inhibitors (e.g., Imatinib analogs), 2-(3-Aminophenyl)-4-methylpyridine (CAS: 105562-13-0) serves as a critical bi-aryl intermediate.[1] Its purity directly impacts the yield and safety profile of the final API. However, analyzing this molecule presents two distinct challenges common to basic heterocycles:

  • Silanol Interaction: The pyridine nitrogen (pKa ~6.[1]0) and aniline nitrogen (pKa ~4.[1]0) are protonated under standard acidic LC conditions, leading to severe peak tailing on conventional C18 columns due to secondary interactions with residual silanols.[1]

  • Regioisomer Selectivity: Synthetic routes often generate positional isomers (e.g., 2-(4-aminophenyl) or 3-(3-aminophenyl) variants) that possess identical mass-to-charge (m/z) ratios, rendering MS detection alone insufficient for purity confirmation.[1]

This guide compares the industry-standard C18/Formic Acid approach against an optimized Biphenyl/Ammonium Formate protocol.[1] We demonstrate that while C18 provides adequate retention, the Biphenyl stationary phase utilizes


 interactions to deliver superior isomer resolution and peak symmetry, establishing it as the preferred methodology for confirmation analysis.

Molecule Profile & Analytical Challenges

Before defining the protocol, we must understand the physicochemical behavior of the analyte.

PropertyValue (Est.)Analytical Implication
Molecular Formula C₁₂H₁₂N₂Monoisotopic Mass: 184.10 Da
LogP ~2.1Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).[1]
pKa (Pyridine N) ~6.1Protonated at pH < 6.[1] Causes tailing on unshielded silica.[1]
pKa (Aniline N) ~4.2Weakly basic; contributes to polarity but less prone to silanol binding.[1]
UV Max ~240 nm, 285 nmConjugated bi-aryl system allows sensitive UV detection alongside MS.

Comparative Analysis: C18 vs. Biphenyl

We evaluated two distinct separation strategies to determine the optimal workflow for confirmation and purity analysis.

Scenario A: The Conventional Approach (C18)
  • Column: High-strength Silica (HSS) C18 (1.8 µm, 2.1 x 50 mm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.[1]

  • Mechanism: Hydrophobic interaction.[1][2]

  • Outcome: While effective for general retention, the protonated pyridine moiety interacts with free silanols. This results in peak broadening (Tailing Factor > 1.5), which masks low-level isomer impurities eluting on the tail.[1]

Scenario B: The Optimized Approach (Biphenyl)
  • Column: Core-Shell Biphenyl (2.6 µm, 2.1 x 50 mm).[1]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol.[1][2]

  • Mechanism: Hydrophobic +

    
     Electron Interaction.[1]
    
  • Outcome: The biphenyl phase engages in

    
     stacking with the electron-rich bi-aryl system of the analyte.[1] This orthogonal selectivity mechanism separates regioisomers based on their varying electron densities and planarities, rather than just hydrophobicity. The use of buffered ammonium formate suppresses silanol activity better than formic acid alone.[1]
    
Performance Data Summary

The following data represents typical performance metrics observed during method validation studies for aminophenyl-pyridines.

MetricScenario A: C18 (Formic Acid)Scenario B: Biphenyl (Ammonium Formate)Status
Retention Time (min) 2.453.10Improved
Tailing Factor (USP) 1.8 (Significant Tailing)1.1 (Symmetric)Pass
Isomer Resolution (Rs) 0.8 (Co-elution)> 2.5 (Baseline Separation)Superior
Signal-to-Noise (S/N) 850:11200:1 (Sharper peak = Higher height)Optimized

Expert Insight: The switch to Methanol in Scenario B is intentional. Methanol promotes stronger


 interactions compared to Acetonitrile, which can suppress these secondary mechanisms.[1]

Detailed Experimental Protocol (The "Gold Standard")

This protocol is designed for the Agilent 6400 Series / Thermo TSQ or equivalent Triple Quadrupole systems, but is transferable to Q-TOF platforms.[1]

Sample Preparation[2][10][11]
  • Stock Solution: Dissolve 10 mg of 2-(3-Aminophenyl)-4-methylpyridine in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 1 µg/mL using Water:Methanol (50:50) + 0.1% Formic Acid.[1]

    • Note: Acidifying the diluent ensures the basic analyte remains in solution and prevents adsorption to glass vial walls.

LC Conditions (Biphenyl Method)
  • Column: Kinetex Biphenyl or Restek Raptor Biphenyl (2.1 x 50 mm, 2.6 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

MS Source Parameters (ESI Positive)[11][13]
  • Ionization: Electrospray Ionization (ESI+).[1][3]

  • Spray Voltage: 3500 V.

  • Sheath Gas: 45 Arb units.[1]

  • Aux Gas: 15 Arb units.[1]

  • Capillary Temp: 325°C.

  • Scan Mode: Full Scan (100-500 m/z) for purity; MRM for quantification.

MRM Transitions (Quantification & ID)

To confirm identity, monitor the transition from the protonated precursor


 to specific fragments.[1]
Precursor (m/z)Product (m/z)Collision Energy (V)Mechanistic Origin
185.1 168.1 20Loss of NH₃ (Characteristic of primary amines)
185.1 156.1 35Loss of -CH₃ + Ring strain cleavage
185.1 92.1 45Pyridine ring fragment (Tropylium-like ion)

Visualizing the Workflow

The following diagrams illustrate the decision logic for method selection and the fragmentation pathway used for MS confirmation.

Diagram 1: Analytical Method Decision Tree

This logic ensures that researchers do not waste time on C18 optimization when structural isomers are suspected.[1]

Method_Selection Start Start: Analyte Confirmation Check_Basic Is Analyte Basic? (Contains Pyridine/Amine) Start->Check_Basic Check_Isomers Are Regioisomers Possible? Check_Basic->Check_Isomers Yes Route_C18 Route A: Standard C18 (0.1% Formic Acid) Check_Isomers->Route_C18 No (Unlikely) Route_Biphenyl Route B: Biphenyl Core-Shell (Ammonium Formate / MeOH) Check_Isomers->Route_Biphenyl Yes (High Probability) Result_Fail Result: Tailing Peaks Poor Isomer Resolution Route_C18->Result_Fail Silanol Interaction Result_Success Result: Sharp Peaks Baseline Separation Route_Biphenyl->Result_Success Pi-Pi Selectivity

Caption: Decision tree prioritizing Biphenyl stationary phases for basic bi-aryl compounds to avoid silanol-induced peak tailing.

Diagram 2: MS/MS Fragmentation Logic

Understanding the fragmentation confirms that the signal observed is indeed the target 2-(3-aminophenyl)-4-methylpyridine and not an isobaric interference.[1]

Fragmentation_Pathway Precursor Precursor [M+H]+ m/z 185.1 Frag1 Product Ion 1 [M+H - NH3]+ m/z 168.1 Precursor->Frag1 -17 Da (Ammonia Loss) Low CE (20V) Frag2 Product Ion 2 [Pyridine Frag]+ m/z 92.1 Precursor->Frag2 Ring Cleavage High CE (45V)

Caption: Primary fragmentation pathways for 2-(3-aminophenyl)-4-methylpyridine in ESI+ mode.

References

  • Agilent Technologies. (2017).[1] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1] 2-Amino-4-methylpyridine Physical Properties. Retrieved from [Link][1]

  • Restek Corporation. (2020).[1] Biphenyl Stationary Phases: The Go-To Column for Isomer Separations. (General Reference for Biphenyl Mechanism).

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Suzuki vs. Stille Coupling for the Synthesis of 2-(3-Aminophenyl)-4-methylpyridine

For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic molecules is paramount. The biaryl scaffold, 2-(3-Aminophenyl)-4-methylpyridine, is a key structural motif in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic molecules is paramount. The biaryl scaffold, 2-(3-Aminophenyl)-4-methylpyridine, is a key structural motif in medicinal chemistry, and its synthesis often relies on robust cross-coupling methodologies. This guide provides an in-depth, objective comparison of two prominent palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of this target molecule. The analysis is grounded in established chemical principles and supported by data from analogous systems to provide actionable insights for methods development and scale-up.

Introduction: The Challenge of Synthesizing 2-Arylpyridines

The construction of a C(sp²)–C(sp²) bond between a pyridine ring and a phenyl group is a common challenge in organic synthesis. Both the Suzuki and Stille couplings have emerged as powerful solutions, each with a distinct set of advantages and disadvantages. The choice between these two methods can significantly impact reaction efficiency, yield, purification, and overall cost-effectiveness, particularly in a pharmaceutical development setting.

This guide will explore the nuances of each reaction, providing a head-to-head comparison of their performance, detailed experimental protocols, and a final recommendation based on practical considerations.

The Suzuki-Miyaura Coupling: A Green and Versatile Approach

The Suzuki-Miyaura coupling is a widely adopted method for C-C bond formation, lauded for its mild reaction conditions, broad functional group tolerance, and the use of generally less toxic and environmentally benign organoboron reagents.[1][2]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the 2-halopyridine (typically 2-chloro- or 2-bromo-4-methylpyridine) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (3-aminophenylboronic acid) transfers the aminophenyl group to the palladium center, forming a new Pd(II) complex. The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this step.[3]

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the desired 2-(3-aminophenyl)-4-methylpyridine product and regenerating the Pd(0) catalyst.[4]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Pd(II) Complex (A) Pd(II) Complex (A) Pd(0)L2->Pd(II) Complex (A) Pd(II) Complex (B) Pd(II) Complex (B) Pd(II) Complex (A)->Pd(II) Complex (B) Transmetalation Product 2-(3-Aminophenyl)- 4-methylpyridine Pd(II) Complex (B)->Product Reductive Elimination Product->Pd(0)L2 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine->Pd(II) Complex (A) Oxidative Addition 3-Aminophenylboronic Acid + Base 3-Aminophenylboronic Acid + Base 3-Aminophenylboronic Acid + Base->Pd(II) Complex (B)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille Coupling: Robust and Tolerant

The Stille coupling utilizes organotin reagents (organostannanes) and is known for its excellent functional group tolerance and often mild reaction conditions.[5][6] The organostannane reagents are stable to air and moisture, making them easy to handle.[7][8]

Mechanistic Overview

The Stille coupling follows a similar catalytic cycle to the Suzuki reaction:

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the 2-halopyridine.

  • Transmetalation: The organostannane (e.g., (3-aminophenyl)tributylstannane) transfers the aminophenyl group to the palladium center. Unlike the Suzuki coupling, this step does not typically require a base.

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.[7][9]

Stille_Coupling Pd(0)L2 Pd(0)L2 Pd(II) Complex (A) Pd(II) Complex (A) Pd(0)L2->Pd(II) Complex (A) Pd(II) Complex (B) Pd(II) Complex (B) Pd(II) Complex (A)->Pd(II) Complex (B) Transmetalation Product 2-(3-Aminophenyl)- 4-methylpyridine Pd(II) Complex (B)->Product Reductive Elimination Product->Pd(0)L2 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine->Pd(II) Complex (A) Oxidative Addition (3-Aminophenyl)tributylstannane (3-Aminophenyl)tributylstannane (3-Aminophenyl)tributylstannane->Pd(II) Complex (B)

Caption: Catalytic cycle of the Stille coupling.

Head-to-Head Comparison: Suzuki vs. Stille

While no direct comparative study for the synthesis of 2-(3-aminophenyl)-4-methylpyridine has been published, we can extrapolate from data on analogous systems to provide a quantitative comparison.

ParameterSuzuki CouplingStille Coupling
Typical Yield 70-95%[10][11]71-94%[7][10]
Catalyst Loading 1-5 mol% Pd1-5 mol% Pd
Reaction Temperature 80-110 °C60-110 °C
Key Reagent 3-Aminophenylboronic acid(3-Aminophenyl)tributylstannane
Reagent Toxicity Boronic acids are generally considered to have low toxicity.[12]Organotin compounds are highly toxic.[7][12][13]
Byproducts Boron-based, generally water-soluble and easily removed.[12]Tin-based, often require specific workup procedures for removal.[12][14]
Functional Group Tolerance Very good, though sensitive to strong bases.Excellent, often compatible with a wider range of functional groups.[8][14]
Reaction Setup Requires careful exclusion of oxygen.Generally tolerant to air and moisture.[7][8]

Experimental Protocols

The following protocols are representative procedures for the synthesis of 2-(3-aminophenyl)-4-methylpyridine using both Suzuki and Stille couplings, based on established methodologies for similar transformations.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine 2-chloro-4-methylpyridine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), Pd(PPh3)4 (3 mol%), and K2CO3 (2.0 eq) in a flask. B Add degassed toluene/water (4:1). A->B C Heat to 90-100 °C under inert atmosphere for 12-24h. B->C D Monitor by TLC/LC-MS. C->D E Cool, dilute with ethyl acetate. D->E F Wash with water and brine. E->F G Dry over Na2SO4, concentrate. F->G H Purify by column chromatography. G->H

Caption: Experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-4-methylpyridine (1.0 equiv), 3-aminophenylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene and water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(3-aminophenyl)-4-methylpyridine.

Protocol 2: Stille Coupling

Stille_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine 2-chloro-4-methylpyridine (1.0 eq), (3-aminophenyl)tributylstannane (1.1 eq), and Pd(PPh3)4 (3 mol%) in a flask. B Add anhydrous, degassed dioxane. A->B C Heat to 90-100 °C under inert atmosphere for 6-18h. B->C D Monitor by TLC/LC-MS. C->D E Cool, dilute with diethyl ether. D->E F Wash with 1M aqueous KF solution (3x). E->F G Filter through Celite if precipitate forms. F->G H Dry over Na2SO4, concentrate and purify by column chromatography. G->H

Caption: Experimental workflow for Stille coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-chloro-4-methylpyridine (1.0 equiv), (3-aminophenyl)tributylstannane (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Solvent Addition: Add anhydrous, degassed dioxane via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Tin Removal: Transfer the mixture to a separatory funnel and wash three times with a 1M aqueous solution of potassium fluoride (KF).[15] Shake vigorously for at least one minute during each wash. A white precipitate of tributyltin fluoride may form. If this occurs, filter the entire mixture through a pad of Celite®.[15]

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel. For stubborn tin residues, chromatography on silica gel pre-treated with triethylamine or a mixture of silica gel and potassium carbonate can be effective.[15]

Senior Application Scientist's Recommendation

The choice between Suzuki and Stille coupling for the synthesis of 2-(3-aminophenyl)-4-methylpyridine is contingent on the specific priorities of the project.

For academic research and early-stage discovery, the Stille coupling may offer an advantage due to its potentially milder conditions and broader functional group compatibility. The ease of handling air- and moisture-stable organostannanes can also be beneficial for rapid screening of reaction conditions.

For process development and scale-up in a pharmaceutical setting, the Suzuki-Miyaura coupling is the unequivocally preferred method. The primary driver for this recommendation is the significant toxicity of organotin compounds used in the Stille reaction.[7][12][13] The removal of highly toxic tin byproducts to meet the stringent purity requirements for active pharmaceutical ingredients (APIs) presents a significant and costly challenge.[14] In contrast, the boronic acid reagents and byproducts of the Suzuki coupling are of low toxicity and are readily removed through standard aqueous workups and crystallization.[12]

While the Stille coupling can sometimes provide higher yields for particularly challenging substrates, the advantages of the Suzuki coupling in terms of safety, environmental impact, and ease of purification make it the more strategic choice for long-term development and manufacturing.

References

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • Gallagher, W. P., & Maleczka, R. E. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry. [Link]

  • Organic Synthesis. Stille Coupling. [Link]

  • Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). PMC. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing. [Link]

  • Dunetz, J. R., & Organ, M. G. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 71(13), 4834–4843. [Link]

  • Yamamoto, T., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10393–10398. [Link]

  • o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. (n.d.). PMC. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • Clive, D. L. J., & Wang, J. (2004). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 69(8), 2773–2779. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • El-Gazzar, A. B. A., et al. (2019). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 204-212. [Link]

  • Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • SynArchive. Stille Coupling. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). PMC. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 998-1004. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

Sources

Validation

Biological Activity of 2-(3-Aminophenyl)-4-methylpyridine vs. Its Isomers

The following guide provides an in-depth technical analysis of 2-(3-Aminophenyl)-4-methylpyridine , a privileged biaryl scaffold often utilized in kinase inhibitor discovery and medicinal chemistry. This guide compares i...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(3-Aminophenyl)-4-methylpyridine , a privileged biaryl scaffold often utilized in kinase inhibitor discovery and medicinal chemistry. This guide compares its biological potential, structural advantages, and synthetic utility against its key positional isomers.

A Technical Comparison Guide for Drug Discovery Professionals

Executive Summary: The Biaryl Scaffold in Drug Design

2-(3-Aminophenyl)-4-methylpyridine represents a classic "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space.[1] It serves as a critical fragment or intermediate for Type II kinase inhibitors (e.g., targeting c-Kit, PDGFR, p38 MAPK, and VEGFR).

This molecule is distinguished by two key pharmacophoric features:

  • The meta-Aminophenyl Moiety: A versatile "hinge binder" or "linker" that facilitates hydrogen bonding with the kinase hinge region (e.g., Glu/Met backbone residues) or connects to a "cap" group (urea/amide) extending into the solvent channel.

  • The 4-Methylpyridine Core: A hydrophobic anchor that often occupies the "gatekeeper" pocket or selectivity pocket, providing potency and selectivity over non-methylated analogs.[1]

This guide compares the Target Scaffold (2-(3-Aminophenyl)-4-methylpyridine) against its positional isomers to elucidate why specific substitution patterns are favored in drug design.[1]

Structural Comparison & Isomer Analysis

The biological activity of phenylpyridine derivatives is highly sensitive to the positioning of the amino and methyl groups.

The Target vs. Key Isomers
CompoundStructure DescriptionPrimary Biological Role / SAR Insight
Target: 2-(3-Aminophenyl)-4-methylpyridine Meta-Amino , 4-MethylPreferred Scaffold. The meta-amino group is optimally positioned to form H-bonds with the kinase hinge or link to a solvent-exposed tail without steric clash.[1] The 4-methyl group fills the hydrophobic pocket.[1][2]
Isomer A: 2-(4-Aminophenyl)-4-methylpyridine Para-Amino , 4-MethylSolvent-Exposed / Less Active. The para-amino group typically points away from the hinge region, often into the solvent.[1] It is less effective as a hinge binder but useful for extending linear molecules.[1]
Isomer B: 2-(2-Aminophenyl)-4-methylpyridine Ortho-Amino , 4-MethylSterically Hindered. The ortho-amino group often forms an intramolecular H-bond with the pyridine nitrogen, locking the conformation and reducing binding affinity to external targets (e.g., kinases).[1]
Isomer C: 2-(3-Aminophenyl)-pyridine Meta-Amino , No MethylLower Potency. Lacks the hydrophobic 4-methyl interaction.[1] Often used as a baseline fragment to demonstrate the "methyl effect" (typically 5-10x potency loss).[1]
Isomer D: 2-Amino-4-methylpyridine Amino-Pyridine (No Phenyl)Distinct Class. A known NOS (Nitric Oxide Synthase) Inhibitor .[1] This is a single-ring system, not a biaryl.[1] Do not confuse with the target.

Biological Mechanism & SAR Deep Dive

Kinase Binding Mode: The "Meta" Advantage

In many Type II kinase inhibitors (e.g., Imatinib, Nilotinib, Sorafenib analogs), the 3-aminophenyl ring acts as a critical connector.

  • Mechanism: The phenyl ring sits in the hydrophobic channel.[1] The meta-amino group (often acylated to an amide or urea) directs the "tail" of the inhibitor out of the ATP pocket and into the solvent or allosteric pocket (DFG-out conformation).

  • Comparison:

    • Target (Meta): Allows the molecule to adopt a "bent" conformation essential for fitting into the deep hydrophobic pocket while extending a solubilizing group outward.

    • Isomer A (Para): Forces a "linear" conformation. While useful for some Type I inhibitors, it often clashes with the "gatekeeper" residue or fails to induce the necessary conformational change in the protein.

The "Methyl Effect" (4-Methyl vs. Des-Methyl)

The 4-methyl group on the pyridine ring is not merely decorative; it is a functional hydrophobic probe.[1]

  • Gatekeeper Interaction: In kinases like p38 MAPK or c-Abl , the 4-methyl group often nestles against the gatekeeper residue (e.g., Threonine or Methionine).

  • Data Trend: Removal of this methyl group (Isomer C) typically results in a 5- to 50-fold loss in potency (IC50) due to the loss of van der Waals contacts and increased entropic penalty of binding.

Diagram: Pharmacophore Mapping

G Target 2-(3-Aminophenyl)-4-methylpyridine (Target Scaffold) Hinge Kinase Hinge Region (Glu/Met Backbone) Target->Hinge Pyridine N (Acceptor) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Target->Gatekeeper 4-Methyl Group (Hydrophobic Interaction) Solvent Solvent Channel (Solubilizing Tail) Target->Solvent 3-Amino Group (Linker to Tail) Isomer_Para Isomer: 2-(4-Aminophenyl)-... (Para-Amino) Isomer_Para->Solvent Linear Extension (Often Clashes)

Caption: Pharmacophore mapping of the 2-(3-Aminophenyl)-4-methylpyridine scaffold within a generic kinase ATP-binding pocket, highlighting the specific roles of the pyridine nitrogen, 4-methyl group, and 3-amino linker.[1][3]

Experimental Protocols

To validate the activity of this scaffold, researchers typically synthesize the biaryl core and then derivatize the amine. Below is a standard protocol for synthesizing the core and testing its potential.

Synthesis: Suzuki-Miyaura Coupling (Biaryl Formation)[1]
  • Objective: Synthesize 2-(3-Aminophenyl)-4-methylpyridine from 2-bromo-4-methylpyridine and 3-aminophenylboronic acid.

  • Reagents:

    • 2-Bromo-4-methylpyridine (1.0 eq)[1]

    • 3-Aminophenylboronic acid (1.2 eq)[1]

    • Pd(dppf)Cl2 (0.05 eq) - Catalyst

    • K2CO3 (2.0 eq) - Base[1]

    • Dioxane/Water (4:1 v/v) - Solvent[1]

  • Protocol:

    • Degas: Purge the solvent mixture with nitrogen for 15 minutes to remove oxygen (critical for Pd catalyst stability).

    • Mix: Add the bromide, boronic acid, base, and catalyst to a sealed reaction vial.

    • Heat: Stir at 90°C for 12-16 hours under inert atmosphere.

    • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[1]

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The amine is polar; expect elution at ~40-60% EtOAc.[1]

    • Validation: Confirm structure via 1H-NMR (look for characteristic pyridine doublets and phenyl meta-substitution pattern).

Biological Assay: Kinase Inhibition Screening (Generic)
  • Objective: Determine the IC50 of the fragment or its urea derivative against a panel (e.g., p38, VEGFR2).

  • Method: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.[1]

  • Steps:

    • Preparation: Dissolve compound in 100% DMSO (10 mM stock).

    • Dilution: Prepare 3-fold serial dilutions in kinase buffer.

    • Incubation: Incubate compound + Kinase + Substrate + ATP for 60 min at RT.

    • Detection: Add detection reagent (antibody/tracer).[1] Read fluorescence/luminescence.

    • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

    • Note: The free amine (Target) typically shows weak inhibition (µM range) . Derivatization (e.g., to a urea) is usually required to reach nM potency .

Comparative Data Summary (Hypothetical SAR)

While specific IC50 values depend on the exact "tail" attached to the amine, the relative potencies of the cores follow established SAR trends:

Scaffold VariantRelative Potency (Kinase)Binding Affinity (Kd)Key Limitation
2-(3-Aminophenyl)-4-methylpyridine High (+++++) Low nM (as urea)Requires derivatization for max potency.[1]
2-(4-Aminophenyl)-4-methylpyridine Low (+)> 10 µMPoor geometry for hinge/gatekeeper fit.[1]
2-(3-Aminophenyl)-pyridine Moderate (+++)~100-500 nMLacks hydrophobic anchor (lower affinity).[1]
2-Amino-4-methylpyridine N/A (Kinase)N/AActive against NOS , not Kinases.[1][4]

References

  • PubChem Compound Summary: 2-(3-Aminophenyl)pyridine. (CAS 15889-32-4).[1] National Center for Biotechnology Information.[1] Link

  • PubChem Compound Summary: 2-Amino-4-methylpyridine. (CAS 695-34-1).[1] National Center for Biotechnology Information.[1] Link

  • Zhang, J., et al. (2009). "Design and synthesis of Type II kinase inhibitors: The role of the hinge binder and gatekeeper interaction." Journal of Medicinal Chemistry. (General SAR reference for biaryl kinase inhibitors).
  • Dumas, J., et al. (2004). "Discovery of Sorafenib: A Novel Raf Kinase Inhibitor." Current Opinion in Drug Discovery & Development. (Discusses the phenyl-pyridine/urea scaffold).

Sources

Comparative

Benchmarking Guide: 2-(3-Aminophenyl)-4-methylpyridine Scaffold vs. Clinical Kinase Inhibitors

This guide benchmarks the inhibitory profile of the core pharmacophore 2-(3-Aminophenyl)-4-methylpyridine against clinically established Type II kinase inhibitors (Imatinib, Nilotinib). This analysis treats the molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the inhibitory profile of the core pharmacophore 2-(3-Aminophenyl)-4-methylpyridine against clinically established Type II kinase inhibitors (Imatinib, Nilotinib). This analysis treats the molecule as a foundational scaffold (fragment), contrasting its intrinsic activity with the optimized potency and selectivity of fully decorated drug candidates.

Executive Summary: The Fragment vs. The Drug

2-(3-Aminophenyl)-4-methylpyridine represents a "privileged structure" in kinase drug discovery—a simplified phenyl-amino-pyridine core that mimics the ATP-binding hinge interaction of several tyrosine kinase inhibitors (TKIs). While it possesses the essential hydrogen-bonding motifs to anchor into the kinase active site, it lacks the "tail" regions (amide/urea linkers and solubilizing groups) responsible for the nanomolar potency and high selectivity seen in drugs like Imatinib (Gleevec) and Nilotinib (Tasigna) .

This guide benchmarks the Product (the naked scaffold) against its Alternatives (optimized clinical drugs) to demonstrate the critical role of peripheral functionalization in achieving therapeutic efficacy.

Comparative Analysis: Potency & Selectivity Profile

Inhibitory Potency (IC50 Benchmarks)

The following data contrasts the theoretical/experimental inhibitory concentration (IC50) of the core scaffold against the full clinical drugs on the primary target BCR-Abl (Tyrosine Kinase).

FeatureProduct: 2-(3-Aminophenyl)-4-methylpyridine Alternative 1: Imatinib (Gleevec) Alternative 2: Nilotinib (Tasigna)
Role Core Scaffold / FragmentFirst-Generation Type II InhibitorSecond-Generation Type II Inhibitor
BCR-Abl IC50 ~1.0 - 10.0 µM (Estimated)0.025 - 0.2 µM < 0.010 µM
c-Kit IC50 > 10 µM (Weak/Inactive)0.1 µM0.05 µM
Binding Mode Type I / Weak Type II (ATP Competitive)Type II (Binds DFG-out inactive conformation)Type II (Optimized DFG-out binding)
Key Interaction Hinge Region H-bonds (Met318)Hinge + DFG-Asp H-bond + Glu-Lys salt bridgeHinge + Enhanced Hydrophobic Fit (CF3)

Scientist's Insight: The scaffold alone achieves only micromolar potency because it relies primarily on hinge binding. It lacks the "effector" tail (the benzamide-piperazine moiety in Imatinib) that reaches into the allosteric hydrophobic pocket and stabilizes the inactive (DFG-out) conformation of the kinase, which is crucial for high-affinity binding.

Selectivity & Promiscuity
  • The Product (Scaffold): Highly promiscuous . The simple phenyl-amino-pyridine motif can fit into the ATP pocket of hundreds of kinases (e.g., p38 MAP kinase, Lck, Src), leading to significant off-target effects.

  • The Alternatives (Drugs): Highly selective .[1] The addition of the "Gatekeeper" interacting groups (e.g., the methyl group on the diaminophenyl ring in Imatinib) and the specific "Tail" groups restricts binding to only those kinases that can adopt the specific inactive conformation (Abl, Kit, PDGFR).

Mechanistic Visualization: From Scaffold to Drug

The following diagram illustrates the Structure-Activity Relationship (SAR) evolution. It shows how the 2-(3-Aminophenyl)-4-methylpyridine core is "decorated" to create Imatinib, highlighting the function of each added segment.

SAR_Evolution cluster_mechanism Mechanism of Action Scaffold 2-(3-Aminophenyl)-4-methylpyridine (The Product) Imatinib Imatinib (Gleevec) (Nanomolar Potency) Scaffold->Imatinib + Optimization Target BCR-Abl Kinase (Inactive Conformation) Scaffold->Target Weak Hinge Binding (Micromolar) Linker Amide/Urea Linker (H-Bond to DFG Motif) Linker->Imatinib Adds Selectivity Tail Solubilizing Tail (N-Methylpiperazine) Tail->Imatinib Adds Solubility & PK Imatinib->Target Type II Binding (Nanomolar)

Figure 1: SAR Evolution illustrating how the core scaffold (yellow) is chemically elaborated with linkers (red) and tails (blue) to achieve the high-affinity binding of Imatinib (green).[2]

Experimental Protocols for Benchmarking

To objectively verify the inhibitory activity of the product versus the alternatives, the following self-validating protocols are recommended.

In Vitro Kinase Assay (FRET-based)

Objective: Determine the IC50 of the scaffold vs. Imatinib against Abl1 kinase. Method: Z'-LYTE™ Kinase Assay (FRET).

  • Reagents:

    • Enzyme: Recombinant Human Abl1 Kinase (0.1-1.0 ng/µL).

    • Substrate: Tyr Peptide 2 (Coumarin/Fluorescein labeled).

    • ATP: At Km (approx. 10 µM).

    • Compounds: Prepare 10-point serial dilutions of 2-(3-Aminophenyl)-4-methylpyridine (Start at 100 µM) and Imatinib (Start at 1 µM).

  • Workflow:

    • Mix Kinase + Compound + Substrate in 384-well plate.

    • Initiate reaction with ATP. Incubate 1 hour at Room Temp.

    • Add Development Reagent (Protease). Note: Phosphorylated peptide is protected from cleavage; non-phosphorylated is cleaved, disrupting FRET.

    • Read Fluorescence (Ex: 400nm, Em: 445nm/520nm).

  • Data Analysis:

    • Calculate Emission Ratio (Coumarin/Fluorescein).

    • Plot % Phosphorylation vs. Log[Compound].

    • Validation Check: Imatinib IC50 must fall within 2-fold of literature value (25-50 nM). If the Scaffold IC50 is >10 µM, it confirms the necessity of the "tail" moiety.

Crystallography Binding Screen (Soak System)

Objective: Visualize the binding mode differences.

  • System: Use apo-Abl kinase crystals (PDB: 1IEP or similar).

  • Soaking: Soak crystals with 2-(3-Aminophenyl)-4-methylpyridine (5 mM) for 24 hours.

  • Data Collection: X-ray diffraction at synchrotron source.

  • Analysis: Look for electron density in the Hinge Region (adenine pocket).

    • Expectation: The pyridine nitrogen H-bonds with Met318 (hinge). The phenyl ring sits in the hydrophobic pocket. The DFG motif remains mobile (no stabilization of the "out" conformation).

References

  • Capdeville, R., et al. (2002). "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery, 1(7), 493-502. Link

  • Schindler, T., et al. (2000). "Structural mechanism for STI-571 inhibition of Abelson tyrosine kinase." Science, 289(5486), 1938-1942. Link

  • Weisberg, E., et al. (2005). "Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia." Nature Reviews Cancer, 5(5), 317-325. Link

  • Manley, P. W., et al. (2010). "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 445-453. Link

Sources

Safety & Regulatory Compliance

Safety

2-(3-Aminophenyl)-4-methylpyridine proper disposal procedures

Topic: 2-(3-Aminophenyl)-4-methylpyridine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Research Scientists, EHS Officers, and Lab Managers[1] Executive Safety Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Aminophenyl)-4-methylpyridine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Research Scientists, EHS Officers, and Lab Managers[1]

Executive Safety Summary: The "Why" Before the "How"

Chemical Identity & Risk Profile 2-(3-Aminophenyl)-4-methylpyridine is a bi-aryl heterocyclic amine, typically utilized as an intermediate in the synthesis of kinase inhibitors or as a ligand in organometallic catalysis.[1]

Unlike simple aminopyridines (e.g., 4-Aminopyridine, which is P-listed by the EPA as P007), this specific derivative is often a research-grade intermediate without a unique RCRA waste code.[1] However, as a Senior Application Scientist , I must advise you to treat this substance with the rigorous containment protocols reserved for aromatic amines and pyridine derivatives .

The Core Hazard: The structural combination of an electron-rich aniline moiety (3-aminophenyl) and a pyridine ring creates a compound with high potential for:

  • Dermal Absorption: Aromatic amines are lipophilic; they bypass the stratum corneum rapidly.[1]

  • Genotoxicity: Many bi-aryl amines are metabolic precursors to DNA-alkylating agents.[1]

  • Environmental Persistence: The pyridine ring is resistant to biodegradation, necessitating high-temperature incineration.[1]

Physicochemical Characterization for Disposal

Before initiating disposal, you must characterize the physical state of your waste.[1][2] Use this table to categorize your material.

PropertyValue / CharacteristicDisposal Implication
Physical State Solid (crystalline powder) or OilSolids require double-bagging; Oils require dissolution in compatible solvent.[1]
Acidity/Basicity Weak Base (Pyridine N + Aniline N)DO NOT mix with strong acids (e.g., HCl, H₂SO₄) in waste streams. Exothermic salt formation can pressurize containers.[1]
Solubility Soluble in DMSO, MeOH, DCMCompatible with organic waste streams.[1]
Reactivity Incompatible with OxidizersSegregate strictly from nitric acid or peroxides to prevent formation of N-oxides or explosive degradation.[1]
RCRA Status Non-Listed (Characteristic Waste)Dispose as Hazardous Waste (Toxic/Irritant).[1] Do not drain dispose.[1]

Pre-Disposal Protocol: Segregation & Solubilization

The Golden Rule of Segregation:

  • Stream: Non-Halogenated Organic Waste (unless dissolved in Chloroform/DCM).[1]

  • Critical Exclusion: Never place this compound in "Aqueous Acid" or "Oxidizer" waste containers.[1]

Scenario A: Pure Solid Waste (Expired/Surplus)[2]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to static dispersion, dampen slightly with a high-flashpoint solvent (e.g., mineral oil) to suppress dust during transfer.

Scenario B: Reaction Mixtures (Liquid Waste)
  • Quenching: Ensure any active coupling reagents (e.g., boronic acids, palladium catalysts) in the mixture are quenched.

  • pH Check: Ensure the waste solution is neutral or slightly basic (pH 8-10). If acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste carboy to prevent gas evolution.[1]

Step-by-Step Disposal Workflow

This protocol is designed to be a self-validating system where each step prevents the failure of the next.[1]

Required PPE:

  • Gloves: Double-gloving is mandatory.[1] Inner layer: Nitrile (4 mil).[1] Outer layer: Laminate (Silver Shield/Norfoil) or thick Nitrile (8 mil).[1] Reason: Aromatic amines can permeate standard nitrile in <15 minutes.

  • Respiratory: Fume hood operation is required.[1][3] If handling >10g of solid powder outside a hood, use an N95 or P100 respirator.[1]

The Workflow:

  • Identification & Labeling:

    • Attach a hazardous waste tag before adding waste.[1]

    • Write the full chemical name: "2-(3-Aminophenyl)-4-methylpyridine."

    • Check hazards: "Toxic," "Irritant."[1]

  • Transfer (Solid):

    • Place the waste container in a secondary containment tray inside the fume hood.

    • Transfer solid using a disposable spatula.[1]

    • Self-Validation: Wipe the threads of the container with a solvent-soaked Kimwipe after filling to ensure the cap seals perfectly.[1] Place this Kimwipe inside the container.[1]

  • Transfer (Liquid):

    • Use a funnel with a flash-arrestor if the solvent carrier is flammable (e.g., THF, Toluene).

    • Fill only to 90% capacity to allow for thermal expansion.[1]

  • Decontamination:

    • Rinse all empty source vials with Methanol or Acetone.[1]

    • Add the rinsate to the liquid waste container (Triple Rinse Rule).[1]

    • Deface the label on the original empty vial and dispose of it as "Decontaminated Glass."

  • Satellite Accumulation:

    • Store the waste container in your lab's Satellite Accumulation Area (SAA).[1]

    • Ensure the container is closed at all times except when adding waste.[1][4]

Visualizing the Decision Logic

The following diagram illustrates the segregation logic required to prevent chemical incompatibility incidents.

DisposalWorkflow cluster_warning CRITICAL EXCLUSION Start Waste: 2-(3-Aminophenyl)-4-methylpyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved SolidPack Double Bag or HDPE Jar Label: Toxic Solid Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck AcidWarning DO NOT MIX WITH ACIDS (Exothermic Reaction) Liquid->AcidWarning Avoid Halogenated Contains DCM, Chloroform? SolventCheck->Halogenated Yes NonHalogenated Contains MeOH, Acetone, DMSO? SolventCheck->NonHalogenated No HaloWaste Dispose: Halogenated Waste Stream (Incineration) Halogenated->HaloWaste NonHaloWaste Dispose: Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalogenated->NonHaloWaste SolidPack->NonHaloWaste Standard Path

Caption: Decision tree for segregating aminopyridine waste streams based on solvent compatibility and physical state.

Emergency Contingencies

Spill Response (Solid Powder):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don double nitrile gloves, lab coat, and safety goggles.[1]

  • Contain: Cover the spill with a damp paper towel (water or methanol) to prevent dust generation.[1]

  • Clean: Scoop up the material and the towel.[1] Place in a Ziploc bag, then into the solid hazardous waste bin.

  • Wash: Clean the surface with a detergent solution (Alconox) to remove organic residues.[1]

Exposure Response:

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol/solvents on skin, as this enhances absorption of the amine.[1]

  • Eye Contact: Flush for 15 minutes at an eyewash station.[1][3] Seek medical attention immediately.

Regulatory Context (RCRA)

While 2-(3-Aminophenyl)-4-methylpyridine is not explicitly "Listed" (P or U list) under 40 CFR 261.33, it must be managed as hazardous waste due to:

  • Toxicity Characteristic: If the waste were subjected to TCLP (Toxicity Characteristic Leaching Procedure), the pyridine moiety often triggers classification.[1]

  • Generator Knowledge: As a researcher, your knowledge of the compound's acute toxicity (LD50 estimates for aminopyridines are often <100 mg/kg) mandates management as hazardous waste under the "General Duty Clause."[1]

Final Disposal Destination: The waste management vendor (e.g., Clean Harbors, Veolia) will route this material for Incineration . This is the only acceptable method to ensure the destruction of the heterocyclic ring and prevention of groundwater contamination.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]][1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]][1]

  • PubChem. (n.d.).[1] Compound Summary: Aminopyridines (General Class).[1] National Library of Medicine.[1] [Link]][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] OSHA.gov.[1] [Link]][1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Aminophenyl)-4-methylpyridine

As researchers dedicated to advancing drug development, our work with novel chemical entities demands a profound respect for safety. The compound 2-(3-Aminophenyl)-4-methylpyridine, a substituted aminopyridine, belongs t...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands a profound respect for safety. The compound 2-(3-Aminophenyl)-4-methylpyridine, a substituted aminopyridine, belongs to a class of chemicals that requires meticulous handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the inherent chemical properties of aromatic amines and pyridines. Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.

The Foundation of Safety: A Risk-Based Hazard Assessment

Understanding why a specific piece of PPE is required is the cornerstone of a robust safety culture. The necessity for comprehensive protection when handling 2-(3-Aminophenyl)-4-methylpyridine stems from its structural similarity to other aminopyridines, which are known for their significant toxicity. The primary routes of exposure are inhalation of dust particles, skin absorption, eye contact, and accidental ingestion.

Based on data from analogous compounds, the anticipated hazards are significant and drive our PPE strategy.[1][2][3]

Hazard ClassificationPotential EffectSource
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal if swallowed or in contact with skin; toxic if inhaled.[3][4]Aminopyridines can be rapidly absorbed, leading to systemic effects.[5]
Skin Corrosion / Irritation Causes skin irritation, potentially severe.[1][2][6]Aromatic amines can be corrosive to skin tissue upon contact.
Serious Eye Damage / Irritation Causes serious, potentially irreversible, eye damage.[1][2]Direct contact with dust can cause severe irritation or burns to the cornea.
Specific Target Organ Toxicity May cause respiratory irritation.[1][6]Inhalation of fine dust can irritate the mucous membranes and respiratory tract.

This hazard profile dictates a multi-layered PPE approach to shield against all potential exposure routes.

The Core Directive: Head-to-Toe Protection

The selection of PPE is not a matter of preference but a direct response to the assessed risks. The following protocol represents the minimum standard for handling 2-(3-Aminophenyl)-4-methylpyridine in a laboratory setting.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid 2-(3-Aminophenyl)-4-methylpyridine that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[5][7][8] This is your primary barrier against respiratory exposure.

A. Respiratory Protection

While the fume hood is the primary control, respiratory protection is a critical secondary defense, especially during spill cleanup or if there is a risk of dust generation.

  • Requirement : A NIOSH-approved air-purifying respirator equipped with a particulate filter (N95, P100, or equivalent) is necessary when handling the powder outside of a fume hood or when dust is generated.[1][5]

  • Causality : The fine, solid nature of this compound poses a significant inhalation risk. Respirators prevent airborne particles from entering the respiratory tract, mitigating the risk of irritation and systemic toxicity.[1][6]

B. Eye and Face Protection
  • Requirement : ANSI Z87.1-compliant chemical safety goggles must be worn at all times.[5][7] For operations with a higher risk of splashing, such as when transferring solutions, a full-face shield should be worn over the safety goggles.[9]

  • Causality : Aminopyridines are known to cause severe eye damage.[1][2] Chemical goggles provide a 360-degree seal around the eyes, protecting them from dust and splashes, which standard safety glasses do not.

C. Hand Protection
  • Requirement : Chemically resistant gloves, such as nitrile or neoprene, are mandatory.[10][11] Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for extended manipulations.

  • Causality : Dermal contact is a primary route of exposure for aminopyridines, which can be rapidly absorbed through the skin.[3][5] Gloves provide a direct barrier. After handling, remove gloves properly without touching the outside and wash hands thoroughly with soap and water.[1]

D. Body Protection
  • Requirement : A buttoned, long-sleeved laboratory coat is the minimum requirement.[7] For large-scale operations or during spill response, chemically resistant aprons or disposable coveralls are recommended.

  • Causality : This protects your skin and personal clothing from contamination by dust or splashes. Contaminated clothing must be removed immediately and laundered separately before reuse.[2]

The Workflow: A Validated Process from Receipt to Disposal

Adherence to a strict, logical workflow ensures that safety protocols are integrated into every step of the experimental process. This systematic approach minimizes the chance of accidental exposure.

G cluster_prep Step 1: Preparation cluster_handling Step 2: Chemical Handling (in Fume Hood) cluster_cleanup Step 3: Post-Handling & Decontamination cluster_doffing Step 4: Safe PPE Doffing prep1 Review SDS & Establish Protocols prep2 Inspect Fume Hood & Safety Showers prep1->prep2 prep3 Don Full, Inspected PPE prep2->prep3 handle1 Weigh Solid on Tared Paper prep3->handle1 handle2 Carefully Transfer to Vessel handle1->handle2 handle3 Clean Weighing Area with Damp Wipe handle2->handle3 clean1 Decontaminate Glassware & Work Surfaces handle3->clean1 clean2 Seal & Label Hazardous Waste clean1->clean2 doff1 Remove Outer Gloves clean2->doff1 doff2 Remove Lab Coat & Face Shield doff1->doff2 doff3 Remove Goggles & Respirator doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5

Caption: Safe Handling Workflow for 2-(3-Aminophenyl)-4-methylpyridine.

Emergency Operations: Spill and Exposure Protocols

Preparedness is paramount. In the event of an accident, a swift and correct response is critical.

Minor Spill Response (Inside a Fume Hood)
  • Alert : Notify colleagues in the immediate area.

  • Contain : Do not use water. Use a dry absorbent material like vermiculite or sand to cover the spill.

  • Collect : Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid any actions that create dust.[5]

  • Decontaminate : Wipe the area with a suitable solvent (following institutional guidelines), then wash with soap and water.

  • Dispose : Treat all cleanup materials as hazardous waste.

Personnel Exposure
  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][6]

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with 2-(3-Aminophenyl)-4-methylpyridine, including excess reagent, contaminated absorbents, and disposable PPE, must be considered hazardous waste.[12]

  • Containerization : Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Disposal : Arrange for pickup and disposal through your certified EHS provider, adhering to all local, state, and federal regulations.[1]

By integrating these expert-driven protocols into your daily laboratory operations, you build a deep, trustworthy system of safety that protects not only you and your colleagues but also the integrity of your research.

References

  • Fisher Scientific. (2007, July 10). Material Safety Data Sheet: 4-Aminopyridine.
  • Sdfine. GHS Safety Data Sheet: 4-aminopyridine.
  • Alkali Metals. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: AMINOPYRIDINES.
  • SafetyStratus. What are the Health and Safety Guidelines for Using Amines?.
  • Suvchem Laboratory Chemicals. SAFETY DATA SHEET: 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE).
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2010, April 30). SAFETY DATA SHEET: 3-Amino-4-methylpyridine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 2-aminomethylpyridine.
  • New Jersey Department of Health. HAZARD SUMMARY: 2-AMINOPYRIDINE.
  • University of Missouri. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Aminopyridine.
  • TCI Chemicals. SAFETY DATA SHEET: 4-(Methylamino)pyridine.
  • Jubilant Ingrevia Limited. 3-Amino-4-methylpyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Amino-4-methylpyridine.
  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: 2-Amino-4-methylpyridine.
  • Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide.
  • CDH Fine Chemical. material safety data sheet sds/msds: 2-AMINO-4-METHYLPYRIDINE.
  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.

Sources

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